Hydroxymethanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxymethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXZQGDWUJKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51754-03-1 (mono-potassium salt), 870-72-4 (mono-hydrochloride salt) | |
| Record name | Formaldehyde bisulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048070 | |
| Record name | Hydroxymethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75-92-3 | |
| Record name | Formaldehyde bisulfite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Fundamental Properties of Hydroxymethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethanesulfonic acid (HMSA), and its corresponding sodium salt, is an organosulfur compound that has garnered significant attention primarily in the field of atmospheric chemistry due to its role in the formation of secondary organic aerosols. However, its structural features, which include a highly acidic sulfonic acid group and a reactive hydroxyl group, suggest potential applications in other scientific domains, including pharmaceutical sciences. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its chemical and physical characteristics, synthesis, and analytical methods. While its biological role is not well-documented in the context of drug development, this guide aims to provide a foundational understanding for researchers exploring its potential in new applications.
Chemical and Physical Properties
This compound is a simple yet intriguing molecule with the chemical formula CH₄O₄S. The presence of a sulfonic acid group makes it a strong acid. Its properties are often studied in the form of its more stable sodium salt, sodium hydroxymethanesulfonate.
Table 1: General and Physical Properties of this compound and its Sodium Salt
| Property | Value | Reference(s) |
| This compound | ||
| IUPAC Name | This compound | [1] |
| Chemical Formula | CH₄O₄S | [1] |
| Molecular Weight | 112.11 g/mol | [2] |
| Appearance | Typically encountered in aqueous solution | |
| pKa | Strong acid, expected to be low (similar to methanesulfonic acid, pKa ≈ -1.9) | [3] |
| Sodium Hydroxymethanesulfonate | ||
| IUPAC Name | Sodium hydroxymethanesulfonate | [4][5] |
| Chemical Formula | CH₃NaO₄S | [5] |
| Molecular Weight | 134.09 g/mol | [6] |
| Appearance | White crystalline solid | [5] |
| Melting Point | Decomposes above 200 °C | [6] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether, benzene, and chloroform. | |
| Hygroscopicity | Hygroscopic | [5] |
Synthesis and Formation
The primary route for the formation of this compound is the nucleophilic addition of a sulfur(IV) species (bisulfite or sulfite) to formaldehyde. This reaction is of significant interest in atmospheric chemistry as it represents a pathway for the incorporation of sulfur dioxide into aerosol particles.[7]
Reaction Pathway
The formation of hydroxymethanesulfonate is a reversible reaction that is highly dependent on pH. The reaction proceeds via the attack of the sulfur atom of bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) on the carbonyl carbon of formaldehyde.
Caption: Formation pathway of hydroxymethanesulfonate from aqueous sulfur dioxide and formaldehyde.
Experimental Protocol: Laboratory Synthesis of Sodium Hydroxymethanesulfonate
A common laboratory-scale synthesis involves the reaction of formaldehyde with sodium bisulfite.[8]
Materials:
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a reaction vessel, combine a formaldehyde solution with an aqueous solution of sodium bisulfite. The reaction is typically carried out in water.
-
The reaction is an equilibrium, and the formation of the adduct is favored at neutral to slightly alkaline pH. The pH of the solution can be adjusted to around 7-9 with sodium hydroxide to stabilize the product.[8]
-
The reaction mixture can be stirred at room temperature.
-
To isolate the sodium hydroxymethanesulfonate, the pH is lowered to about 3 with hydrochloric acid.[8]
-
The solution may be decolorized with activated charcoal and filtered.
-
The product is then precipitated by the addition of ethanol, in which it is sparingly soluble.
-
The resulting white crystalline solid is collected by filtration, washed with ethanol, and dried.
Reactivity and Stability
Hydroxymethanesulfonate is known to be relatively stable, particularly in acidic to neutral aqueous solutions.[7] This stability allows it to act as a reservoir for sulfur(IV) in atmospheric aerosols.
-
pH-Dependent Stability: The stability of HMSA is pH-dependent. In alkaline conditions, the equilibrium shifts back towards formaldehyde and sulfite/bisulfite.[7]
-
Oxidation: HMSA is resistant to oxidation by common atmospheric oxidants like ozone and hydrogen peroxide. However, it can be oxidized by stronger oxidants such as the hydroxyl radical.[7]
-
Thermal Stability: The sodium salt of this compound shows good thermal stability.[5]
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for Hydroxymethanesulfonate
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | A singlet for the methylene (-CH₂-) protons is expected. The chemical shift will be influenced by the adjacent hydroxyl and sulfonate groups. In D₂O, the hydroxyl proton will exchange and not be observed. | [9][10] |
| ¹³C NMR | A single resonance for the methylene carbon (-CH₂-) is expected. The chemical shift will be downfield due to the deshielding effects of the electronegative oxygen and sulfur atoms. A peak around 60-70 ppm has been reported for the hydroxymethyl-sulfonate anion. | [2][11][12] |
| FT-IR | Characteristic strong and broad O-H stretching vibrations from the hydroxyl group and any water of hydration (around 3200-3600 cm⁻¹). Strong S=O stretching vibrations from the sulfonate group (typically in the 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions). C-H stretching vibrations (around 2900-3000 cm⁻¹). C-O stretching vibration (around 1050 cm⁻¹). | [13][14][15][16] |
Analytical Methods
The quantification of hydroxymethanesulfonate, particularly in complex environmental samples, requires sensitive and selective analytical techniques.
Ion Chromatography (IC)
Ion chromatography is the most widely used method for the analysis of hydroxymethanesulfonate.[7][17][18][19]
Experimental Protocol: Ion Chromatography of Hydroxymethanesulfonate
-
Instrumentation: A standard ion chromatograph equipped with a conductivity detector.
-
Column: An anion-exchange column is typically used for separation.
-
Eluent: A common eluent is a carbonate/bicarbonate buffer solution. The concentration of the eluent can be optimized to achieve good separation from other anions, such as sulfate.
-
Detection: Suppressed conductivity detection is commonly employed to enhance sensitivity.
-
Sample Preparation: Aqueous samples can often be directly injected after appropriate dilution and filtration. For aerosol samples, collection on a filter is followed by extraction into an aqueous solution.
Caption: A simplified workflow for the analysis of hydroxymethanesulfonate by ion chromatography.
Biological Activity and Pharmaceutical Relevance
Currently, there is a significant lack of published research on the specific biological activities of this compound in the context of drug development and cellular signaling. The vast majority of scientific literature is focused on its role in atmospheric chemistry.
Some related sulfur-containing compounds are used in pharmaceuticals, often as excipients or active ingredients. For example, some drugs are formulated as sulfonate salts to improve their solubility and stability.[20] While sodium hydroxymethanesulfonate is listed as a potential additive in pharmaceuticals, its specific applications and effects are not well-documented in publicly available literature.[5]
Given its structure, potential areas for future investigation could include:
-
Excipient in Drug Formulations: Its high water solubility and potential stabilizing properties could make it a candidate as an excipient.[21]
-
Chelating Agent: The presence of the hydroxyl and sulfonate groups might confer some metal-chelating properties.
-
Biological Buffer: Its strong acidity suggests it could be investigated as a component in biological buffer systems, although its potential interactions with biological macromolecules would need to be thoroughly evaluated.
It is important to note that some sources indicate that the dihydrate of the monosodium salt of hydroxymethanesulfinic acid (a related compound) is suspected of causing genetic defects and reproductive toxicity, highlighting the need for thorough toxicological evaluation of any new application of related compounds.[22]
Conclusion
This compound is a well-characterized compound with a rich chemistry, particularly in the context of its formation and stability in aqueous environments. This guide has summarized its core fundamental properties, including its synthesis, reactivity, and the analytical methods used for its detection. While its role in atmospheric science is well-established, its potential in pharmaceutical and biological applications remains largely unexplored. The data and protocols presented here provide a solid foundation for researchers and drug development professionals who may wish to investigate the untapped potential of this intriguing molecule. Further research is needed to elucidate any biological activities and to establish a safety profile for potential pharmaceutical applications.
References
- 1. CID 162227916 | C2H8O8S2 | CID 162227916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. sodium hydroxymethane sulfonate, 870-72-4 [thegoodscentscompany.com]
- 5. CAS 870-72-4: Sodium hydroxymethanesulfonate | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 8. Sodium Hydroxymethanesulphonate Supplier & Manufacturer | Factory Price [ccount-chem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Sodium Hydroxymethanesulfonate | Reducing Agent [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. instanano.com [instanano.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
- 20. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mondstar.com [mondstar.com]
- 22. Hydroxymethanesulfinic acid monosodium salt dihydrate | CH7NaO5S | CID 23677960 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stability of Hydroxymethanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethanesulfonic acid (HMSA), a key adduct formed from the reaction of formaldehyde and bisulfite, plays a significant role in various chemical and atmospheric processes. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound. It includes a detailed examination of its molecular architecture, physicochemical properties, and stability under different environmental conditions. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of HMSA, employing modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key chemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Chemical Structure and Properties
This compound (HOCH₂SO₃H) is an organosulfur compound characterized by a sulfonic acid group and a hydroxyl group attached to the same carbon atom.
Molecular Structure:
The structure of this compound features a central carbon atom bonded to a hydroxyl group (-OH), a sulfonic acid group (-SO₃H), and two hydrogen atoms. The sulfonic acid group is responsible for its strong acidic nature.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CH₄O₄S | |
| Molecular Weight | 112.11 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 162227916 | |
| Appearance | White to almost white powder (for its sodium salt) | [1] |
| Water Solubility | 800 g/L (20 °C) (for its sodium salt) | [1] |
| Melting Point | 200 °C (decomposes) (for its sodium salt) | [1] |
| pKa | Sulfonic acids are very strong acids, with an estimated pKa of approximately -7. The hydroxymethanesulfonate adduct is reported to dissociate at a pH of 6.6. | [2][] |
Synthesis of this compound
This compound is typically synthesized through the reaction of formaldehyde with a bisulfite salt, followed by acidification.
Signaling Pathway of Formation
The formation of this compound is an equilibrium reaction involving the nucleophilic addition of bisulfite to formaldehyde.
Caption: Formation of hydroxymethanesulfonate from formaldehyde and bisulfite.
Experimental Protocol: Synthesis of Sodium Hydroxymethanesulfonate
This protocol describes the synthesis of the sodium salt of this compound, which can then be acidified to yield the free acid.[1][4]
Materials:
-
Formaldehyde solution (37% w/w)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Distilled water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Activated charcoal
-
Ethanol
Procedure:
-
In a reaction vessel, add distilled water and the formaldehyde solution.
-
Cool the mixture to below 15 °C using an ice bath.
-
Slowly add sodium bisulfite in portions while stirring continuously. If using sodium metabisulfite, it will hydrolyze in situ to form sodium bisulfite.[4]
-
Control the reaction temperature to not exceed 60-65 °C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 60-65 °C for approximately 20 minutes.
-
Adjust the pH of the solution to around 9 with the sodium hydroxide solution.
-
To obtain the acid form, carefully add hydrochloric acid to adjust the pH to approximately 3.
-
Add a small amount of activated charcoal to decolorize the solution and stir for a short period.
-
Filter the solution to remove the activated charcoal.
-
To isolate the sodium salt, cool the filtrate and add ethanol to precipitate the solid product.[1]
-
Allow the precipitate to stand, then collect it by filtration.
-
Wash the collected solid with ethanol and dry it to obtain the final product.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature and pH.
Thermal Stability
pH-Dependent Stability
This compound is most stable in the pH range of 3 to 5.[] At a pH of 6.6, the hydroxymethanesulfonate adduct dissociates back into formaldehyde and bisulfite.[] This equilibrium is a critical factor in its environmental and biological behavior.
Experimental Analysis and Characterization
Several analytical techniques are employed for the identification and quantification of this compound.
Experimental Workflow for Analysis
A general workflow for the analysis of this compound in a sample is depicted below.
Caption: A generalized workflow for the analysis of this compound.
Ion Chromatography (IC)
Ion chromatography is a widely used technique for the quantification of hydroxymethanesulfonate in aqueous samples.
Experimental Protocol:
-
Column: A suitable anion exchange column, such as a Metrosep A Supp-5, 150/4.0.
-
Eluent: A buffered solution, for example, 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃, with a pH of approximately 10.5.
-
Flow Rate: A typical flow rate is 0.7 mL/min.
-
Detection: Suppressed conductivity detection is commonly used.
-
Standard Preparation: Prepare a series of standard solutions of a known hydroxymethanesulfonate salt to generate a calibration curve for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹³C NMR: The chemical shift for the carbon atom in the hydroxymethyl-sulfonate anion has been reported in D₂O.
| Carbon Atom | Chemical Shift (ppm) | Reference |
| HO-C H₂-SO₃⁻ | ~70-80 (estimated based on similar structures and available data) | [5] |
¹H NMR: A study on the formaldehyde-sodium bisulfite adduct using ¹H NMR has been developed for quantification.[] The protons of the methylene group adjacent to the hydroxyl and sulfonate groups are expected to appear as a singlet in the spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound or its salt in a suitable deuterated solvent, such as D₂O.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing if required.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used for the confirmation of the molecular weight and for studying the fragmentation patterns of this compound, which aids in its structural confirmation.
Expected Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. Common fragmentation pathways for sulfonic acids involve the loss of SO₂ or SO₃. The fragmentation of the hydroxymethanesulfonate anion could involve the loss of SO₃ to yield [CH₂OH]⁻ or other characteristic fragments.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.
-
Sample Infusion: The sample, dissolved in a suitable solvent (e.g., water/methanol), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Data Acquisition: Acquire mass spectra in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, stability, synthesis, and analysis of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this important compound. The stability of this compound is critically dependent on pH and temperature, which has significant implications for its handling, storage, and application. The analytical methods described herein provide robust means for its characterization and quantification in various matrices. Further research into the thermal decomposition profile of the free acid and more detailed fragmentation studies using high-resolution mass spectrometry would further enhance the understanding of this versatile molecule.
References
Hydroxymethanesulfonate: A Significant Sulfur Reservoir in Atmospheric Aerosols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide (SO₂) and formaldehyde (HCHO), is increasingly recognized as a crucial, yet often overlooked, component of atmospheric aerosol chemistry.[1] Particularly under cold and humid conditions, HMS can constitute a significant fraction of the total sulfur mass in fine particulate matter (PM₂.₅), impacting air quality and atmospheric models.[2][3] This technical guide provides a comprehensive overview of the formation, stability, and analytical methodologies related to HMS in aerosols, tailored for the scientific community.
The Chemistry of Hydroxymethanesulfonate in Aerosols
Hydroxymethanesulfonate is a secondary aerosol, meaning it is not directly emitted but forms in the atmosphere through chemical reactions.[4] The primary pathway for HMS formation is the aqueous-phase reaction between dissolved sulfur dioxide and formaldehyde.[5] This process is highly dependent on several environmental factors.
Key Formation Factors:
-
Presence of Liquid Water: The reaction requires an aqueous medium, which can be present in cloud or fog droplets, or as aerosol liquid water (ALW).[1][4] HMS formation has been observed even in supercooled liquid water at temperatures as low as -35°C.[2][4]
-
pH: The formation of HMS is highly sensitive to the pH of the aqueous solution.[1] Moderately acidic conditions, with a pH range of 4 to 6, are particularly favorable for HMS formation.[1]
-
Temperature: Low temperatures enhance the solubility of precursor gases like SO₂ and formaldehyde, which can lead to higher rates of HMS formation despite a decrease in the reaction rate constant itself.[2][6]
-
Precursor Concentrations: The abundance of gaseous SO₂ and formaldehyde directly influences the potential for HMS production.[2]
-
Ionic Strength: The ionic strength of the aerosol aqueous phase can also impact HMS formation rates, with some studies suggesting that lower ionic strengths in marine aerosols can lead to more pronounced enhancements in its formation.[5]
Once formed, HMS is relatively stable, particularly against oxidation by common atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂).[6]
Quantitative Data on HMS in Aerosols
The concentration of hydroxymethanesulfonate in aerosols can vary significantly depending on the geographical location and meteorological conditions. Recent studies have provided valuable quantitative data from different environments.
| Location | Environment | PM₂.₅ HMS Concentration (µg/m³) | Contribution to PM₂.₅ Sulfur | Contribution to PM₂.₅ Mass | Precursor Concentrations | Other Relevant Data |
| Fairbanks, Alaska | Subarctic urban | Up to 18.5 (peak)[5]; Measurement detection limit: 0.15[1][2] | 26-41% during pollution episodes[2][3] | 2.8-6.8% during pollution episodes[2][3] | SO₂ and HCHO are key precursors.[2] | High concentrations observed at temperatures as low as -35°C.[1][2] |
| Nanjing, China | Urban | 0.30 ± 0.10[5][7] | - | - | SO₂: 2.2 ± 0.7 ppb; HCHO: 5.4 ± 1.1 ppb (during haze events).[5] | Aerosol pH range: 3.2 to 5.8.[5] |
| Yellow Sea and Bohai Sea | Marine | 0.05 ± 0.01[5][7] | Molar ratio to sulfate: 3.0 ± 1.1%[5] | - | SO₂: 0.82 ± 0.47 ppb.[5] | Lower ionic strengths observed compared to continental aerosols.[5] |
| Beijing, China | Urban | Peak daily average: 18.5[5] | Can account for up to one-third of unexplained sulfate in models.[8] | 2-3% of PM₂.₅ mass.[2] | High concentrations of SO₂ and HCHO during winter haze.[8] | Favorable conditions: moderate pH (4-5), high aerosol water content.[6][8] |
Experimental Protocols for HMS Analysis
Accurate quantification of HMS in aerosols is challenging due to potential interferences from other sulfur species, particularly sulfate.[9] Several analytical techniques have been developed and optimized for this purpose.
Ion Chromatography (IC)
Ion chromatography is a widely used and effective method for the separation and quantification of HMS.[9][10]
Methodology:
-
Aerosol Collection: Ambient aerosol samples are collected on filters.
-
Extraction: The collected particulate matter is extracted into an aqueous solution. Some methods use dilute nitric acid for extraction, which helps to oxidize and remove interference from sulfite while keeping HMS stable.[6]
-
Separation: The extract is injected into an ion chromatograph. An anion-exchange column (e.g., AG22–AS22 column pair) is used to separate HMS from sulfate and other anions.[10]
-
Elution: A suitable eluent, often a potassium hydroxide (KOH) gradient, is used. It is crucial to control the eluent pH, as high pH (≥12) can convert HMS to sulfate within the column, leading to inaccurate measurements.[1][2]
-
Detection: A conductivity detector is typically used to quantify the separated ions.
Mass Spectrometry (MS)
Mass spectrometry techniques, including Aerosol Mass Spectrometry (AMS) and offline Electrospray Ionization Mass Spectrometry (ESI-MS), are also employed for HMS detection.
Aerosol Mass Spectrometry (AMS):
-
Online Analysis: AMS allows for real-time, in-situ analysis of aerosol composition.
-
Ionization and Fragmentation: Aerosol particles are vaporized and ionized. The resulting ions are then fragmented.
-
Detection Challenges: A significant challenge with AMS is that many of the fragment ions of HMS (e.g., SO₃⁻, HSO₃⁻) are also common fragments of other sulfur-containing species, making unique identification difficult.[1][10] Differences in fragmentation patterns compared to pure ammonium sulfate can sometimes be used to infer the presence of HMS.[9][10]
Single-Particle Mass Spectrometry (SPMS):
-
Individual Particle Analysis: Techniques like Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) allow for the analysis of individual aerosol particles.
-
Molecular Ion Detection: HMS can be identified in individual particles by the presence of its molecular ion at m/z -111 (HOCH₂SO₃⁻).[11]
Visualizing HMS Chemistry and Analysis
The following diagrams illustrate the key pathways and workflows related to hydroxymethanesulfonate in aerosols.
Caption: Formation pathway of hydroxymethanesulfonate in the aqueous phase of aerosols.
Caption: Experimental workflow for the analysis of HMS in aerosols using Ion Chromatography.
Conclusion and Future Directions
Hydroxymethanesulfonate is a significant and previously underappreciated component of atmospheric sulfur chemistry, particularly in polluted winter environments. Its formation in the aerosol aqueous phase provides a pathway for the incorporation of sulfur dioxide into particulate matter without the need for oxidation.[9] The data clearly indicate that in certain regions, HMS can be a major contributor to PM₂.₅ mass and sulfur content, with implications for air quality and climate models.
Future research should focus on further refining analytical techniques to improve the accuracy and ease of HMS quantification, especially in complex aerosol matrices. More widespread measurements across different geographical and meteorological regimes are needed to better constrain the global budget of HMS. Additionally, incorporating detailed HMS chemistry into atmospheric models is crucial for improving predictions of aerosol formation and its associated impacts on human health and the environment. The role of HMS in subsequent atmospheric reactions and its ultimate fate also warrant further investigation. For professionals in drug development, understanding the composition of particulate matter, including species like HMS, is relevant for assessing the respiratory effects of inhaled pollutants.
References
- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxymethanesulphonate (HMS) Explaination |ForumIAS [forumias.com]
- 5. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 6. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 9. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 10. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Formation of Hydroxymethanesulfonic Acid (HMSA) from Formaldehyde and Sulfur Dioxide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of hydroxymethanesulfonic acid (HMSA), an adduct of formaldehyde and sulfur dioxide. HMSA is a significant organosulfur compound, particularly relevant in atmospheric chemistry where it acts as a reservoir for sulfur(IV) (S(IV)), contributing to particulate matter. This document details the core reaction mechanism, kinetics, and thermodynamics of HMSA formation. It presents quantitative data in structured tables, outlines detailed experimental protocols for kinetic analysis and quantification, and uses visualizations to illustrate key processes. The guide is intended to be a thorough resource for professionals requiring an in-depth understanding of this important chemical transformation.
Introduction
This compound (HOCH₂SO₃H), and its corresponding anion hydroxymethanesulfonate (HMS), is formed through the aqueous-phase reaction of dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO).[1] This reaction is of particular interest in atmospheric science, as it provides a non-oxidative pathway for the incorporation of gaseous SO₂ into aqueous aerosols, such as fog and cloud droplets.[2][3] The formation of HMS can sequester S(IV), stabilizing it against oxidation and contributing significantly to the sulfur content of particulate matter, especially during pollution events in cold and humid conditions.[1][3] Understanding the mechanisms, kinetics, and factors controlling this reaction is crucial for accurately modeling atmospheric sulfur chemistry and its impact on air quality and climate.
Core Reaction Mechanism
The formation of HMSA in an aqueous solution is a multi-step process involving several equilibria followed by nucleophilic addition.
Aqueous Phase Equilibria:
-
Formaldehyde Hydration: In water, formaldehyde exists predominantly as its hydrate, methylene glycol (CH₂(OH)₂).[4] The unhydrated, carbonyl form (CH₂O) is the reactive species.
-
CH₂(OH)₂ ⇌ CH₂O + H₂O
-
-
Sulfur Dioxide Dissolution and Dissociation: Gaseous SO₂ dissolves to form aqueous SO₂ (often represented as sulfurous acid, H₂SO₃), which then dissociates in two steps to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻).
-
SO₂(g) + H₂O ⇌ SO₂·H₂O
-
SO₂·H₂O ⇌ H⁺ + HSO₃⁻
-
HSO₃⁻ ⇌ H⁺ + SO₃²⁻
-
Nucleophilic Addition Pathways: The core of the reaction involves the nucleophilic attack of the S(IV) anions (bisulfite and sulfite) on the electrophilic carbonyl carbon of formaldehyde. Two parallel pathways contribute to the formation of HMSA.[2][4]
-
Bisulfite Pathway (slower): HSO₃⁻ + CH₂O → HOCH₂SO₃⁻
-
Sulfite Pathway (faster): SO₃²⁻ + CH₂O → ⁻OCH₂SO₃⁻, which is then rapidly protonated: ⁻OCH₂SO₃⁻ + H⁺ → HOCH₂SO₃⁻
The reaction involving the sulfite ion is kinetically favored, with a forward rate constant approximately five orders of magnitude greater than that for the bisulfite pathway.[1][3] Consequently, the overall rate of HMSA formation is highly dependent on the concentration of sulfite, which is governed by the pH of the solution.[1][3] Under neutral pH conditions, the dehydration of methylene glycol can become the rate-limiting step, whereas under acidic conditions, the nucleophilic addition is typically rate-limiting.[2][4]
Kinetics and Thermodynamics
A spectrophotometric kinetic study of the reaction was conducted over a pH range of 0.0 to 3.5.[4] The reaction is first-order with respect to the total S(IV) concentration and the total formaldehyde concentration.[2] The experimentally verified kinetic expression is:
-d[S(IV)]/dt = {(k₁α₁ + k₂α₂)K_d / (K_d + 1)} [S(IV)] [CH₂O]_t
where:
-
[S(IV)] = Total concentration of dissolved sulfur species ([SO₂·H₂O] + [HSO₃⁻] + [SO₃²⁻])
-
[CH₂O]_t = Total concentration of formaldehyde ([CH₂(OH)₂] + [CH₂O])
-
k₁ and k₂ are the forward rate constants for the bisulfite and sulfite pathways, respectively.
-
α₁ and α₂ are the fractions of S(IV) present as HSO₃⁻ and SO₃²⁻, respectively.
-
K_d is the dehydration equilibrium constant for methylene glycol.
Quantitative kinetic and thermodynamic data provide insight into the reaction rates and equilibria under specific conditions.
Table 1: Kinetic and Thermodynamic Parameters for HMSA Formation at 25 °C [4]
| Parameter | Description | Value |
|---|---|---|
| Rate Constants (µ = 1.0 M) | ||
| k₁ | Rate constant for HSO₃⁻ pathway | (7.90 ± 0.32) x 10² M⁻¹s⁻¹ |
| k₂ | Rate constant for SO₃²⁻ pathway | (2.48 ± 0.05) x 10⁷ M⁻¹s⁻¹ |
| Activation Parameters | ||
| ΔH₁* | Enthalpy of activation (HSO₃⁻) | (24.9 ± 0.8) kJ mol⁻¹ |
| ΔS₁* | Entropy of activation (HSO₃⁻) | (-108.0 ± 2.6) J mol⁻¹K⁻¹ |
| ΔH₂* | Enthalpy of activation (SO₃²⁻) | (20.4 ± 0.5) kJ mol⁻¹ |
| ΔS₂* | Entropy of activation (SO₃²⁻) | (-31.7 ± 1.6) J mol⁻¹K⁻¹ |
| Equilibrium Constants | ||
| K_d | Methylene glycol dehydration | 5.50 x 10⁻⁴ |
| Kₐ₁ | First dissociation of SO₂·H₂O | 1.45 x 10⁻² M |
| Kₐ₂ | Second dissociation of SO₂·H₂O | 6.31 x 10⁻⁸ M |
Factors Influencing HMSA Formation
Several environmental and chemical factors significantly affect the rate and extent of HMSA formation.
-
pH: This is the most critical factor. The distribution of S(IV) species is highly pH-dependent; the more reactive sulfite (SO₃²⁻) is favored at higher pH, while the less reactive bisulfite (HSO₃⁻) dominates in acidic conditions.[1] Favorable HMS formation is often observed in moderately acidic conditions (pH 4-6).[1][3] However, the dehydration of methylene glycol to the reactive formaldehyde is subject to specific acid catalysis, complicating the overall pH dependence.[2][4]
-
Temperature: Lower temperatures greatly enhance the solubility of both SO₂ and HCHO in water.[1][3] This increases the aqueous concentration of the precursors, which can lead to a dramatic increase in the HMSA production rate, making it a particularly important process in cold environments.[3][5]
-
Aqueous Medium: The presence of a liquid water phase, as in clouds, fog, or aerosol water, is essential for the reaction to occur.[1] Higher liquid water content facilitates the dissolution of gaseous precursors, accelerating HMSA formation.[3]
-
Concentration of Precursors: The rate of formation is dependent on the available concentrations of dissolved formaldehyde and S(IV).[5]
Table 2: Effect of Temperature on Henry's Law Constants of Precursors [3]
| Compound | Temperature | Henry's Law Constant (M/atm) |
|---|---|---|
| SO₂ | 273 K (0 °C) | 780 |
| 235 K (-38 °C) | 1.6 x 10⁴ | |
| HCHO | 273 K (0 °C) | 1.8 x 10⁵ |
| | 235 K (-38 °C) | 7.8 x 10⁷ |
Experimental Protocols
Kinetic Analysis via Spectrophotometry
This protocol is based on the methodology used to determine the kinetic parameters of HMSA formation.[2][4]
-
Objective: To determine the rate constants of the reaction between S(IV) and formaldehyde by monitoring the change in S(IV) concentration over time.
-
Materials: Sodium sulfite (or SO₂ gas), formaldehyde solution, standardized hydrochloric acid (HCl), sodium hydroxide (NaOH), and a suitable buffer system.
-
Instrumentation: A stopped-flow or standard UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Solution Preparation: Prepare stock solutions of formaldehyde and S(IV) (from sodium sulfite). The S(IV) solution should be freshly prepared to minimize oxidation.
-
Condition Setting: In a reaction vessel, establish the desired pH (e.g., between 0.0 and 3.5) using standardized HCl and maintain a constant ionic strength (e.g., 1.0 M with NaCl) and temperature (e.g., 25 °C).[2]
-
Reaction Initiation: Initiate the reaction by rapidly mixing the formaldehyde and S(IV) solutions. Typical concentrations can range from 0.25 to 10 mM for S(IV) and 0.08 to 250 mM for formaldehyde.[2]
-
Data Acquisition: Immediately begin monitoring the absorbance at a wavelength characteristic of one of the S(IV) species (e.g., 280 nm for HSO₃⁻).
-
Data Analysis: The change in absorbance over time is used to calculate the change in S(IV) concentration. Plotting the appropriate function of concentration versus time allows for the determination of the observed rate constant (k_obs). By varying the initial concentrations and pH, the individual rate constants (k₁ and k₂) can be elucidated from the overall rate law.
-
Quantification of HMSA via Ion Chromatography (IC)
This protocol describes a common method for measuring HMSA concentrations in environmental aqueous samples.[1][3]
-
Objective: To separate and quantify HMSA in a complex aqueous matrix.
-
Instrumentation: Ion chromatograph (IC) system equipped with an anion-exchange column (e.g., Metrosep A Supp-5) and a conductivity detector.[1][3]
-
Procedure:
-
Sample Collection & Preparation: Collect aqueous samples (e.g., aerosol water using a Particle-Into-Liquid Sampler, PILS).[3] Samples may require filtration to remove insoluble material.
-
Eluent Preparation: Prepare the mobile phase, typically a carbonate/bicarbonate buffer (e.g., 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃).[1][3] Note: High pH eluents (pH > 10) can cause on-column decomposition of HMSA to sulfite and formaldehyde, potentially leading to inaccurate quantification.[1]
-
Calibration: Prepare a series of external standards of known HMSA concentration in deionized water or a matrix matching the sample. Generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject a known volume of the sample into the IC system. The components are separated based on their affinity for the anion-exchange column.
-
Detection and Quantification: The conductivity detector measures the signal as each anion elutes. Identify the HMSA peak by comparing its retention time to that of the standards. Quantify the concentration using the calibration curve. Retention time for HMSA is typically around 15-16 minutes on relevant columns.[3][6]
-
Summary and Outlook
The formation of this compound from formaldehyde and sulfur dioxide is a fundamentally important process in aqueous-phase chemistry. The reaction proceeds via two parallel nucleophilic addition pathways, with the sulfite pathway being significantly faster than the bisulfite pathway. Consequently, the reaction kinetics are highly sensitive to pH, temperature, and the concentrations of the precursors.
For researchers and scientists, a detailed understanding of this chemistry is vital for interpreting atmospheric data and improving chemical transport models. Challenges in the field include the accurate quantification of HMSA in complex environmental matrices, where it can be mistaken for or interfere with sulfate analysis, and further investigation into its formation in highly concentrated aerosol liquid water.[1][3][6] For drug development professionals, understanding the reactivity of bisulfite and formaldehyde can be relevant to formulation stability, particularly if these or similar reactive species are present as excipients or impurities. Future research will likely focus on the role of catalysts, the impact of complex organic matrices on reaction rates, and the ultimate fate of HMSA in the environment.
References
- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of the formation of this compound at low pH [authors.library.caltech.edu]
- 5. Hydroxymethanesulfonate and Sulfur(IV) in Fairbanks Winter During the ALPACA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
preliminary investigations of hydroxymethanesulfonate adducts
An In-depth Technical Guide on Hydroxymethanesulfonate Adducts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxymethanesulfonate (HMS), the adduct formed from the reaction of formaldehyde and bisulfite, is a significant organosulfur species with implications spanning atmospheric chemistry to potential considerations in biological systems. Initially identified in atmospheric aerosols, its formation and stability are governed by a complex interplay of environmental factors including pH, temperature, and the presence of liquid water. While the direct biological role of HMS adducts is an emerging area of study, the principles of their formation from a reactive aldehyde like formaldehyde are highly relevant to the fields of toxicology and drug development, where adduct formation is a key mechanism of action and toxicity. This guide provides a comprehensive overview of the core chemistry, analytical methodologies, and potential biological significance of hydroxymethanesulfonate adducts.
Core Chemistry: Formation and Stability of HMS Adducts
Hydroxymethanesulfonate (HOCH₂SO₃⁻) is primarily formed through the aqueous-phase reaction between dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO).[1][2] This process is a critical pathway for the transformation of atmospheric SO₂.[1]
1.1 Reaction Pathway
The formation of HMS involves the nucleophilic addition of a sulfur(IV) species to the carbonyl carbon of formaldehyde. The key steps are:
-
Gas Dissolution: Gaseous precursors, SO₂ and HCHO, dissolve into an aqueous medium such as cloud droplets, fog, or aerosol liquid water.[1][2]
-
S(IV) Equilibria: Dissolved SO₂ forms sulfurous acid (H₂SO₃), which then dissociates to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions, depending on the pH of the solution.
-
Adduct Formation: Aqueous formaldehyde reacts with bisulfite and sulfite to form the hydroxymethanesulfonate adduct.[1]
The reactions are as follows:
-
HSO₃⁻ + HCHO(aq) ⇌ HOCH₂SO₃⁻
-
SO₃²⁻ + HCHO(aq) + H₂O ⇌ HOCH₂SO₃⁻ + OH⁻
The forward reaction rate constant for the reaction involving sulfite (SO₃²⁻) is approximately five orders of magnitude faster than the reaction with bisulfite (HSO₃⁻), making it the primary formation pathway.[3][4]
1.2 Factors Influencing Formation and Stability
The rate of HMS formation and its subsequent stability are highly sensitive to several environmental and chemical parameters.
-
pH: The concentration of sulfite is highly dependent on pH, making HMS formation very sensitive to the acidity of the aqueous solution. Favorable formation occurs in moderately acidic conditions (pH 4–6).[1][4]
-
Temperature: Lower temperatures significantly enhance the solubility of both SO₂ and HCHO.[3] A decrease in temperature from 273 K to 235 K can increase the solubility of these precursors by 2-3 orders of magnitude, leading to a potential increase in the HMS production rate of 5-6 orders of magnitude.[3]
-
Liquid Water Content (LWC): Elevated relative humidity and LWC facilitate the dissolution of the gaseous precursors, thereby accelerating the aqueous-phase formation of HMS.[1]
-
Ionic Strength (IS): The effect of ionic strength is complex. Elevated ionic strength can increase the rate constants for HMS formation but can also hinder the solubility and dissociation of SO₂.[1][5] The net effect is that HMS formation enhancement peaks at a moderate ionic strength (around 4 mol kg⁻¹) before declining.[5][6]
-
Stability: HMS can be unstable over time in collected samples. Studies have shown that HMS in filter samples can decompose during storage, highlighting the need for timely analysis after collection.[7]
Biological Significance and Implications in Drug Development
While much of the research on HMS is rooted in atmospheric science, the underlying chemistry of adduct formation is a cornerstone of toxicology and pharmacology. The formation of covalent adducts between reactive molecules and biological macromolecules like DNA and proteins is a critical event in mediating both the therapeutic effects and toxicities of various compounds.[8][9]
Formaldehyde, a precursor to HMS, is a well-established carcinogen that exerts its toxicity by forming adducts with DNA and proteins.[10] The metabolism of compounds like methanol can produce formaldehyde endogenously, leading to the formation of hydroxymethyl DNA adducts.[10]
In drug development, the formation of reactive metabolites that can form adducts is a major safety concern, often associated with drug-induced liver injury and other toxicities.[11] Screening for the potential of drug candidates to form such adducts, for example with the thiol-containing peptide glutathione, is a standard practice in preclinical safety assessment.[11] Although direct studies on the pharmacological or toxicological effects of HMS itself are limited, its nature as a formaldehyde adduct warrants consideration. The field of "adductomics" aims to identify and quantify such adducts to serve as biomarkers of exposure and disease.[12]
Data on Hydroxymethanesulfonate
Quantitative data from environmental studies provide context for the conditions under which HMS is formed and its prevalence.
Table 1: Observed Environmental Concentrations of Hydroxymethanesulfonate (HMS)
| Location | Average/Peak Concentration (µg/m³) | Associated Conditions | Reference(s) |
|---|---|---|---|
| Nanjing, China (Winter) | 0.30 ± 0.10 (average) | Haze events, high humidity | [1][6] |
| Yellow/Bohai Sea | 0.05 ± 0.01 (average) | High humidity (avg. 83%) | [1] |
| Beijing, China (Winter Haze) | 4 - 7 (average); 18.5 (peak) | Severe haze, high PM₂.₅ | [3][4] |
| Fairbanks, Alaska (Winter) | Up to 5 during pollution events | Exceptionally low temperatures (-35°C) | [3][4] |
| Shijiazhuang, China | Up to 7.6 | Freshly analyzed samples | [7] |
| Singapore | ~0.6 | Samples analyzed after 9-18 months |[7] |
Table 2: Key Kinetic and Thermodynamic Parameters for HMS Formation
| Parameter | Description | Value/Observation | Reference(s) |
|---|---|---|---|
| Formation Pathway | Primary reaction pathway in aqueous phase | Reaction of HCHO with sulfite (SO₃²⁻) is ~10⁵ times faster than with bisulfite (HSO₃⁻). | [3][4] |
| pH Dependence | Optimal pH range for formation | Favorable in moderately acidic conditions (pH 4-6). | [1][4] |
| Temperature Effect | Impact of temperature on precursor solubility | Solubility of SO₂ and HCHO increases by 2-3 orders of magnitude from 273 K to 235 K. | [3] |
| Ionic Strength Effect | Enhancement Factor (EF) on formation rate | EF peaks at an ionic strength of ~4 mol kg⁻¹ and then declines. |[5][6] |
Experimental Protocols
Accurate detection and quantification of HMS are challenging due to its potential instability and interference from other sulfur species, particularly sulfate.
4.1 Quantification by Ion Chromatography (IC)
IC is a widely used technique for HMS analysis.[3][13]
-
Principle: Samples are injected into an IC system where components are separated based on their affinity for the ion-exchange column. HMS is identified by its characteristic retention time.
-
Methodology:
-
Sample Collection: Aerosols are typically collected on filters.
-
Extraction: Water-soluble components are extracted from the filter, usually in deionized water.
-
Analysis: The extract is injected into an IC system (e.g., a Dionex or Metrohm instrument) equipped with an anion-exchange column.[1][4]
-
Detection: A conductivity detector is commonly used.
-
Standard Preparation: Calibration standards are prepared gravimetrically from a solid formaldehyde-sodium bisulfite adduct (commercially available).[3][4]
-
-
Challenges and Solutions:
-
Sulfate Interference: The HMS peak can overlap with the much larger sulfate peak, complicating quantification.[3][4]
-
On-Column Conversion: High pH eluents (e.g., KOH) can cause HMS to decompose to sulfite and formaldehyde, with the sulfite being rapidly oxidized to sulfate within the column. This leads to an underestimation of HMS and an overestimation of sulfate.[3][4]
-
Improved Methods: An improved IC method providing efficient separation of HMS and sulfate has been developed.[14] Some protocols pretreat the sample with hydrogen peroxide (H₂O₂), which oxidizes free S(IV) species but leaves the more resistant HMS intact, allowing for its specific quantification.[1][6][15]
-
4.2 Analysis by Mass Spectrometry (MS)
MS offers high sensitivity and specificity for identifying HMS.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. HMS can be identified by its molecular ion and characteristic fragment ions.
-
Methodology:
-
Aerosol Mass Spectrometry (AMS): Real-time analysis of aerosol composition. Differences in fragmentation patterns can help distinguish HMS from ammonium sulfate, but quantification in complex ambient mixtures is challenging due to overlapping fragments.[13][14]
-
Electrospray Ionization (ESI-MS): A soft ionization technique coupled with a mass analyzer. It has been used to identify HMS with the following characteristic ions[13]:
-
m/z 111: [HOCH₂SO₃]⁻
-
m/z 81: [HSO₃]⁻ (fragment ion)
-
m/z 80: [SO₃]⁻ (fragment ion)
-
-
-
Challenges: MS peaks for HMS are often shared with sulfate or common organic species, making it difficult to find unique fragments for unambiguous quantification in complex matrices.[3][16]
4.3 Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and has been used to identify HMS.[3][4]
-
Principle: NMR detects the magnetic properties of atomic nuclei. The chemical environment of the protons in HMS gives a characteristic signal.
-
Methodology: A ¹H NMR spectrum of the formaldehyde-bisulfite adduct has been used for identification.[] This technique is particularly useful for confirming the structure in standard preparations or in less complex sample matrices.
Visualized Workflows and Pathways
Diagrams generated using Graphviz DOT language illustrate key processes related to HMS adducts.
Caption: Aqueous-phase formation pathway of hydroxymethanesulfonate (HMS) from gaseous precursors.
Caption: Generalized experimental workflow for the quantification of HMS in aerosol samples.
Caption: Logical relationships between environmental drivers affecting the HMS formation rate.
References
- 1. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Global Importance of Hydroxymethanesulfonate in Ambient Particulate Matter: Implications for Air Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro screening of 50 highly prescribed drugs for thiol adduct formation--comparison of potential for drug-induced toxicity and extent of adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 14. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 15. Hydroxymethanesulfonate and Sulfur(IV) in Fairbanks Winter During the ALPACA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
An In-Depth Technical Guide to Hydroxymethanesulfonic Acid Sodium Salt: Properties, Solubility, and Applications in Research and Development
Introduction
Hydroxymethanesulfonic acid sodium salt, also known as sodium hydroxymethanesulfonate and formaldehyde sodium bisulfite, is an organic sulfonate salt with a diverse range of applications across various industries.[1][2] It is a white, crystalline, and hygroscopic solid that is characterized by its high water solubility.[2] This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and key uses of this compound sodium salt, with a particular focus on its applications for researchers, scientists, and professionals in drug development. While it shares nomenclature similarities with sodium hydroxymethanesulfinate, it is crucial to distinguish between the two, as their chemical properties and applications differ. This document will focus exclusively on the sulfonate salt (CAS Number: 870-72-4).
Physicochemical Properties
This compound sodium salt is a stable compound with properties that make it a versatile reagent and additive.[2] Its key physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 870-72-4 | [2] |
| Molecular Formula | CH₃NaO₄S | [2] |
| Molecular Weight | 134.09 g/mol | [2] |
| Appearance | White crystalline solid/powder | [2] |
| Melting Point | ~200 °C (decomposes) | [3] |
| Synonyms | Sodium hydroxymethanesulfonate, Formaldehyde sodium bisulfite, Sodium formaldehyde sulfite | [1][2] |
Solubility Profile
A key attribute of this compound sodium salt is its distinct solubility profile, characterized by high aqueous solubility and limited solubility in most organic solvents. This makes it particularly suitable for aqueous-based systems and formulations.
| Solvent | Solubility | Reference |
| Water | Freely soluble; 800 g/L (at 20 °C) | [3] |
| Alcohol | Slightly soluble | |
| Methanol | Slightly soluble (when heated) | [3] |
| Benzene | Slightly soluble | |
| Chloroform | Slightly soluble | |
| Diethyl Ether | Slightly soluble |
Applications and Uses
The compound's chemical nature lends it to a wide array of uses, from large-scale industrial processes to specialized applications in pharmaceutical research.
Industrial Applications
In industrial settings, this compound sodium salt is valued for its reactive properties.
-
Reducing Agent : It is employed as a reducing agent in the bleaching of textiles, paper pulp, and soaps.[4]
-
Oxygen Scavenger : It effectively removes dissolved oxygen in applications like boiler feedwater treatment.[4]
-
Dye Synthesis : It serves as an intermediate in the synthesis of various dyes.[1]
-
Polymerization : It can be used as a redox initiator for emulsion polymerization.
-
Cosmetics : It is found in some cosmetic products, such as hair dye removers.
Applications in Research and Pharmaceutical Development
For scientists and drug development professionals, sulfonate salts are a critical tool for optimizing the properties of Active Pharmaceutical Ingredients (APIs).[5][6] this compound sodium salt serves as a valuable excipient and reagent in this context.
-
Stabilizer and Acidulant : It functions as an effective stabilizer and acidulant in various pharmaceutical formulations.[1]
-
Solubility and Bioavailability Enhancement : It can be used to improve the solubility and, consequently, the bioavailability of active ingredients.[1]
-
Biochemical Assay Component : Its stability makes it a useful stabilizer in a variety of biochemical assays.[2]
-
Reagent in Organic Synthesis : It is utilized as a reagent in specialized organic synthesis pathways.[2]
The use of sulfonate salts, including sodium hydroxymethanesulfonate, is a well-established strategy in drug development to enhance the physicochemical properties of an API.[7] This approach is critical for transforming a promising chemical entity into a viable drug product.
Role of Sodium Hydroxymethanesulfonate in API Formulation.
Experimental Protocols and Workflows
While specific experimental protocols are highly application-dependent, a general workflow can be described for evaluating this compound sodium salt as a stabilizing excipient in a liquid drug formulation. This process involves systematic screening and analysis to confirm its suitability and determine the optimal concentration.
Workflow for Excipient Screening
-
Baseline Formulation : Prepare the API in the primary solvent system without any stabilizing agents.
-
Excipient Addition : Create a series of formulations by adding this compound sodium salt at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Stress Testing : Subject all formulations (including the baseline) to accelerated stability conditions. This typically involves elevated temperatures (e.g., 40°C, 60°C) and exposure to light (photostability testing).
-
Analytical Assessment : At specified time points (e.g., 0, 1, 2, 4 weeks), samples are analyzed using stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining API and detect the formation of degradation products.
-
Data Analysis : Compare the degradation rates of the API in the stabilized formulations against the baseline. The formulation showing the least degradation and fewest impurities is identified as the lead candidate.
-
Optimization : Further fine-tune the concentration of the salt to achieve maximum stability with the minimum amount of excipient.
Workflow for Screening as a Stabilizing Excipient.
Safety and Handling
This compound sodium salt is generally considered to have low toxicity, but proper safety precautions are necessary during handling.[2]
-
Hazards : It is known to cause skin irritation and serious eye irritation.[8] It may also cause respiratory irritation upon inhalation of dust.[8]
-
Personal Protective Equipment (PPE) : When handling the solid, wear protective gloves, safety goggles, and appropriate respiratory protection to avoid dust inhalation.[9][10]
-
First Aid : In case of skin contact, wash the area with plenty of water.[10] If eye contact occurs, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8]
-
Environmental : There is currently no available data on its toxicity to aquatic life or its persistence and degradability in the environment.[9] Disposal should be carried out through a licensed chemical destruction plant.[9]
This compound sodium salt is a highly versatile compound with significant utility in both industrial and research settings. Its high water solubility, stabilizing properties, and utility as a chemical reagent make it particularly valuable for scientists in the field of drug development. By serving as an excipient to enhance the solubility and stability of APIs, it plays a crucial role in the formulation of effective and stable pharmaceutical products. Proper handling and an understanding of its chemical properties are essential for leveraging its full potential in scientific and industrial applications.
References
- 1. Hydroxy Methanesulfonic Acid Sodium Salt | 870-72-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. CAS 870-72-4: Sodium hydroxymethanesulfonate | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. rongdachemical.com [rongdachemical.com]
- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The utility of sulfonate salts in drug development. | Semantic Scholar [semanticscholar.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Understanding the Hygroscopic Properties of Hydroxymethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethanesulfonate (HMS), an organosulfur compound formed from the atmospheric reaction of sulfur dioxide and formaldehyde, is increasingly recognized for its significant contribution to fine particulate matter (PM2.5), particularly in polluted environments.[1] Its high polarity suggests substantial hygroscopicity, influencing aerosol water content, atmospheric chemistry, and climate. This technical guide provides a comprehensive overview of the current understanding of the hygroscopic properties of HMS, including its formation, methods for characterization, and available quantitative data. While direct experimental data on HMS remains limited, this guide synthesizes information from related compounds and theoretical assumptions to provide a robust framework for researchers. The relevance of HMS appears to be concentrated in atmospheric sciences, with no current literature suggesting a direct role in drug development.
Introduction to Hydroxymethanesulfonate (HMS)
Hydroxymethanesulfonate is a key organosulfur species that forms in the aqueous phase of atmospheric aerosols.[2] Its presence is a significant factor in the composition and reactivity of atmospheric particulate matter, especially during haze events in regions with high concentrations of its precursors, sulfur dioxide (SO₂) and formaldehyde (HCHO).[2] The formation of HMS is particularly favored under conditions of low temperatures and high relative humidity, which enhance the dissolution of its gaseous precursors into the aerosol liquid water.[3]
The hygroscopic nature of HMS is of critical importance as it dictates the amount of water associated with aerosol particles. This, in turn, affects particle size, mass, and optical properties, with direct implications for visibility, cloud formation, and the Earth's radiative balance. While HMS has been identified as a "highly hygroscopic organic species", direct and detailed experimental characterization of its water uptake behavior is still an emerging area of research.
Formation Pathway of Hydroxymethanesulfonate
The formation of hydroxymethanesulfonate in atmospheric aerosols is a well-established aqueous-phase reaction. The process begins with the dissolution of gaseous sulfur dioxide (SO₂) and formaldehyde (HCHO) into the liquid water present in aerosols. In the aqueous phase, SO₂ exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. Both of these S(IV) species can react with hydrated formaldehyde (methanediol) to form HMS. The reaction is reversible and its equilibrium is dependent on factors such as pH and temperature.
The following diagram illustrates the key steps in the formation of HMS in an atmospheric aerosol particle.
Caption: Formation pathway of hydroxymethanesulfonate in atmospheric aerosols.
Quantitative Data on Hygroscopic Properties
Direct experimental data on the hygroscopic properties of pure hydroxymethanesulfonate, such as its deliquescence relative humidity (DRH) or a full hygroscopic growth curve, are not yet available in the peer-reviewed literature. However, its hygroscopicity has been inferred and modeled based on its chemical structure and its contribution to aerosol water content.
Hygroscopicity Parameter (κ-Köhler Theory)
The hygroscopicity of a substance can be described by a single parameter, kappa (κ), within the framework of κ-Köhler theory. The κ value represents the ability of a particle to take up water and act as a cloud condensation nucleus (CCN). A κ value of 0 corresponds to a non-hygroscopic substance, while highly hygroscopic species like sodium chloride have κ values greater than 1. For organic compounds, κ values typically range from 0.01 to 0.5.[4]
In atmospheric models, a κ value for HMS (κHMS) has been assumed to be 0.60 , which is comparable to that of ammonium sulfate, a well-known hygroscopic inorganic salt.[3] This assumption underscores the expected high hygroscopicity of HMS.
Comparative Data for Other Organosulfates
To provide context for the expected hygroscopic behavior of HMS, the following table summarizes experimentally determined hygroscopic properties for a selection of other organosulfate salts. These compounds share the sulfate functional group and are also found in atmospheric aerosols.
| Compound | Cation | Deliquescence Behavior | Growth Factor (at 90% RH) | Hygroscopicity Parameter (κ) | Reference |
| Sodium methyl sulfate | Na⁺ | Deliquescent | 3.65 ± 0.06 | 0.459 ± 0.021 | [5] |
| Sodium ethyl sulfate | Na⁺ | Deliquescent | 3.58 ± 0.02 | 0.397 ± 0.010 | [5] |
| Sodium octyl sulfate | Na⁺ | Deliquescent | 1.59 ± 0.01 | 0.206 ± 0.008 | [5] |
| Potassium hydroxyacetone sulfate | K⁺ | Deliquescent | 2.20 ± 0.03 | Not Reported | [5] |
| Glycolic acid sulfate potassium salt | K⁺ | Gradual deliquescence | ~1.45 (at 85% RH) | Not Reported | [6] |
Note: The Growth Factor is the ratio of the particle diameter at a given relative humidity to its dry diameter.
Experimental Protocols for Determining Hygroscopicity
The hygroscopic properties of a compound like hydroxymethanesulfonate can be determined using a variety of established experimental techniques. The choice of method often depends on whether the sample is in bulk form or as an aerosol. The following provides an overview of key experimental methodologies.
General Experimental Workflow
A typical workflow for characterizing the hygroscopic properties of a novel or uncharacterized substance like HMS would involve several key stages, from sample preparation to data analysis and modeling.
Caption: General experimental workflow for hygroscopicity characterization.
Bulk Sample Analysis: Gravimetric Vapor Sorption
For bulk powder samples, a gravimetric vapor sorption (GVS) analyzer is a common instrument.
-
Principle: A microbalance continuously measures the mass of a sample as it is exposed to a controlled flow of gas with a specific relative humidity (RH) at a constant temperature.
-
Methodology:
-
A small amount of the purified HMS salt (typically 5-15 mg) is placed on the microbalance.
-
The sample is initially dried under a flow of dry nitrogen (0% RH) to determine its dry mass.
-
The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 95% RH). The sample mass is allowed to equilibrate at each RH step.
-
A corresponding desorption curve is generated by decreasing the RH in a similar stepwise manner.
-
The mass change at each RH step is used to calculate the water uptake. The deliquescence relative humidity (DRH) is identified as the RH at which a sharp increase in mass occurs.
-
Aerosol Particle Analysis: H-TDMA
For studying the hygroscopic properties of aerosolized particles, the Hygroscopicity Tandem Differential Mobility Analyzer (H-TDMA) is a state-of-the-art technique.[6][7]
-
Principle: The H-TDMA measures the change in particle mobility diameter as a function of relative humidity.
-
Methodology:
-
An aqueous solution of the HMS salt is aerosolized using a constant output atomizer.
-
The generated aerosol is dried to a low RH (e.g., <10%).
-
A differential mobility analyzer (DMA1) selects a nearly monodisperse population of dry particles of a specific electrical mobility diameter.
-
These size-selected particles are then passed through a humidifier where they are exposed to a controlled, elevated RH.
-
A second DMA (DMA2) coupled with a condensation particle counter (CPC) measures the size distribution of the humidified particles.
-
The hygroscopic growth factor (GF) is calculated as the ratio of the humidified particle diameter to the dry particle diameter. This process is repeated for a range of RH values to generate a hygroscopic growth curve.
-
Thermodynamic Modeling
Thermodynamic models, such as ISORROPIA II, are used to predict the water content of atmospheric aerosols based on their chemical composition and ambient conditions.[8][9][10] These models can be used in conjunction with experimental data to understand the contribution of individual components, like HMS, to the overall aerosol hygroscopicity.
-
Principle: ISORROPIA II calculates the equilibrium partitioning of volatile inorganic species between the gas and aerosol phases and the associated water content for a given set of atmospheric conditions (temperature, RH) and aerosol composition.
-
Application: While primarily designed for inorganic species, the model can be adapted to include organic compounds if their thermodynamic properties, including their hygroscopicity parameter (κ), are known. Experimental data on HMS would be invaluable for incorporating it into such models to improve predictions of aerosol water content in polluted environments.
Conclusions and Future Research Directions
Hydroxymethanesulfonate is an important and highly hygroscopic component of atmospheric aerosols, yet a detailed experimental characterization of its water uptake properties is currently lacking. The assumed hygroscopicity parameter (κ = 0.60) in atmospheric models highlights its perceived importance. This guide has outlined the established formation pathway of HMS and detailed the experimental protocols that can be employed to quantify its hygroscopic behavior.
Future research should prioritize the following:
-
Synthesis and Purification: Development of a robust method for the synthesis and purification of various hydroxymethanesulfonate salts (e.g., sodium, ammonium) to enable laboratory studies.
-
Experimental Determination of Hygroscopic Properties: Conducting experiments using techniques like gravimetric vapor sorption and H-TDMA to determine the deliquescence relative humidity and hygroscopic growth factor of pure HMS salts.
-
Refinement of the Hygroscopicity Parameter: Using experimental data to derive an accurate κ value for HMS, which will improve the accuracy of atmospheric and climate models.
A thorough understanding of the hygroscopic properties of hydroxymethanesulfonate is essential for accurately modeling its impact on air quality, cloud formation, and climate.
References
- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. ACP - Interactions of organosulfates with water vapor under sub- and supersaturated conditions [acp.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACP - ISORROPIA II: a computationally efficient thermodynamic equilibrium model for K+âCa2+âMg2+âNH4+âNa+âSO42ââNO3ââClââH2O aerosols [acp.copernicus.org]
- 9. aaqr.org [aaqr.org]
- 10. researchgate.net [researchgate.net]
initial studies on hydroxymethanesulfonic acid reaction kinetics
An In-depth Technical Guide on the Initial Studies of Hydroxymethanesulfonic Acid Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HMSA), an adduct formed from the reaction of formaldehyde and bisulfite, is a compound of significant interest in atmospheric science and has potential applications in pharmaceutical development as a formaldehyde scavenger. Understanding the kinetics of its formation and decomposition is crucial for modeling its atmospheric prevalence and for designing therapeutic applications. This technical guide provides a detailed overview of the foundational studies that first elucidated the reaction kinetics of HMSA, focusing on the core chemical principles, experimental designs, and quantitative data that form the basis of our current understanding.
Reaction Mechanism and Signaling Pathways
The formation of this compound is a reversible reaction involving the nucleophilic addition of S(IV) species to formaldehyde. In aqueous solutions, sulfur(IV) exists as a pH-dependent equilibrium of dissolved sulfur dioxide (SO₂·H₂O), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻). Formaldehyde is also in equilibrium with its hydrated form, methylene glycol (CH₂(OH)₂).
Initial kinetic studies, particularly the seminal work by Boyce and Hoffmann (1984), established that the reaction proceeds through two primary parallel pathways at low pH.[1] These pathways involve the nucleophilic attack of bisulfite (HSO₃⁻) and the much more reactive sulfite (SO₃²⁻) on the carbonyl carbon of formaldehyde.[1][2] The sulfite pathway is significantly faster, by approximately five orders of magnitude, making the overall reaction rate highly sensitive to pH, which governs the concentration of the highly nucleophilic sulfite ion.[2]
The reaction steps are as follows:
-
Dehydration of Methylene Glycol (Fast Equilibrium): CH₂(OH)₂ ⇌ CH₂O + H₂O
-
Acid-Base Equilibria of S(IV) (Fast):
-
SO₂·H₂O ⇌ H⁺ + HSO₃⁻
-
HSO₃⁻ ⇌ H⁺ + SO₃²⁻
-
-
Nucleophilic Addition Pathways (Rate-Determining Steps):
-
Pathway 1 (Bisulfite Addition): HSO₃⁻ + CH₂O → ⁻O-CH₂-SO₃H (slow)
-
Pathway 2 (Sulfite Addition): SO₃²⁻ + CH₂O → ⁻O-CH₂-SO₃⁻ (slow)
-
-
Protonation (Fast): The intermediate products are rapidly protonated to form HMSA (HOCH₂SO₃⁻).[1]
Under neutral pH conditions, the dehydration of methylene glycol to formaldehyde can become the rate-limiting step.[1][3]
Quantitative Kinetic and Thermodynamic Data
The following tables summarize the key quantitative data from the foundational study by Boyce and Hoffmann (1984), conducted at 25°C and an ionic strength (µ) of 1.0 M.[1]
Table 1: Rate Constants for HMSA Formation Pathways
| Pathway | Reactants | Rate Constant (k) | Value |
|---|---|---|---|
| 1 | HSO₃⁻ + CH₂O | k₁ | (7.90 ± 0.32) x 10² M⁻¹s⁻¹ |
| 2 | SO₃²⁻ + CH₂O | k₂ | (2.48 ± 0.05) x 10⁷ M⁻¹s⁻¹ |
Table 2: Thermodynamic Parameters for HMSA Formation
| Pathway | Parameter | Value |
|---|---|---|
| 1 (HSO₃⁻) | Activation Enthalpy (ΔH₁‡) | (24.9 ± 0.8) kJ mol⁻¹ |
| Activation Entropy (ΔS₁‡) | (-108.0 ± 2.6) J mol⁻¹K⁻¹ | |
| 2 (SO₃²⁻) | Activation Enthalpy (ΔH₂‡) | (20.4 ± 0.5) kJ mol⁻¹ |
| | Activation Entropy (ΔS₂‡) | (-31.7 ± 1.6) J mol⁻¹K⁻¹ |
Table 3: Relevant Equilibrium Constants Used in Kinetic Model
| Equilibrium | Constant | Value |
|---|---|---|
| CH₂(OH)₂ ⇌ CH₂O + H₂O | K_d | 5.50 x 10⁻⁴ |
| SO₂·H₂O ⇌ H⁺ + HSO₃⁻ | K_a1 | 1.45 x 10⁻² M |
| HSO₃⁻ ⇌ H⁺ + SO₃²⁻ | K_a2 | 6.31 x 10⁻⁸ M |
Experimental Protocols
The initial kinetic studies predominantly employed spectrophotometric methods to monitor the reaction progress.[1] This approach allows for real-time measurement of reactant or product concentrations.
Detailed Methodology: Spectrophotometric Kinetic Analysis
-
Principle: The rate of reaction is determined by continuously measuring the change in absorbance of a component in the reaction mixture. For the HMSA formation reaction, the disappearance of S(IV) can be monitored in the UV range.
-
Reagents and Preparation:
-
S(IV) Solution: A stock solution is prepared from sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in deoxygenated, deionized water. The exact concentration is typically verified by titration.
-
Formaldehyde Solution: A stock solution is prepared from a standardized formaldehyde solution. As formaldehyde exists in equilibrium with paraformaldehyde and methylene glycol, solutions are often allowed to equilibrate.
-
Buffers: To maintain a constant pH throughout the kinetic runs, various buffer systems are used. For low pH studies (pH 0.0 to 3.5), perchloric acid or other non-reactive strong acids are employed.[1]
-
Ionic Strength Adjustment: A non-reactive salt, such as sodium perchlorate (NaClO₄), is added to maintain a constant ionic strength across different experimental conditions.
-
-
Experimental Workflow:
-
Temperature Control: All solutions and the reaction vessel (a quartz cuvette) are brought to a constant, specified temperature (e.g., 25°C) using a temperature-controlled bath or a Peltier element in the spectrophotometer.[4][5]
-
Reaction Initiation: The reaction is initiated by rapidly mixing the S(IV) solution with the formaldehyde solution directly in the cuvette. To achieve rapid mixing, specialized techniques like stopped-flow may be used for very fast reactions.[5]
-
Spectrophotometric Monitoring: The absorbance of the solution is monitored at a wavelength where one of the S(IV) species (e.g., SO₂) has a significant absorbance. The change in absorbance is recorded over time.
-
Pseudo-First-Order Conditions: To simplify the rate law, experiments are typically conducted under pseudo-first-order conditions, where the concentration of one reactant (e.g., formaldehyde) is in large excess compared to the other (S(IV)).
-
-
Data Analysis:
-
The absorbance versus time data is fitted to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).
-
By conducting experiments at various pH levels and formaldehyde concentrations, a series of k_obs values are generated.
-
The second-order rate constants (k₁ and k₂) are then determined by analyzing the dependence of k_obs on the hydrogen ion concentration and the concentrations of the different S(IV) species, according to the established kinetic expression: -d[S(IV)]/dt = {(k₁α₁ + k₂α₂)K_d/(K_d + 1)}[S(IV)][CH₂O]_t[1] where α₁ and α₂ are the mole fractions of HSO₃⁻ and SO₃²⁻, respectively.
-
References
- 1. Kinetics and mechanism of the formation of this compound at low pH [authors.library.caltech.edu]
- 2. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the kinetics of formaldehyde-S(IV) adduct formation in slightly acidic solution [authors.library.caltech.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis Protocol for High-Purity Hydroxymethanesulfonic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxymethanesulfonic acid (HMSA) and its salts are important intermediates in various chemical processes and have applications in pharmaceuticals and environmental science. The synthesis of high-purity HMSA is crucial for ensuring the reliability and reproducibility of experimental data and the quality of final products. This document provides a detailed protocol for the synthesis of high-purity this compound, primarily through the reaction of formaldehyde with sodium bisulfite, followed by purification.
Overall Reaction and Workflow
The synthesis of this compound is typically achieved through the reaction of formaldehyde with a bisulfite source, such as sodium bisulfite or sodium metabisulfite, to form the sodium salt of this compound. The free acid can then be obtained through ion exchange chromatography.
Reaction:
CH₂O + NaHSO₃ → HOCH₂SO₃Na
HOCH₂SO₃Na + H-Resin → HOCH₂SO₃H + Na-Resin
A general workflow for the synthesis and purification is depicted below.
Figure 1: Experimental workflow for the synthesis of high-purity this compound.
Experimental Protocols
Synthesis of Sodium Hydroxymethanesulfonate
This protocol outlines the synthesis of the sodium salt of this compound from formaldehyde and sodium bisulfite.
Materials:
-
Formaldehyde solution (37% w/w)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Distilled water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Activated charcoal
-
Ethanol
Procedure:
-
In a reaction vessel, add distilled water and formaldehyde solution.
-
Cool the mixture to below 15°C with stirring.
-
Slowly add sodium bisulfite in portions, ensuring the temperature is controlled.
-
After the addition is complete, raise the temperature to 60-65°C and maintain for 20 minutes.
-
Adjust the pH to approximately 9 with a sodium hydroxide solution to ensure the reaction goes to completion.
-
After the reaction, cool the solution and adjust the pH to approximately 3 with hydrochloric acid.
-
Add activated charcoal for decolorization and stir for a period of time, then filter to remove the charcoal.[1]
-
To the clear filtrate, add ethanol to precipitate the sodium hydroxymethanesulfonate.[1]
-
Allow the solid to fully precipitate, then collect the solid by filtration.
-
Wash the collected solid with ethanol and dry under vacuum to obtain the finished product.[1]
Purification via Ion Exchange for Free Acid
This procedure describes the conversion of the sodium salt to the free this compound.
Materials:
-
Sodium hydroxymethanesulfonate (from section 3.1)
-
Strong acid cation exchange resin
-
Distilled water
Procedure:
-
Prepare a column packed with a strong acid cation exchange resin.
-
Dissolve the synthesized sodium hydroxymethanesulfonate in a minimal amount of distilled water.
-
Pass the solution through the ion exchange column.
-
Collect the eluent, which contains the free this compound.
-
The resulting aqueous solution of high-purity this compound can be used directly or concentrated under reduced pressure.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of sodium hydroxymethanesulfonate.
| Parameter | Value | Reference |
| Reaction Temperature | 60-65 °C | [1] |
| pH (Reaction) | ~9 | [1] |
| pH (Post-Reaction) | ~3 | [1] |
| Purity (by qNMR) | >95% | [2] |
| Purity (by HPLC) | >97% | [2] |
| Melting Point | 200 °C (decomposes) | [1] |
| Water Solubility | 800 g/L (20 °C) | [1] |
Analytical Techniques for Purity Assessment
Ensuring the high purity of the synthesized this compound is critical. A combination of analytical techniques should be employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) is a suitable method for purity determination, as this compound lacks a strong UV chromophore.[2]
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of a specific analyte resonance with that of a certified internal standard.[2]
-
Ion Chromatography (IC): IC can be used to identify and quantify hydroxymethanesulfonate, though the detection can be dependent on the eluent pH.[3][4][5]
The logical relationship for selecting an analytical method is presented below.
References
Application Note and Protocol for the Determination of Hydroxymethanesulfonate by Ion Chromatography
Introduction
Hydroxymethanesulfonate (HMS), the adduct of bisulfite and formaldehyde, is a significant sulfur-containing compound, particularly in atmospheric chemistry, where it can be a major contributor to fine particulate matter (PM2.5) during haze events.[1][2][3][4] Its accurate quantification is crucial for understanding sulfur chemistry in various matrices, including environmental samples and potentially in pharmaceutical formulations where formaldehyde and sulfites may be present. Ion chromatography (IC) with suppressed conductivity detection is a robust and widely used technique for the analysis of HMS.[2][5][6] This document provides a detailed protocol for the determination of hydroxymethanesulfonate using ion chromatography.
Chemical Pathway: Formation of Hydroxymethanesulfonate
Hydroxymethanesulfonate is formed from the aqueous phase reaction of dissolved sulfur dioxide (SO2) and formaldehyde (HCHO).[7] In water, SO2 forms sulfurous acid (H2SO3), which then dissociates into bisulfite (HSO3-) and sulfite (SO32-). Both bisulfite and sulfite can react with formaldehyde to form HMS. The reaction is reversible and its equilibrium is pH-dependent.
Caption: Formation pathway of hydroxymethanesulfonate from gaseous precursors.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of hydroxymethanesulfonate in aqueous samples using ion chromatography.
Instrumentation and Materials
-
Ion Chromatograph: A system equipped with a suppressed conductivity detector is required. A Dionex ICS-5000+ or similar is suitable.[2]
-
Analytical Column: A Dionex IonPac AS12A or Metrosep A Supp-5 anion-exchange column is recommended for good separation of HMS from sulfate.[2][6] The use of a guard column (e.g., AG12A) is highly recommended to protect the analytical column.[2]
-
Eluent: A solution of sodium bicarbonate and sodium carbonate is commonly used. For example, 1.0 mM NaHCO3 and 3.2 mM Na2CO3.[6]
-
Suppressor: An anion self-regenerating suppressor.
-
Reagents:
-
Sodium Hydroxymethanesulfonate (analytical standard)
-
Sodium Bicarbonate (ACS grade or higher)
-
Sodium Carbonate (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm) for sample clarification.
Preparation of Standards and Eluent
-
Eluent Preparation (1.0 mM NaHCO3 / 3.2 mM Na2CO3):
-
Accurately weigh 0.084 g of NaHCO3 and 0.339 g of Na2CO3.
-
Dissolve in 1 L of deionized water.
-
Degas the eluent before use.
-
-
Stock Standard Preparation (1000 mg/L HMS):
-
Accurately weigh 0.1000 g of sodium hydroxymethanesulfonate.
-
Dissolve in a 100 mL volumetric flask with deionized water.
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock standard to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
Sample Preparation
-
For liquid samples, ensure they are within the working pH range of the column (typically pH 3-12).[2]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
For solid samples, perform an aqueous extraction. A dilute formaldehyde solution (e.g., 0.1%) can be used as the extraction solvent to stabilize the HMS.[4]
-
It has been noted that in some cases, dilute H2O2 is used in filter extractions to quantify HMS and total S(IV) separately.[8]
Ion Chromatography Analysis Workflow
The general workflow for the IC analysis is depicted below.
Caption: General workflow for ion chromatography analysis.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for HMS analysis.
| Parameter | Condition 1 | Condition 2 |
| Instrument | Dionex ICS-5000+[2] | Metrohm IC[6] |
| Column | Dionex IonPac AS12A (4 x 250 mm) with AG12A guard column[2] | Metrosep A Supp-5 (4.0 x 150 mm)[6] |
| Eluent | 2.7 mM Na2CO3 / 0.3 mM NaHCO3 | 1.0 mM NaHCO3 / 3.2 mM Na2CO3[6] |
| Flow Rate | 1.5 mL/min | 0.7 mL/min[6] |
| Injection Volume | 25 µL | Not Specified |
| Column Temperature | 30 °C | Not Specified |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
| Suppressor | Anion Self-Regenerating Suppressor | Not Specified |
| Run Time | ~15 minutes | ~23 minutes[6] |
Data Analysis and Quantification
-
Identify the HMS peak in the chromatogram based on the retention time obtained from the analysis of the HMS standard.
-
Integrate the peak area of the HMS peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of HMS in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary
The following table summarizes quantitative data for the determination of hydroxymethanesulfonate by ion chromatography as reported in the literature. It is important to note that parameters like LOD and LOQ are often instrument and method-specific.
| Parameter | Value | Matrix | Reference |
| Retention Time (AS12A) | ~9.6 min | Aqueous Standard | [2] |
| Retention Time (Metrosep A Supp-5) | ~15-18 min | Atmospheric Aerosol Extract | [6] |
| Concentration Range (Atmospheric PM2.5) | Below detection limit to 7.3 µg/m³ | Atmospheric Particulate Matter | [1] |
| Concentration Range (Atmospheric PM2.5) | Up to 18.5 µg/m³ | Atmospheric Particulate Matter | [7] |
| LOD/LOQ | Not explicitly stated in reviewed sources, but typically in the low µg/L to ng/L range for IC. | - | - |
Troubleshooting and Method Considerations
-
Co-elution with Sulfate: One of the main challenges in HMS analysis is its potential co-elution with sulfate, a common and often abundant anion. The choice of column and eluent is critical to achieve baseline separation. The Dionex IonPac AS12A and Metrosep A Supp-5 columns have been shown to provide good separation.[2][5][6]
-
HMS Instability: HMS can be unstable at high pH, potentially decomposing back to sulfite and formaldehyde or being oxidized to sulfate.[6] It is recommended to keep the eluent pH below 12. Some methods use eluents with a pH around 10.5.[6] Samples should be stored at low temperatures (e.g., -20°C) and analyzed as soon as possible after collection and preparation.[4]
-
Interference from other S(IV) species: The IC peak for HMS may include other S(IV) species like sulfite and bisulfite.[8] Specific sample treatment, such as the use of dilute H2O2, can help to differentiate between these species.[8]
Conclusion
Ion chromatography is a reliable and effective method for the quantification of hydroxymethanesulfonate in various sample matrices. Careful method development, particularly in the selection of the analytical column and eluent composition, is crucial to overcome challenges such as co-elution with sulfate and the inherent instability of HMS. The protocol described herein provides a solid foundation for researchers, scientists, and drug development professionals to accurately determine HMS concentrations in their samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 3. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 4. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 8. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Hydroxymethanesulfonic Acid in Aerosols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethanesulfonic acid (HMSA), an adduct of sulfur dioxide and formaldehyde, is a significant component of atmospheric aerosols, particularly in regions impacted by anthropogenic emissions. Its formation and presence in atmospheric particulate matter have implications for air quality, human health, and climate. HMSA can contribute substantially to the total sulfur budget in aerosols and influence their hygroscopic properties. Accurate and sensitive quantification of HMSA in aerosol samples is crucial for understanding its sources, formation pathways, and atmospheric impact.
This document provides detailed application notes and protocols for the analysis of HMSA in aerosol samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Chemical Formation Pathway of this compound
The formation of HMSA in atmospheric aerosols occurs through the aqueous-phase reaction of dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO). The key steps of this reversible reaction are outlined below.
Caption: Formation pathway of this compound (HMSA) in atmospheric aerosols.
Experimental Protocols
Aerosol Sample Collection
Objective: To collect fine particulate matter (PM₂.₅) from ambient air on a suitable filter medium.
Materials:
-
High-volume or low-volume air sampler
-
Quartz fiber filters (or equivalent)
-
Aluminum foil
-
Forceps
-
Petri dishes or filter holders
Protocol:
-
Pre-bake quartz fiber filters at 550°C for at least 4 hours to remove any organic contaminants.
-
Handle the pre-baked filters only with clean forceps and store them wrapped in aluminum foil in a clean container until use.
-
Load a pre-baked filter into the filter holder of the air sampler.
-
Collect PM₂.₅ samples by drawing a known volume of air through the filter for a specified duration (e.g., 24 hours).
-
After sampling, carefully remove the filter using forceps and place it in a clean, labeled petri dish or wrap it in aluminum foil.
-
Store the collected filter samples at -20°C or lower until extraction to minimize the degradation of HMSA.[1]
Sample Extraction
Objective: To extract HMSA and other water-soluble components from the aerosol filter.
Materials:
-
Collected aerosol filter sample
-
Ultrapure water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
Autosampler vials
Protocol:
-
Cut a portion of the sampled filter (e.g., a punch of a known area) and place it into a clean centrifuge tube.
-
Add a precise volume of extraction solvent. A common extraction solvent is a mixture of ultrapure water and methanol (e.g., 1:1 v/v).
-
Spike the sample with a known concentration of a suitable internal standard. Given the lack of a commercially available stable isotope-labeled HMSA, a structurally similar compound such as stable isotope-labeled methanesulfonic acid (e.g., ¹³C-methanesulfonic acid) can be considered as a surrogate standard. The choice of internal standard should be validated for its ability to mimic the behavior of HMSA during extraction and analysis.
-
Vortex the sample for 1-2 minutes to ensure the filter is fully submerged and wetted.
-
Extract the sample in an ultrasonic bath for 15-30 minutes.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any insoluble filter debris.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
Store the extracts at 4°C if they are to be analyzed within a short period, or at -20°C for longer-term storage.
LC-MS/MS Analysis
Objective: To separate and quantify HMSA using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Proposed LC-MS/MS Parameters (to be optimized):
| Parameter | Recommended Setting |
| LC Column | A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column suitable for polar anionic compounds. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | HMSA: Precursor ion (m/z 111) -> Product ions (m/z 80 and 81) Internal Standard: To be determined based on the chosen standard. |
| MS Source Parameters | To be optimized for the specific instrument (e.g., spray voltage, gas flows, source temperature). |
Proposed LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Note: This is a starting point for method development. The gradient should be optimized to achieve good separation of HMSA from other isobaric interferences in the aerosol extract.
Analytical Standards:
-
A certified analytical standard of this compound (or its sodium salt) should be used to prepare calibration standards. These are commercially available from various chemical suppliers.
Quality Control and Quality Assurance (QA/QC)
-
Calibration Curve: A multi-point calibration curve should be prepared using the analytical standard of HMSA and the chosen internal standard. The concentration range should bracket the expected concentrations in the samples.
-
Blanks: Procedural blanks (a pre-baked filter extracted and analyzed in the same way as the samples) should be analyzed with each batch to check for contamination.
-
Replicates: Replicate analysis of a subset of samples should be performed to assess the precision of the method.
-
Spike Recovery: The recovery of HMSA should be assessed by spiking a known amount of the analytical standard into a sample matrix.
Experimental Workflow
Caption: Experimental workflow for the analysis of HMSA in aerosol samples.
Data Presentation
The following table summarizes reported concentrations of this compound in PM₂.₅ aerosols from various locations.
| Location | Environment | Average HMSA Concentration (µg/m³) | Concentration Range (µg/m³) | Reference |
| Nanjing, China | Urban | 0.30 | 0.18 - 0.56 | [2] |
| Fairbanks, Alaska | Urban | - | - | |
| Germany (9 sites) | Urban/Rural | 0.0315 | - | [3][4] |
| Marine (Yellow Sea/Bohai Sea) | Marine | 0.05 | 0.03 - 0.07 | [2] |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the quantitative analysis of this compound in atmospheric aerosols using LC-MS/MS. Adherence to these guidelines, coupled with proper method validation and quality control, will enable researchers to obtain reliable and accurate data on HMSA concentrations. This information is vital for advancing our understanding of atmospheric sulfur chemistry and its impact on air quality and climate. Further method development, particularly in the optimization of LC separation and the validation of a suitable internal standard, will enhance the robustness and accuracy of HMSA quantification.
References
- 1. chemscene.com [chemscene.com]
- 2. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 3. ACP - this compound in size-segregated aerosol particles at nine sites in Germany [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Experimental Study of Hydroxymethanesulfonate (HMS) Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide and formaldehyde, is a compound of increasing interest in atmospheric chemistry and potentially other fields involving sulfur-based chemistry.[1] Its formation in aqueous solutions is governed by several factors, including pH, temperature, and the concentration of its precursors.[1][2] This document provides a comprehensive guide to the experimental study of HMS formation, including protocols for its laboratory synthesis, kinetic analysis, and quantification using standard analytical techniques.
Chemical Background and Formation Pathway
Hydroxymethanesulfonate is formed in an aqueous phase through the nucleophilic addition of dissolved sulfur(IV) species (bisulfite, HSO₃⁻, and sulfite, SO₃²⁻) to formaldehyde (HCHO).[3][4] The overall reaction is reversible and highly dependent on the pH of the solution, as this dictates the equilibrium between SO₂, HSO₃⁻, and SO₃²⁻.[1] The reaction involving the sulfite ion is significantly faster than the reaction with the bisulfite ion.[1][2]
The primary reactions are:
Factors influencing HMS formation include:
-
pH: Moderate pH levels (typically 4-6) are favorable for HMS formation in atmospheric contexts.[1][5]
-
Temperature: Lower temperatures enhance the solubility of precursor gases (SO₂ and HCHO), which can lead to a significant increase in the HMS production rate.[1][2]
-
Liquid Water Content: Higher liquid water content provides a greater volume for the aqueous-phase reactions to occur.[3]
-
Ionic Strength: High ionic strength in aqueous aerosols can inhibit the rate of HMS formation compared to dilute solutions.[6]
Experimental Protocols
This section details the protocols for synthesizing an HMS standard, setting up a kinetic study, and quantifying HMS using ion chromatography and HPLC.
Protocol 1: Laboratory Synthesis of Sodium Hydroxymethanesulfonate
This protocol is adapted from a method involving the reaction of sodium dithionite with formaldehyde, which produces sodium hydroxymethanesulfonate with high purity.[3] This standard is essential for calibrating analytical instruments.
Materials:
-
Sodium Dithionite (Na₂S₂O₄)
-
Formaldehyde (CH₂O), 37% solution in water
-
Deionized (DI) Water
-
Ethanol
-
Reaction vessel (e.g., beaker or flask) with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Prepare an aqueous solution of sodium dithionite in DI water in the reaction vessel. Place the vessel in an ice bath on a magnetic stirrer to maintain a temperature of 20–25°C.[3]
-
Reagent Addition: While stirring, slowly add formaldehyde to the sodium dithionite solution. A molar ratio of 1:2 (Na₂S₂O₄:CH₂O) is recommended to ensure complete conversion of the formaldehyde.[3]
-
Reaction Time: Continue stirring the mixture for 1–2 hours at 20–25°C.[3] The reaction is quantitative, producing sodium hydroxymethanesulfonate and sodium hydroxymethanesulfinate.[3]
-
Isolation: The target product, sodium hydroxymethanesulfonate, can be isolated from the byproduct by fractional crystallization or precipitation with ethanol.[3]
-
Purification and Drying: The resulting white solid should be collected, washed with ethanol, and dried under vacuum.
-
Verification: Confirm the identity and purity of the synthesized standard using analytical techniques such as NMR, IR spectroscopy, or by using the analytical protocols described below.
Protocol 2: Experimental Setup for Kinetic Studies
This protocol describes a general workflow for investigating the kinetics of HMS formation under controlled laboratory conditions.
Methodology:
-
Reagent Preparation:
-
Prepare buffer solutions to maintain a constant pH throughout the experiment. The pH range of 3-6 is often relevant for studying HMS formation.[7]
-
Prepare stock solutions of formaldehyde and a sulfur(IV) source (e.g., sodium bisulfite or sodium sulfite).
-
-
Reaction Conditions:
-
Use a jacketed glass reactor connected to a circulating water bath to maintain a constant temperature.
-
Submerge a calibrated pH electrode and a magnetic stir bar in the buffer solution within the reactor.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding known concentrations of the formaldehyde and sulfite/bisulfite stock solutions to the temperature-equilibrated buffer.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
-
Sample Quenching & Analysis:
-
Immediately quench the reaction in the aliquot if necessary to stop further HMS formation before analysis. This can be achieved by rapid dilution or pH adjustment.
-
Analyze the samples using a validated analytical method (see Protocol 3) to determine the concentration of HMS.
-
-
Data Analysis:
-
Plot the concentration of HMS versus time.
-
From this data, determine the initial reaction rate and calculate the relevant kinetic parameters and rate constants.
-
Protocol 3: Analytical Quantification Methods
Accurate quantification of HMS is critical. Ion chromatography (IC) and high-performance liquid chromatography (HPLC) are the most common and reliable methods.[7][8]
3.1 Ion Chromatography (IC) Protocol
Principle: IC separates anions based on their interaction with an ion-exchange stationary phase. HMS, being an anion, is well-suited for this technique. This method is widely used for analyzing HMS in atmospheric water samples.[1][2]
Instrumentation & Reagents:
-
Instrument: Ion Chromatograph with a conductivity detector. A Particle-Into-Liquid Sampler (PILS) can be coupled for online analysis of aerosol samples.[1][2]
-
Column: Anion exchange column (e.g., Metrosep A Supp-5).[1][2]
-
Eluent: A carbonate/bicarbonate buffer is typically used. For example, a mixture of 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃.[1][2]
-
Standards: Prepare a series of calibration standards using the synthesized sodium hydroxymethanesulfonate (from Protocol 1).
Procedure:
-
Sample Preparation: Filter aqueous samples through a 0.22 µm syringe filter to remove particulates. Dilute as necessary to fall within the calibration range.
-
Instrument Setup: Equilibrate the IC system with the eluent at a constant flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.[1][2]
-
Calibration: Inject the prepared standards of known concentrations to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the IC system.
-
Quantification: Identify the HMS peak based on its retention time (e.g., ~15.5 minutes under specific conditions) and quantify the concentration using the calibration curve.[2] Note that peak overlap with sulfate can occur and must be chromatographically resolved.[2]
3.2 Reversed-Phase Ion-Pair HPLC Protocol
Principle: This technique uses a reverse-phase column (like a C18) and adds an ion-pairing reagent to the mobile phase. The reagent forms a neutral complex with the analyte ion (HMS), allowing it to be retained and separated on the nonpolar stationary phase.[9][10]
Instrumentation & Reagents:
-
Instrument: HPLC system with a UV detector (for indirect photometric detection).
-
Column: C18 column coated with a cationic ion-pairing agent (e.g., cetylpyridinium).[9][10]
-
Mobile Phase: An example mobile phase consists of 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, and 3% methanol at pH 7.9.[9][10]
-
Standards: Prepare calibration standards as described for the IC method.
Procedure:
-
Sample Preparation: Filter and dilute samples as required.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until the baseline is stable.
-
Analysis: Inject standards and samples to perform separation and detection. Separations are often rapid, achievable in under 10 minutes.[9][10]
-
Quantification: Use the peak area from the chromatogram and the calibration curve to determine the HMS concentration. This method can simultaneously determine sulfite, sulfate, and HMS.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the study of HMS formation, compiled from the literature.
Table 1: Kinetic Parameters for HMS Formation
| Parameter | Value / Range | Conditions & Significance | Citation |
|---|---|---|---|
| 2nd Order Rate Constant (HSO₃⁻ + HCHO) | ~7.9 x 10² M⁻¹s⁻¹ | Rate is pH-dependent; this pathway is slower. | [3] |
| 2nd Order Rate Constant (SO₃²⁻ + HCHO) | ~2.5 x 10⁷ M⁻¹s⁻¹ | Rate is pH-dependent; this is the primary formation pathway at moderate pH. | [2][3] |
| Decomposition Rate Constant | 4.8 x 10⁻⁷ s⁻¹ | At pH 4. Decomposition is slow. | [3] |
| Decomposition Rate Constant | 3.5 x 10⁻⁶ s⁻¹ | At pH 5. | [3] |
| Equilibrium Constant (K) | log(1/K) = (2854/T) - 3.0 | Exothermic reaction; equilibrium favors HMS at lower temperatures. Valid for pH 5-6. |[3] |
Table 2: Example Analytical Method Parameters for HMS Quantification
| Method | Column | Mobile Phase / Eluent | Detection | Typical Retention Time | Citation |
|---|---|---|---|---|---|
| Ion Chromatography | Metrosep A Supp-5, 150/4.0 | 1.0 mM NaHCO₃ + 3.2 mM Na₂CO₃ | Conductivity | ~15.5 min | [1][2] |
| Ion-Pair HPLC | Cetylpyridinium-coated C18 | 0.5 mM Potassium Hydrogen Phthalate, 0.015% Triethanolamine, 3% Methanol (pH 7.9) | Indirect UV | < 10 min |[9][10] |
References
- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium Hydroxymethanesulfonate | Reducing Agent [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwith.njit.edu [researchwith.njit.edu]
Application Notes and Protocols for Utilizing Hydroxymethanesulfonate as a Tracer for Secondary Organic Aerosol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using hydroxymethanesulfonate (HMS) as a chemical tracer for understanding and quantifying secondary organic aerosol (SOA) formation. The protocols detailed below are synthesized from established methodologies in atmospheric chemistry research.
Introduction
Hydroxymethanesulfonate (CH₂(OH)SO₃⁻), an adduct of sulfur dioxide (SO₂) and formaldehyde (HCHO), is a significant contributor to aerosol mass, particularly in environments with high precursor concentrations and specific atmospheric conditions.[1][2][3] Its formation in the aqueous phase of aerosols, fog, and cloud droplets makes it a valuable tracer for heterogeneous and aqueous-phase chemistry leading to SOA formation.[3][4] Unlike many SOA components formed through oxidative pathways, HMS formation does not require photochemical oxidation, offering a unique insight into non-photochemical SOA production pathways.[1][2]
Recent studies have highlighted that HMS can be misidentified as sulfate in conventional aerosol measurements, leading to an underestimation of its contribution to particulate matter and a misunderstanding of sulfur chemistry in the atmosphere.[3][5] Accurate identification and quantification of HMS are therefore crucial for refining atmospheric models and understanding the full scope of SOA sources.
Chemical Formation Pathway
The formation of hydroxymethanesulfonate occurs in the aqueous phase through the nucleophilic addition of bisulfite (HSO₃⁻) to formaldehyde (HCHO). The key steps are outlined below:
-
Gas-Phase Uptake: Gaseous sulfur dioxide (SO₂) dissolves in aerosol liquid water.
-
Acid-Base Equilibria: Dissolved SO₂ forms sulfurous acid (H₂SO₃), which then dissociates to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻), depending on the pH. The equilibrium favors bisulfite in moderately acidic conditions (pH 3-6).[2]
-
Nucleophilic Addition: Formaldehyde (HCHO) hydrates in the aqueous phase to form methanediol. Bisulfite then acts as a nucleophile, attacking the carbon atom of the hydrated formaldehyde.
-
HMS Formation: This reaction leads to the formation of hydroxymethanesulfonate.
This pathway is particularly significant under conditions of low photochemical activity, such as during winter haze events, where traditional gas-phase oxidation pathways are less dominant.[3][5]
Caption: Chemical pathway for hydroxymethanesulfonate (HMS) formation.
Quantitative Data Summary
The concentration of HMS in atmospheric aerosols varies significantly depending on location, season, and meteorological conditions. The following tables summarize quantitative data from various studies.
Table 1: HMS Concentrations in Different Environments
| Environment | Location | Average HMS Concentration (µg/m³) | Contribution to PM2.5 Mass (%) | Reference |
| Urban | Nanjing, China (Winter) | 0.30 ± 0.10 | Not Specified | [6] |
| Urban | Fairbanks, Alaska (Winter) | Not specified, but can be comparable to sulfate | 2.8 - 6.8 | [7] |
| Marine | Yellow Sea & Bohai Sea | 0.05 ± 0.01 | Not Specified | [6] |
| Arctic | Arctic Oil Field (Summer Fog) | Up to 0.0016 | Not Specified | [8] |
Table 2: Molar Ratios of HMS to Sulfate
| Location | Average HMS/Sulfate Molar Ratio (%) | Notes | Reference |
| Nanjing, China | 4.6 ± 1.7 | Ranged from 2.5% to 8.5% | [6] |
| Fairbanks, Alaska | Not specified, but HMS can be a significant fraction of total sulfur | HMS can account for 26-41% of PM2.5 sulfur mass | [7] |
Experimental Protocols
Accurate quantification of HMS requires specific analytical techniques to differentiate it from other sulfur species, particularly sulfate. The following protocols outline the key steps for sample collection and analysis.
This protocol describes the collection of PM2.5 samples for subsequent HMS analysis.
Objective: To collect fine particulate matter (PM2.5) on filters for offline chemical analysis.
Materials:
-
High-volume or low-volume PM2.5 sampler
-
PM2.5 cyclone or impactor
-
Quartz fiber filters
-
Teflon-coated forceps
-
Petri dishes or filter holders
-
Freezer for sample storage (-20°C)
Procedure:
-
Filter Preparation: Pre-bake quartz fiber filters at high temperature (e.g., 550°C for several hours) to remove organic contaminants.
-
Sampler Setup: Install the PM2.5 inlet (cyclone or impactor) on the sampler.
-
Filter Loading: Using clean forceps, place a pre-baked quartz filter into the filter holder of the sampler.
-
Sampling: Operate the sampler for a defined period (e.g., 24 hours) at a constant, known flow rate. Record the total volume of air sampled.
-
Sample Recovery: After sampling, carefully remove the filter using forceps and place it in a labeled petri dish or filter holder.
-
Storage: Store the collected filter samples in a freezer at -20°C until extraction and analysis to minimize the loss of volatile and semi-volatile components.
This protocol details the extraction and analysis of HMS from filter samples using ion chromatography, a widely used and reliable method.[1][2][3]
Objective: To extract and quantify the concentration of HMS in collected PM2.5 samples.
Materials:
-
Collected PM2.5 filter samples
-
Deionized water (ultrapure, >18 MΩ·cm)
-
Sonicator bath or vortex mixer
-
Syringe filters (e.g., 0.22 µm pore size)
-
Autosampler vials
-
Ion chromatograph (IC) system equipped with a conductivity detector and an appropriate anion-exchange column.
-
HMS standard solution for calibration
-
Eluent solution (e.g., sodium carbonate/bicarbonate or hydroxide)
Procedure:
-
Extraction:
-
Cut a portion of the sampled filter into small pieces and place them in a clean vial.
-
Add a known volume of deionized water to the vial.
-
Extract the water-soluble components by sonicating the sample for a specified time (e.g., 30-60 minutes) or by vortexing.[9]
-
-
Filtration: Filter the aqueous extract through a syringe filter to remove insoluble particles and filter fibers.
-
IC Analysis:
-
Transfer the filtered extract to an autosampler vial.
-
Prepare a series of HMS standard solutions of known concentrations for calibration.
-
Run the standards and samples on the IC system. An optimized IC method should provide efficient separation of HMS from sulfate and other anions.[1]
-
The concentration of HMS in the extract is determined by comparing the peak area of the sample to the calibration curve.
-
-
Distinguishing HMS from Sulfite: HMS can dissociate into sulfite and formaldehyde in the alkaline eluent of the IC system.[3] To distinguish between them, a second analysis can be performed using a dilute acid (e.g., nitric acid at pH ≈ 3) for extraction, which stabilizes HMS and allows for its separate quantification.[3]
-
Calculation of Atmospheric Concentration: Calculate the mass of HMS in the total extract and then divide by the volume of air sampled to determine the atmospheric concentration of HMS in µg/m³.
References
- 1. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 2. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 3. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 6. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxymethanesulfonate (HMS) Formation during Summertime Fog in an Arctic Oil Field (Journal Article) | OSTI.GOV [osti.gov]
- 9. PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hydroxymethanesulfonate (HMS) in Fog Water
Introduction
Hydroxymethanesulfonate (HMS), the adduct of sulfur dioxide and formaldehyde, is a significant sulfur (IV) species found in atmospheric aqueous phases such as fog and cloud water.[1][2][3] Its formation can represent a major pathway for the uptake of sulfur dioxide in aqueous aerosols, contributing to aerosol mass and acidity, particularly in polluted environments with low oxidant levels.[1][2][4] HMS is relatively stable at low pH (pH < 6) but can dissociate at higher pH values.[3] Accurate quantification of HMS in fog water is crucial for understanding sulfur cycling and atmospheric chemistry. However, its analysis is challenging due to its potential instability and the presence of interfering species like sulfate.
This document provides detailed protocols for the collection, preservation, and quantification of HMS in fog water samples using two primary analytical techniques: Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC).
Sample Collection and Preservation
Proper sample collection and preservation are critical for the accurate measurement of HMS due to its potential for degradation.
1.1 Materials
-
High-volume fog water collector with inert collection surfaces (e.g., Teflon-coated strings).
-
Pre-cleaned amber glass or high-density polyethylene (HDPE) sample bottles.
-
Powder-free nitrile gloves.
-
Cooler with ice packs or a portable refrigerator.
-
(Optional) In-line filtration system with 0.45 µm quartz or Teflon filters.
1.2 Protocol for Fog Water Collection
-
Preparation: Thoroughly clean all collector surfaces and sample bottles with laboratory-grade detergent, followed by rinses with deionized water, methanol, and finally ultrapure water to remove any contaminants.
-
Deployment: Set up the fog collector at the desired sampling location, wearing nitrile gloves during all handling steps.
-
Collection: Activate the collector to draw fog through the collection matrix. The condensed fog water is collected in the sample bottle.
-
Preservation: Immediately upon collection, cap the sample bottles and place them in a cooler with ice packs to maintain a temperature of approximately 4°C.[5][6] This is the most critical step to minimize HMS decomposition.
-
Storage and Transport: Transport the chilled samples to the laboratory as soon as possible. For long-term storage (more than 48 hours), freeze the samples at -20°C. Ensure sufficient headspace in the bottles to allow for expansion upon freezing.
-
Field Blanks: Create a field blank by pouring ultrapure water over the collection surfaces before sampling and collecting the rinseate. Process and analyze this blank identically to the samples to assess potential contamination.
Analytical Techniques
The two most common and effective methods for quantifying HMS in aqueous samples are Ion Chromatography (IC) and ion-pair High-Performance Liquid Chromatography (HPLC).
-
Ion Chromatography (IC): Offers excellent separation of HMS from other inorganic anions, particularly sulfate, and is a widely used technique.[1][2][7]
-
Ion-Pair HPLC: A robust method that uses a reversed-phase column with an ion-pairing reagent in the mobile phase to separate anionic species.[8][9][10]
Protocol 1: Quantification of HMS by Ion Chromatography (IC)
3.1 Principle Anion exchange chromatography separates HMS from other anions in the sample based on their affinity for the stationary phase. The separated anions are then detected by a conductivity detector.
3.2 Materials and Reagents
-
Sodium hydroxymethanesulfonate (Na-HMS) standard (e.g., Sigma-Aldrich).
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for eluent preparation.
-
Ultrapure water (18.2 MΩ·cm).
-
0.45 µm syringe filters for sample filtration.
3.3 Instrumentation
-
Ion Chromatograph (e.g., Metrohm Peak Ion Chromatograph, Dionex Integrion HPIC).[1][11]
-
Anion exchange column suitable for separating HMS and sulfate (e.g., Metrosep A Supp 5-150/4.0).[1]
-
Conductivity detector.
-
Autosampler.
3.4 Sample Preparation
-
Thaw frozen fog water samples in a refrigerator or at room temperature.
-
Once thawed, bring the sample to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Filter an aliquot of the sample through a 0.45 µm syringe filter into an autosampler vial.
3.5 Chromatographic Conditions The following conditions have been successfully used for the separation of HMS and sulfate:[1]
-
Analytical Column: Metrosep A Supp 5-150/4.0.
-
Eluent: 3.2 mM Sodium Carbonate (Na₂CO₃) / 1.0 mM Sodium Bicarbonate (NaHCO₃).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 250 µL.
-
Detection: Suppressed conductivity.
3.6 Calibration and Quantification
-
Prepare a stock solution of HMS from the sodium HMS salt in ultrapure water.
-
Create a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentrations in the fog water samples.
-
Analyze the calibration standards using the same IC method as the samples.
-
Construct a calibration curve by plotting the peak area of HMS against its concentration.
-
Quantify the HMS concentration in the fog water samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of HMS by Ion-Pair HPLC
4.1 Principle This method uses a reversed-phase C18 column where the surface is dynamically coated with a cationic ion-pairing reagent (e.g., cetylpyridinium). Anions in the sample form neutral ion pairs with the reagent, allowing for their separation on the nonpolar stationary phase. Detection is often achieved through indirect UV absorption.[8][9][10]
4.2 Materials and Reagents
-
Sodium hydroxymethanesulfonate (Na-HMS) standard.
-
Potassium hydrogen phthalate.
-
Triethanolamine.
-
Methanol (HPLC grade).
-
Cetylpyridinium chloride (for column coating).
-
Ultrapure water (18.2 MΩ·cm).
4.3 Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Reversed-phase C18 column.
-
UV/Vis detector.
4.4 Sample Preparation Sample preparation is the same as for the IC method (Section 3.4).
4.5 Chromatographic Conditions The following conditions have been shown to be effective for the simultaneous determination of sulfite, sulfate, and HMS:[9][10]
-
Column: Cetylpyridinium-coated C18 column.
-
Mobile Phase: 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, 3% methanol, adjusted to pH 7.9.
-
Flow Rate: Isocratic elution at a flow rate suitable for the column (e.g., 1.0 mL/min).
-
Detection: Indirect photometric detection at a wavelength where the mobile phase absorbs (e.g., 260 nm).
-
Analysis Time: Separations can typically be achieved in under 10 minutes.[9][10]
4.6 Calibration and Quantification The calibration and quantification procedure is analogous to the IC method (Section 3.6), using the HPLC system and conditions described above.
Data Presentation
The following table summarizes quantitative data reported in the literature for HMS in atmospheric water samples.
| Analytical Technique | Sample Matrix | HMS Concentration Range | Limit of Detection (LOD) | Reference |
| Ion-Pair Chromatography | Fog Water (Bakersfield, CA) | Up to 300 µmol/L | Not Specified | [12][13] |
| Ion Chromatography (IC) | PM₂.₅ Aerosol (Arctic) | Below LOD to 1.6 ng/m³ | 0.3 ng/m³ | [1][7] |
| Ion-Pair HPLC | Atmospheric Waters | 3.8 - 430 µM | In the pmol range | [3][9] |
| IC & UHPLC-MS | PM₂.₅ Aerosol (Beijing) | Below LOD to 7.3 µg/m³ | Not Specified |
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the analytical techniques described.
Caption: Experimental workflow for quantifying hydroxymethanesulfonate (HMS) using Ion Chromatography.
Caption: Experimental workflow for quantifying hydroxymethanesulfonate (HMS) using Ion-Pair HPLC.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 3. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of sample preservation methods for analysis of selected volatile organic compounds in groundwater at the Idaho National Laboratory, Idaho [pubs.usgs.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwith.njit.edu [researchwith.njit.edu]
- 10. Graphviz [graphviz.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of hydroxymethanesulfonate in fog water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Hydroxymethanesulfonic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethanesulfonic acid (HMSA), also known as formaldehyde-bisulfite adduct, is a polar, non-volatile compound of interest in various fields, including atmospheric chemistry and drug development, due to its role as a formaldehyde scavenger. Its direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and thermal instability. Derivatization is a crucial sample preparation step to convert HMSA into a more volatile and thermally stable derivative suitable for GC-MS analysis.
This document provides a detailed protocol for the derivatization of HMSA using silylation, a robust and widely used technique for compounds containing hydroxyl and acidic functional groups.[1][2][3] Silylation involves the replacement of active hydrogen atoms in the hydroxyl and sulfonic acid moieties with a trimethylsilyl (TMS) group, thereby increasing the molecule's volatility and making it amenable to GC-MS analysis.[3][4]
Principle of Derivatization
Silylation is a chemical modification technique that introduces a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule.[3] For this compound, both the hydroxyl (-OH) and the sulfonic acid (-SO₃H) groups contain active hydrogens that can be replaced by a TMS group. The reaction with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), proceeds as follows:
HO-CH₂-SO₃H + 2 (CH₃)₃Si-N(COCF₃)CH₃ → (CH₃)₃SiO-CH₂-SO₃Si(CH₃)₃ + 2 H-N(COCF₃)CH₃
The resulting bis-trimethylsilyl derivative of HMSA is significantly more volatile and less polar, allowing for its separation and detection by GC-MS.
Experimental Protocol: Silylation of this compound
This protocol outlines the derivatization of HMSA using MSTFA, a highly reactive and effective silylating agent.[4]
Materials:
-
This compound (HMSA) standard or sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Solvent for sample dissolution (e.g., acetonitrile, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the HMSA standard or sample into a 2 mL reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely prior to derivatization, as moisture can deactivate the silylating reagent.[1] Lyophilization (freeze-drying) is a recommended method for removing water.
-
Dissolve the dried sample in 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.
-
-
Derivatization Reaction:
-
Add 100 µL of MSTFA to the sample solution in the reaction vial.
-
Securely cap the vial and vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction. Reaction time and temperature may need to be optimized for specific sample matrices.[5]
-
-
Sample Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Conditions (Suggested Starting Point):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Data Presentation
Quantitative analysis of derivatized HMSA can be performed by creating a calibration curve with derivatized standards of known concentrations. The following table can be used to summarize the quantitative data obtained from the GC-MS analysis.
| Sample ID | Concentration (µg/mL) | Peak Area of Derivatized HMSA | Calculated Concentration (µg/mL) | Recovery (%) |
| Standard 1 | 1 | |||
| Standard 2 | 5 | |||
| Standard 3 | 10 | |||
| Standard 4 | 25 | |||
| Standard 5 | 50 | |||
| Sample 1 | Unknown | |||
| Sample 2 | Unknown | |||
| Spike |
Diagrams
Below are diagrams illustrating the chemical derivatization pathway and the experimental workflow.
Caption: Chemical pathway for the silylation of HMSA.
Caption: Experimental workflow for HMSA derivatization.
References
Application Note: Hydroxymethanesulfonic Acid as a Standard for Sulfur Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate and precise quantification of sulfur is critical in various fields, including pharmaceutical development, environmental analysis, and quality control of petrochemicals. The choice of a suitable standard is paramount for achieving reliable results in sulfur analysis. An ideal standard should be a stable, non-hygroscopic solid with a high purity and a well-defined stoichiometric composition. While several sulfur standards are commercially available, the exploration of new standards is driven by the need for matrix-matching and improved accuracy in specific applications. This application note details the use of hydroxymethanesulfonic acid (HMSA) as a potential standard for sulfur analysis by elemental analysis and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
This compound (CH₄O₄S) and its more stable sodium salt, sodium hydroxymethanesulfonate (CH₃NaO₄S), are water-soluble compounds with a precisely known sulfur content.[1][2] The sodium salt is commercially available as a white, crystalline powder and exhibits good thermal stability under normal conditions, making it a viable candidate for a sulfur standard.[2]
Properties of this compound Sodium Salt as a Sulfur Standard
| Property | Description | Reference |
| Chemical Formula | CH₃NaO₄S | [1] |
| Molecular Weight | 138.09 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Sulfur Content | 23.21% | Calculated |
| Solubility | Very soluble in water | [1] |
| Stability | Stable under normal conditions | [1] |
| Hygroscopicity | Hygroscopic | [2] |
Note on Hygroscopicity: As sodium hydroxymethanesulfonate is hygroscopic, it is recommended to dry the substance in a vacuum desiccator before use to ensure accurate weighing for standard preparation.[2]
Comparison with Common Sulfur Standards
| Standard | Chemical Formula | Molecular Weight ( g/mol ) | Sulfur Content (%) |
| Sodium Hydroxymethanesulfonate | CH₃NaO₄S | 138.09 | 23.21 |
| Sulfanilamide | C₆H₈N₂O₂S | 172.20 | 18.62 |
| Cystine | C₆H₁₂N₂O₄S₂ | 240.30 | 26.69 |
| BBOT | C₂₆H₂₆N₂O₂S | 430.56 | 7.44 |
Experimental Protocols
Protocol 1: Determination of Sulfur by Elemental Analysis (Combustion Method)
This protocol describes the use of sodium hydroxymethanesulfonate to calibrate an elemental analyzer for the determination of total sulfur in solid samples. The method is based on the dynamic flash combustion of the sample, where sulfur compounds are converted to sulfur dioxide (SO₂) and quantified by a thermal conductivity detector (TCD) or an infrared (IR) detector.
1. Instrumentation
-
Elemental Analyzer equipped with a TCD or IR detector for sulfur detection.
-
Microbalance with a readability of at least 0.001 mg.
-
Tin capsules for solid samples.
2. Reagents and Standards
-
Sodium Hydroxymethanesulfonate (CAS 870-72-4), dried in a vacuum desiccator over a suitable desiccant for 24 hours before use.
-
Helium and Oxygen (high purity, as required by the instrument manufacturer).
-
Certified reference materials for method validation.
3. Preparation of Calibration Standards
-
Accurately weigh 1-5 mg of dried sodium hydroxymethanesulfonate into tin capsules using a microbalance.
-
Fold the tin capsules to ensure no sample leakage and place them in the autosampler tray.
-
Prepare a series of at least five standards with varying weights to cover the expected sulfur range of the unknown samples.
4. Sample Preparation
-
Homogenize the sample to be analyzed.
-
Accurately weigh an appropriate amount of the sample (typically 1-5 mg) into a tin capsule.
-
Place the prepared sample capsules into the autosampler tray.
5. Instrumental Analysis
-
Set up the elemental analyzer according to the manufacturer's instructions. A typical combustion furnace temperature is 950-1000 °C.[3]
-
Perform a blank run using an empty tin capsule.
-
Analyze the sodium hydroxymethanesulfonate standards to generate a calibration curve.
-
Analyze the unknown samples.
-
Analyze a certified reference material to verify the accuracy of the calibration.
6. Data Analysis
-
The instrument software will automatically construct a calibration curve by plotting the detector response against the known mass of sulfur in the standards.
-
The sulfur content of the unknown samples will be calculated from the calibration curve and reported as a weight percentage.
Protocol 2: Determination of Sulfur by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This protocol outlines the use of sodium hydroxymethanesulfonate for the preparation of calibration standards for the quantification of sulfur in liquid samples or digested solid samples by ICP-OES.
1. Instrumentation
-
ICP-OES instrument with a radial or dual-view plasma configuration.
-
Microwave digestion system (for solid samples).
-
Volumetric flasks and pipettes.
2. Reagents and Standards
-
Sodium Hydroxymethanesulfonate (CAS 870-72-4), dried as described in Protocol 1.
-
Deionized water (18.2 MΩ·cm).
-
Nitric acid (trace metal grade).
-
Argon (high purity).
3. Preparation of Stock Standard Solution (1000 µg/mL S)
-
Accurately weigh approximately 0.4308 g of dried sodium hydroxymethanesulfonate.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of deionized water.
-
Dilute to the mark with deionized water and mix thoroughly. This stock solution has a sulfur concentration of 1000 µg/mL.
4. Preparation of Calibration Standards
-
Prepare a series of at least five calibration standards by serial dilution of the stock standard solution. The concentration range should bracket the expected sulfur concentration in the samples.
-
A typical calibration range is 0.5, 1, 5, 10, and 25 µg/mL of sulfur.
-
Acidify the standards with nitric acid to a final concentration of 1-2% to match the sample matrix.
5. Sample Preparation
-
Liquid Samples: Dilute the sample with deionized water and acidify with nitric acid to a final concentration of 1-2%.
-
Solid Samples:
-
Accurately weigh approximately 0.1 g of the homogenized solid sample into a microwave digestion vessel.
-
Add 5-10 mL of concentrated nitric acid.
-
Digest the sample using a validated microwave digestion program.
-
After cooling, quantitatively transfer the digest to a volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.
-
6. Instrumental Analysis
-
Set up the ICP-OES according to the manufacturer's recommendations. The sulfur emission line at 180.669 nm is commonly used.[4]
-
Aspirate the blank (1-2% nitric acid) to establish the baseline.
-
Aspirate the calibration standards to generate a calibration curve.
-
Aspirate the prepared unknown samples.
-
Rinse with the blank solution between each sample and standard.
7. Data Analysis
-
The instrument software will generate a calibration curve by plotting the emission intensity against the sulfur concentration of the standards.
-
The sulfur concentration in the unknown samples will be determined from the calibration curve, taking into account any dilution factors.
Visualizations
Caption: Workflow for sulfur analysis using HMSA as a standard in elemental analysis.
Caption: Workflow for sulfur analysis using HMSA as a standard in ICP-OES.
References
Application Note & Protocol: Laboratory Generation of Hydroxymethanesulfonate for Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxymethanesulfonate (HMS), the adduct of formaldehyde and bisulfite, is a crucial standard for a variety of analytical applications.[] Notably, it serves as a key calibrant in the analysis of atmospheric aerosols, where it can be misidentified as sulfate if not properly resolved.[2][3] HMS is stable at a pH below 6 but can dissociate under alkaline conditions.[2][4] This document provides a detailed protocol for the laboratory synthesis of sodium hydroxymethanesulfonate and its use in the preparation of calibration standards for analytical techniques such as ion chromatography (IC).
Key Applications:
-
Calibration standard for ion chromatography and mass spectrometry.[2][5]
-
Reference material in environmental and atmospheric chemistry research.[4][6][7]
-
Used in the synthesis of other chemical compounds.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of Sodium Hydroxymethanesulfonate (HMS)
This protocol describes the synthesis of sodium hydroxymethanesulfonate from sodium metabisulfite and formaldehyde.
Materials:
-
Sodium metabisulfite (Na₂S₂O₅)
-
Formaldehyde solution (35-38% aqueous solution)
-
Distilled or deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Squirt bottle with distilled water
-
Heating plate (optional)
Procedure:
-
In a high-walled 250 mL beaker, add 47.15 g of 35% formaldehyde solution (approximately 1.1 molar equivalents).
-
With vigorous stirring, slowly add 47.5 g of sodium metabisulfite in small portions.[11] The reaction of sodium metabisulfite with water forms sodium bisulfite (NaHSO₃), which then reacts with formaldehyde.
-
Reaction Note: The reaction is slightly exothermic.[11]
-
-
Use a squirt bottle with distilled water to wash any powder adhering to the beaker walls into the solution.[11]
-
Continue stirring until the mixture clears. Gentle heating can be applied to facilitate the dissolution.
-
To crystallize the sodium hydroxymethanesulfonate adduct, add ethanol to the aqueous solution.[11]
-
Collect the resulting white solid by filtration.
-
The solid can be recrystallized by dissolving it in a minimal amount of warm water and then re-precipitating with the addition of ethanol.[11]
Chemical Reaction:
Na₂S₂O₅ + H₂O → 2 NaHSO₃
NaHSO₃ + HCHO → HOCH₂SO₃Na
Protocol 2: Preparation of Hydroxymethanesulfonate Calibration Standards
This protocol outlines the preparation of a stock solution and subsequent serial dilutions for creating calibration standards, typically for ion chromatography.
Materials:
-
Sodium hydroxymethanesulfonate (synthesized as per Protocol 1 or commercially purchased, e.g., 95% purity from Sigma-Aldrich).[12][13]
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 10 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 ppm):
-
Accurately weigh a determined amount of dried sodium hydroxymethanesulfonate solid.
-
Dissolve the solid in a 100 mL volumetric flask with deionized water. Ensure the solid is completely dissolved before filling to the mark.
-
-
Working Standard Preparation (Serial Dilutions):
-
Stability and Storage:
-
HMS is stable at a pH below 6.[2] For long-term storage, it is advisable to prepare stock solutions in a buffered or slightly acidic aqueous solution.
-
Store standard solutions at 4°C to minimize degradation.
-
Data Presentation
Table 1: Quantitative Data for HMS Analysis
| Parameter | Value | Analytical Method | Reference |
| IC Detection Limit | 0.8 µM | Ion Chromatography | [2] |
| IC Detection Limit | 6-7 ng m⁻³ | Ion Chromatography | [2] |
| Calibration Standard Concentrations | 10, 50, 100, 500, 1000 ppb | Ion Chromatography | [12][13] |
| HMS/Sulfate Molar Ratio (Polluted Conditions) | 26-41% | Ion Chromatography | [12][13] |
| HMS/Sulfate Molar Ratio (Less Polluted) | 8.5-11% | Ion Chromatography | [12][13] |
| HMS Fraction of PM₂.₅ Mass (Polluted) | 2.8-6.8% | Ion Chromatography | [12][13] |
Visualizations
Caption: Synthesis of Sodium Hydroxymethanesulfonate.
Caption: Preparation of HMS Calibration Standards.
Caption: HMS Formation Reaction Pathway.
References
- 2. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 3. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Determination of Hydroxymethanesulfonate (HMS) Using Ion Chromatography and UHPLC-LTQ-Orbitrap Mass Spectr… [ouci.dntb.gov.ua]
- 7. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 8. Formaldehyde-sodium bisulfite adduct - CD Formulation [formulationbio.com]
- 9. alkalisci.com [alkalisci.com]
- 10. Formaldehyde-sodium bisulfite adduct (95%) - Amerigo Scientific [amerigoscientific.com]
- 11. Sciencemadness Discussion Board - Formaldehyde bisulfite adduct preparation - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Field Measurement of Atmospheric Hydroxymethanesulfonate (HMS)
Audience: Researchers, scientists, and analytical chemistry professionals.
Introduction
Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide and formaldehyde, is a significant component of atmospheric particulate matter, particularly during haze events in regions with high anthropogenic emissions.[1][2][3] As a stable S(IV) species, HMS can act as a reservoir for sulfur, influencing aerosol chemistry, cloud formation, and overall air quality.[2] Its formation is favored in aqueous phases like fog, cloud droplets, and aerosol liquid water, especially under low-light conditions where photochemical oxidation of SO₂ is limited.[3][4][5]
Accurate quantification of HMS in atmospheric samples is crucial for understanding its role in sulfur cycling and secondary aerosol formation. However, measurement can be challenging due to potential interferences from other sulfur species (e.g., sulfite, sulfate) and the instability of HMS under certain analytical conditions.[4][5][6] Commonly used field measurement techniques often misidentify HMS as sulfate, leading to an underestimation of its contribution to particulate matter.[4][5]
This document provides detailed protocols for the robust quantification of HMS in atmospheric aerosol samples using two primary techniques: Ion Chromatography (IC) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The cross-applicability of advanced mass spectrometry is also of interest in fields like drug metabolism and toxicology for the quantification of polar analytes in complex matrices.[7]
Field Sampling of Particulate Matter
A standardized approach to sample collection is critical for reliable and comparable results.
Protocol 2.1: High-Volume Aerosol Sampling
-
Sampler Preparation:
-
Use a high-volume air sampler calibrated to a specific flow rate (e.g., 1.05 m³/min).
-
Load a pre-baked (e.g., at 800°C for 3 hours) quartz fiber filter onto the sampler's filter holder using clean forceps.
-
-
Sample Collection:
-
Position the sampler at a location representative of the target air mass, avoiding direct influence from local emission sources.
-
Record the start time and initial flow rate.
-
Collect PM2.5 samples over a defined period, typically 23-24 hours, to obtain a daily integrated sample.[8]
-
-
Sample Handling and Storage:
-
After sampling, record the end time and final flow rate.
-
Carefully remove the filter using forceps, fold it in half (sample side inward), and place it in a pre-cleaned aluminum foil-lined petri dish.
-
Store the collected filter samples frozen (e.g., at -20°C) and in the dark until laboratory analysis to prevent degradation of target species.[2]
-
Analytical Protocols
Ion chromatography is a widely used technique for separating and quantifying ionic species.[3][4] However, standard methods can lead to the decomposition of HMS in the highly alkaline environment of the IC column, causing it to be misidentified as sulfate.[6] The following protocol is an improved method designed for HMS stability and separation.
3.1.1. Sample Preparation and Extraction
-
Cut a punch (e.g., 12 mm diameter) from the collected quartz filter.[2]
-
Place the filter punch into a clean vial (e.g., 15 mL polypropylene tube).
-
Add 10 mL of ultrapure water (18.2 MΩ·cm).
-
To preserve S(IV) species, including HMS and any free sulfite/bisulfite, add a 0.01% (w/w) formaldehyde solution.[2]
-
Extract the water-soluble components by sonicating the sample in an ultrasonic bath for a set period (e.g., 30 minutes).
-
Filter the extract through a 0.22 µm syringe filter (e.g., polyethersulfone) to remove insoluble particles before injection into the IC system.
3.1.2. Instrumental Analysis
-
Instrumentation: An ion chromatograph equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Metrosep A Supp 5).[9]
-
Eluent: A carbonate/bicarbonate eluent (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃) is used to ensure separation and stability.[9]
-
Analysis: Inject the filtered sample extract into the IC system. HMS is identified by its characteristic retention time (e.g., ~15.5 minutes), which should be distinct from sulfate (~16.5 minutes).[6][10]
-
Quantification: Create a multi-point calibration curve using certified HMS standards (e.g., sodium hydroxymethanesulfonate). Quantify the sample concentration based on the peak area response.
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) offers high sensitivity and selectivity, making it an excellent confirmatory method.[2][11] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures precise quantification.[11]
3.2.1. Sample Preparation
Sample extraction is performed as described in Protocol 3.1.1. An internal standard may be added to the extraction solvent to correct for matrix effects and instrument variability.
3.2.2. Instrumental Analysis
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Chromatography:
-
Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient elution using two solvents, typically (A) an aqueous solution with an additive like ammonium acetate and (B) acetonitrile. The gradient program is optimized to achieve separation of HMS from isobars and matrix components.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in negative ion mode is used as HMS readily forms the [M-H]⁻ ion.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for HMS for definitive identification and quantification. The primary transition is typically the deprotonated molecular ion to the sulfite radical anion:
-
m/z 111 → m/z 80
-
-
Instrument parameters (e.g., collision energy, declustering potential) must be optimized for maximum signal intensity.
-
-
Quantification: Generate a calibration curve using serial dilutions of a certified HMS standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Data Presentation: Performance of Analytical Methods
The following table summarizes typical performance metrics for the described analytical techniques based on literature values.
| Parameter | Ion Chromatography (PILS-IC) | HPLC-ESI-MS/MS | Reference(s) |
| Matrix | Atmospheric Aerosol (Online) | Atmospheric Aerosol (Offline Filter) | [10],[2] |
| Limit of Detection (LOD) | ~150 ng/m³ | 0.03 µg/mL (extract) | [10],[2] |
| Reported Concentrations | Up to ~7.3 µg/m³ (Beijing) | 0.3 - 1.6 ng/m³ (Arctic) | [1][3],[9] |
| Precision (%RSD) | < 10% | < 15% | [12] |
| Key Advantage | Provides real-time, in-situ measurements | High specificity and sensitivity | [10],[11] |
| Key Limitation | Potential for peak overlap with sulfate | Requires more extensive sample prep | [6],[11] |
Visualized Workflows and Principles
The following diagrams illustrate the key processes involved in the field measurement of atmospheric HMS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 5. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High performance liquid chromatography/atmospheric pressure ionization/tandem mass spectrometry (HPLC/API/MS/MS) in drug metabolism and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS for Hit Generation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting co-elution of hydroxymethanesulfonate and sulfate in IC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of hydroxymethanesulfonate (HMS) and sulfate in ion chromatography (IC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the co-elution of hydroxymethanesulfonate (HMS) and sulfate in ion chromatography?
A1: The co-elution of hydroxymethanesulfonate (HMS) and sulfate is a frequently encountered issue in ion chromatography, primarily due to their similar chemical properties. Key contributing factors include:
-
Inappropriate Column Selection: The stationary phase chemistry of the analytical column plays a crucial role in the separation of these two anions. Using a column that does not provide sufficient selectivity for HMS and sulfate will likely result in poor resolution.
-
Suboptimal Eluent Conditions: The composition and pH of the mobile phase (eluent) significantly impact the retention times of HMS and sulfate. An eluent with inadequate ionic strength or an unfavorable pH can lead to overlapping peaks.
-
Degradation of Hydroxymethanesulfonate: HMS is known to be unstable under certain conditions, particularly at high pH.[1] If the eluent pH is too high, HMS can degrade to form sulfate, leading to an artificially high sulfate peak and a diminished or absent HMS peak, which can be misinterpreted as co-elution.[2]
-
Isocratic Elution Limitations: While isocratic methods can be effective, they may not always provide sufficient resolution for complex sample matrices or when the concentration ratio of HMS to sulfate is very large.
Q2: How can I prevent the degradation of hydroxymethanesulfonate in my samples and standards?
A2: Preventing the degradation of HMS is critical for accurate quantification. HMS is susceptible to degradation, especially in alkaline conditions. Here are some preventative measures:
-
pH Control: Maintain the pH of your samples and standards in a slightly acidic to neutral range (ideally pH 4-6) to ensure the stability of HMS.[1] Avoid using highly alkaline eluents if possible, as a pH above 10 can lead to the dissociation of HMS.[1]
-
Temperature Management: Store samples and standards at low temperatures (e.g., 4°C for short-term storage) to minimize degradation. For longer-term storage, freezing at -20°C or below is recommended.
-
Prompt Analysis: Analyze samples as soon as possible after preparation to minimize the potential for degradation over time.
-
Use of Formaldehyde: In some applications, the addition of a small amount of formaldehyde to the standards can help to stabilize the HMS.
Q3: Are there alternative chromatographic techniques if I cannot resolve HMS and sulfate by ion chromatography?
A3: Yes, if you continue to experience difficulties in separating HMS and sulfate using conventional ion chromatography, you may consider the following alternative:
-
Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (HPLC): This technique has been successfully employed for the separation of sulfur species, including HMS and sulfate.[3][4][5] It utilizes a C18 column with an ion-pairing reagent in the mobile phase to achieve separation.
Troubleshooting Guides
Guide 1: Optimizing a Co-eluting Isocratic IC Method
This guide provides a step-by-step approach to troubleshoot and optimize an isocratic ion chromatography method where hydroxymethanesulfonate and sulfate are co-eluting.
Problem: Poor resolution or complete co-elution of HMS and sulfate peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isocratic co-elution.
Detailed Steps:
-
Verify Column Suitability:
-
Question: Is your current analytical column known to be effective for separating HMS and sulfate?
-
Action: Consult the literature or manufacturer's application notes. Columns such as the Metrosep A Supp-5 or Dionex AS12A have been shown to provide good separation.[2][6] If your column is not suitable, consider switching to a recommended one.
-
-
Evaluate Eluent Composition and pH:
-
Question: Are your eluent concentration and pH optimized for this separation?
-
Action: The choice of eluent and its pH are critical. For example, a sodium bicarbonate/carbonate eluent has been used successfully with the Metrosep A Supp-5 column.[2] The pH of the eluent can significantly affect the retention times of both analytes.[7] A lower pH (around 8-9) is generally preferred to prevent HMS degradation.
-
-
Investigate HMS Degradation:
-
Question: Could the apparent co-elution be due to the degradation of HMS into sulfate?
-
Action: Prepare a fresh HMS standard and analyze it immediately. If you observe a significant sulfate peak, it is likely that your analytical conditions are causing degradation. The primary cause is often a high eluent pH.[2] Lowering the pH of your eluent is a crucial step to mitigate this issue.
-
-
Adjust Flow Rate:
-
Question: Can a change in flow rate improve the resolution?
-
Action: Decreasing the flow rate can sometimes improve separation efficiency and resolution, although it will increase the analysis time. Experiment with slightly lower flow rates to see if peak separation improves.
-
-
Consider Gradient Elution:
-
Question: If isocratic optimization fails, would a gradient method be more effective?
-
Action: A gradient elution, where the eluent strength is changed over the course of the analysis, can often provide better resolution for complex mixtures or for analytes with different retention behaviors.
-
Guide 2: Developing a Gradient Elution Method
This guide provides a general framework for developing a gradient elution method to separate hydroxymethanesulfonate and sulfate.
Objective: To develop a robust gradient IC method for the baseline separation of HMS and sulfate.
Experimental Workflow:
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroxymethanesulfonate (HMS) Analysis by Ion Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of hydroxymethanesulfonate (HMS) using ion chromatography (IC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing hydroxymethanesulfonate (HMS) by ion chromatography?
The main challenge is the pH-dependent stability of HMS. HMS is stable in acidic to neutral conditions (pH < 6) but readily dissociates at higher pH values.[1] Many standard anion chromatography methods use high-pH eluents (e.g., potassium hydroxide), which can cause HMS to convert to sulfate within the column.[2] This leads to an underestimation of HMS and an overestimation of sulfate.[2]
Q2: How does eluent pH affect the retention and separation of HMS?
Eluent pH is a critical parameter that influences the retention time, peak shape, and selectivity of ionizable compounds like HMS.[3][4]
-
Retention Time: For anion exchange chromatography, decreasing the eluent pH generally leads to longer retention times for anions.[5]
-
Selectivity: Adjusting the pH can alter the charge of both the analyte and the stationary phase, thereby changing the selectivity between HMS and other co-eluting anions like sulfate and sulfite.[3]
-
Stability: The eluent pH must be maintained within a range that ensures the stability of HMS throughout the analysis and does not damage the column's stationary phase.[1][4]
Q3: What is a recommended starting pH for the mobile phase in HMS analysis?
To ensure the stability of HMS, a lower pH is generally preferred. HMS is very stable at a pH below 6.[1] However, the separation from other anions, particularly sulfate, needs to be considered. Some methods have successfully used eluents with a moderately alkaline pH (around 10.5) to achieve good separation between HMS and sulfate.[2][6] It is crucial to evaluate the trade-off between HMS stability and chromatographic resolution for your specific application.
Q4: Can HMS be separated from sulfate and sulfite using ion chromatography?
Yes, specific IC methods have been developed for the efficient separation of HMS from sulfate.[1][7][8] However, the separation of HMS from bisulfite can be challenging as they may co-elute under certain conditions.[8] Method development often focuses on optimizing the eluent composition and pH to resolve these species.
Troubleshooting Guide
Issue 1: Low or no recovery of HMS in my sample.
| Potential Cause | Troubleshooting Step |
| High Eluent pH | High pH (e.g., >11) can cause on-column degradation of HMS to sulfate.[2] Verify the pH of your eluent. Consider using a carbonate/bicarbonate buffer system or another eluent with a lower pH. |
| Sample pH | If the sample is stored under alkaline conditions, HMS may have degraded before injection. Ensure samples are preserved at a pH below 6.[1] |
| Column Contamination | Irreversible adsorption of sample components can reduce column capacity and analyte recovery.[9] Clean the column according to the manufacturer's instructions. |
Issue 2: Poor peak shape (tailing, fronting, or broad peaks) for HMS.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Non-ion-exchange interactions between HMS and the stationary phase can lead to poor peak shape.[9] Ensure proper eluent composition and consider adding an organic modifier if appropriate for your column. |
| Column Overload | Injecting a sample with a very high concentration of HMS or other matrix components can cause peak fronting or tailing.[4][9] Dilute the sample or inject a smaller volume. |
| Inappropriate Eluent Concentration | Eluent concentration can affect peak shape, especially for overloaded peaks.[4] Adjust the eluent concentration to improve peak symmetry. |
| System Dead Volume | Excessive dead volume in tubing connections can cause peak broadening.[10] Check all fittings and ensure proper connections. |
Issue 3: Co-elution of HMS with sulfate or other anions.
| Potential Cause | Troubleshooting Step |
| Suboptimal Eluent pH | The selectivity between HMS and other anions is highly dependent on the eluent pH.[3] Systematically adjust the eluent pH to improve resolution. |
| Incorrect Eluent Composition | The type and concentration of the eluent ions affect the separation. Experiment with different eluent systems (e.g., carbonate/bicarbonate, hydroxide). |
| Column Choice | The stationary phase chemistry plays a crucial role in selectivity. You may need a different column to achieve the desired separation. For example, a Metrosep A Supp-5 or a Dionex AS12A has been shown to be effective.[2][6][8] |
Experimental Protocols
General Protocol for HMS Analysis by Ion Chromatography
This protocol provides a general methodology. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
For aqueous samples, filter through a 0.45 µm syringe filter to remove particulates.
-
For solid samples, perform an aqueous extraction. Ensure the final pH of the extract is below 6 to maintain HMS stability.[1]
-
For complex matrices, such as in pharmaceutical formulations, sample dilution or solid-phase extraction (SPE) may be necessary to remove interfering substances.[11]
-
Prepare calibration standards from a certified HMS reference material in deionized water.
2. Ion Chromatography System and Conditions:
| Parameter | Example Condition | Reference |
| Analytical Column | Metrosep A Supp-5, 150/4.0 | [2][6] |
| Guard Column | Metrosep A Supp-5 guard/4.0 | - |
| Eluent | 1.0 mM Sodium Bicarbonate (NaHCO₃) and 3.2 mM Sodium Carbonate (Na₂CO₃) | [2][6] |
| Eluent pH | Approximately 10.5 | [2][6] |
| Flow Rate | 0.7 mL/min | [2][6] |
| Detection | Suppressed Conductivity | [12] |
| Injection Volume | 20 µL | [13] |
| Column Temperature | 30 °C | [13] |
3. Calibration:
-
Perform a multi-point calibration using a series of HMS standards of known concentrations.
-
The calibration curve should demonstrate linearity over the expected concentration range of the samples.
Quantitative Data Summary
Table 1: Example Eluent Compositions for HMS Analysis
| Eluent Composition | Nominal pH | Column Used | Notes | Reference |
| 1.0 mM NaHCO₃ / 3.2 mM Na₂CO₃ | 10.5 | Metrosep A Supp-5 | Separates HMS from sulfate, oxalate, and other common anions. | [2][6] |
| Not specified (KOH eluent) | >12 | Dionex Anion Column | Can lead to conversion of HMS to sulfate. | [2] |
| 5 mM Na₂SO₄ | Adjusted to 2.3, 3.6, 4.4, 5.6 | Click Lysine Column | General trend: retention times of anions increased with decreasing pH. | [5] |
Table 2: Retention Times of HMS and Sulfate under Specific IC Conditions
| Analyte | Retention Time (min) | IC Conditions | Reference |
| HMS | 9.6 | AS12A/AG12A columns, pH 12 eluent | [8] |
| Sulfate | 11.2 | AS12A/AG12A columns, pH 12 eluent | [8] |
| HMS | 9.0 | AS12A/AG12A columns, pH 12 eluent (with bisulfite in sample) | [8] |
| Sulfate | 10.8 | AS12A/AG12A columns, pH 12 eluent (with bisulfite in sample) | [8] |
Visualizations
Caption: Experimental workflow for HMS analysis by IC.
Caption: Troubleshooting decision tree for HMS analysis.
Caption: pH-dependent equilibrium of hydroxymethanesulfonate.
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. Understanding the role of eluent in ion chromatography | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Improving Detection Limits for Hydroxymethanesulfonate in Complex Matrices
Welcome to the technical support center for the analysis of hydroxymethanesulfonate (HMS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection and quantification of HMS in complex sample matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of hydroxymethanesulfonate. The guides are presented in a question-and-answer format to help you quickly identify and resolve common problems.
Ion Chromatography (IC) Troubleshooting
Question: My hydroxymethanesulfonate (HMS) peak is small or undetectable, but I see a large sulfate peak. What could be the issue?
Answer: This is a common problem in HMS analysis using Ion Chromatography (IC), often related to the pH of the eluent.[1][2]
-
Cause 1: HMS Decomposition. At a high pH (typically above 6), HMS can be unstable and decompose back to sulfite/bisulfite, which can then be oxidized to sulfate. If your eluent has a high pH (e.g., pH 12), this conversion can occur on the column, leading to an underestimation of HMS and an overestimation of sulfate.[1][2]
-
Cause 2: Co-elution. Depending on the column and eluent conditions, HMS and sulfate peaks may not be fully separated, with the smaller HMS peak being obscured by a large sulfate peak.[1]
-
Solution: Optimize your chromatographic method. This may involve adjusting the eluent concentration, gradient, or flow rate. Trying a different column with a different stationary phase chemistry may also improve separation.
-
Question: I am observing poor peak shape (fronting or tailing) for my HMS standard. What should I do?
Answer: Poor peak shape can be caused by several factors related to the column, mobile phase, or sample.
-
Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Cause 2: Incompatibility between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent significantly stronger or weaker than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your standards and samples in the mobile phase.
-
-
Cause 3: Column Contamination or Degradation. Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
-
Solution: First, try cleaning the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My retention times for HMS are shifting between injections. What is causing this?
Answer: Retention time instability is a common HPLC issue that can compromise data quality.
-
Cause 1: Inconsistent Mobile Phase Composition. If the mobile phase is prepared manually, small variations in composition between batches can lead to shifts in retention time. For gradient elution, an improperly functioning pump can also be a cause.
-
Solution: Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's performance.
-
-
Cause 2: Poor Column Temperature Control. Fluctuations in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Cause 3: Column Equilibration. The column may not be properly equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between injections to ensure a stable baseline and consistent retention.
-
Question: I am not getting enough sensitivity for HMS in my biological samples (e.g., plasma, urine). How can I improve my detection limits?
Answer: Low sensitivity in complex matrices is often due to matrix effects or the inherent properties of the analyte.
-
Cause 1: Matrix Effects. Co-eluting endogenous compounds from the biological matrix can suppress the ionization of HMS in the mass spectrometer, leading to a lower signal.
-
Solution 1: Improve Sample Preparation. Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Solution 2: Use an Internal Standard. A stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
-
Cause 2: Poor Ionization of HMS. HMS may not ionize efficiently under the chosen mass spectrometry conditions.
-
Solution: Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature). Experiment with both positive and negative ionization modes.
-
-
Cause 3: Lack of a Chromophore for UV Detection. HMS does not have a strong UV chromophore, making sensitive detection by UV difficult.
-
Solution: Derivatization. Chemically modify HMS with a reagent that introduces a highly responsive chromophore or fluorophore. This pre-column derivatization can significantly enhance detection sensitivity.
-
Frequently Asked Questions (FAQs)
What are the main challenges in analyzing hydroxymethanesulfonate (HMS)?
The primary challenges in HMS analysis are:
-
Instability: HMS can be unstable at high pH, decomposing to sulfite/bisulfite and subsequently oxidizing to sulfate.[3]
-
Interference from Sulfate: In many samples, sulfate is present at much higher concentrations than HMS, making chromatographic separation and accurate quantification difficult.[1]
-
Lack of Unique Mass Fragments: In aerosol mass spectrometry, HMS does not have unique fragment ions, which complicates its quantification in complex mixtures containing other sulfur and organic species.[4]
-
Matrix Effects: In complex biological or environmental samples, other co-eluting molecules can interfere with the detection of HMS, either suppressing or enhancing its signal.
Which analytical technique is best for HMS quantification?
The choice of technique depends on the sample matrix and the required sensitivity.
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Ion Chromatography (IC): A well-established technique for HMS analysis, particularly in aqueous samples. An improved IC method with efficient separation from sulfate is often the method of choice.[4][5]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): Offers high selectivity and sensitivity, especially for complex matrices. Ion-pair HPLC can be effective for separating sulfur species.[6]
-
Aerosol Mass Spectrometry (AMS): Useful for real-time analysis of atmospheric aerosols, but quantification of HMS in complex mixtures is challenging.[4][5]
-
Capillary Electrophoresis (CE): A high-sensitivity technique that can also be used for HMS detection.
How can I improve the separation of HMS from other sulfur species?
-
Column Selection: Use a column specifically designed for anion separation.
-
Mobile Phase Optimization: Adjust the eluent composition, pH, and concentration to optimize selectivity. For HPLC, ion-pairing reagents can be used to improve the retention and separation of anionic species like HMS.
-
Gradient Elution: Employing a gradient of eluent concentration can help to resolve closely eluting peaks.
Is derivatization a viable strategy for improving HMS detection limits?
Yes, derivatization can be a very effective strategy, especially when using HPLC with UV or fluorescence detection. By reacting HMS with a derivatizing agent that attaches a chromophore or fluorophore, the sensitivity of the detection can be significantly increased. This is particularly useful for matrices where low detection limits are required.
Quantitative Data Summary
The following table summarizes the detection limits for hydroxymethanesulfonate (HMS) using various analytical techniques as reported in the literature.
| Analytical Technique | Matrix | Detection Limit | Reference |
| Ion Chromatography (IC) | Aqueous | 0.8 µM | [4] |
| Ion Chromatography (IC) | Particulate Matter | ~62 ng m⁻³ | [4] |
| Capillary Electrophoresis (CE) | Atmospheric Aerosol | 6-7 ng m⁻³ | [4] |
| Reverse-Phase Ion Pair HPLC | Aqueous | 3.8 µM | [4] |
| Particle-into-Liquid Sampler-IC (PILS-IC) | Particulate Matter | 0.15 µg/m³ | [7] |
Experimental Protocols
Protocol 1: Ion Chromatography (IC) for HMS in Aqueous Samples
This protocol is based on the improved IC method described by Dovrou et al. (2019).[4]
-
Sample Preparation:
-
Prepare aqueous solutions of standards and samples.
-
Control the pH of the samples to be between 3 and 6 to ensure HMS stability.[3]
-
Filter the samples through a 0.22 µm filter before injection.
-
-
IC System and Conditions:
-
Analytical Column: An alkanol quaternary ammonium analytical column.
-
Eluent: A suitable buffer system to maintain a near-neutral pH (e.g., carbonate/bicarbonate).
-
Detection: Suppressed conductivity detection is commonly used. Indirect UV detection can also be employed.[4]
-
-
Analysis:
-
Inject the prepared samples and standards into the IC system.
-
Identify the HMS peak based on its retention time, which should be distinct from the sulfate peak.
-
Quantify the HMS concentration using a calibration curve generated from the standards.
-
Protocol 2: HPLC-MS/MS for HMS in Biological Fluids (Hypothetical)
This protocol is a hypothetical method for the analysis of HMS in plasma or urine, based on common practices for small polar molecules.
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma or urine, add an internal standard (ideally, stable isotope-labeled HMS).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
For cleaner samples, a solid-phase extraction (SPE) step using a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode anion exchange sorbent can be incorporated after protein precipitation.
-
-
HPLC System and Conditions:
-
Column: A HILIC column is a good choice for retaining and separating highly polar analytes like HMS.
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium formate, pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous phase to elute HMS.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is likely to be most effective for the sulfonate group.
-
Transitions: Use multiple reaction monitoring (MRM) for quantification. A precursor ion corresponding to the deprotonated HMS molecule ([M-H]⁻) would be selected, and characteristic product ions would be monitored.
-
-
Analysis:
-
Inject the prepared samples and standards.
-
Identify and quantify HMS based on its retention time and specific MRM transitions.
-
Use the internal standard to correct for matrix effects and variations in sample preparation and injection volume.
-
Visualizations
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. phenomenex.com [phenomenex.com]
- 3. Biological sulphur-containing compounds - Analytical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Hydroxymethanesulfonate (HMS) Mass Spectrometry
Welcome to the technical support center for hydroxymethanesulfonate (HMS) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences observed in the mass spectrometry analysis of hydroxymethanesulfonate (HMS)?
A1: The most common interferences in HMS mass spectrometry are isobaric interferences from other sulfur-containing species, matrix effects, and the formation of adducts.[1][2][3][4][5] Organosulfates and inorganic sulfates can produce similar fragment ions to HMS, leading to potential misidentification and inaccurate quantification.[1][2] Matrix components can suppress or enhance the HMS signal, while adduct formation with ions like sodium ([M+Na]⁺) can complicate the mass spectrum.[6][7][8]
Q2: Why is it difficult to distinguish HMS from sulfate and other organosulfates using mass spectrometry alone?
A2: Distinguishing HMS from sulfate and other organosulfates is challenging due to the lack of unique fragment ions for HMS in many mass spectrometry techniques.[1][2][9] Fragments commonly used for quantification, such as SO⁺, SO₂⁺, and SO₃⁺, are common to many sulfur-containing compounds.[1] The characteristic molecular ion for HMS, [HOCH₂SO₃]⁻ at m/z 111, may not always be readily observed depending on the sample matrix and ionization conditions.[1][10]
Q3: What are "matrix effects" and how do they impact HMS analysis?
A3: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting substances in the sample matrix.[3][4][5] In HMS analysis, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[3][5] The composition of the matrix, including the presence of different cations (e.g., Na⁺ vs. NH₄⁺), can also influence the fragmentation pattern of HMS.[1]
Q4: Can HMS degrade or transform during analysis?
A4: Yes, HMS can be unstable under certain analytical conditions. For instance, in ion chromatography (IC) using a high pH eluent (e.g., KOH), HMS can be converted to sulfate within the IC column, leading to an underestimation of HMS and an overestimation of sulfate.[9] It is also known that HMS can decompose back to its precursors, formaldehyde and sulfite.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during HMS mass spectrometry experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Column contamination or degradation. | Clean or replace the analytical column. Ensure proper sample cleanup to remove matrix components.[11][12] |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient. Ensure the pH is suitable for HMS stability and separation.[11][13] | |
| Inconsistent retention times | Fluctuations in the LC system, such as pressure changes or leaks. | Check the LC system for leaks and ensure consistent pump performance.[11][13] |
| Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase and ensure the column oven maintains a stable temperature.[11] | |
| Low signal intensity or ion suppression | Matrix effects from co-eluting compounds. | Improve sample preparation to remove interfering matrix components.[5][14] Consider using a stable isotope-labeled internal standard to correct for matrix effects.[3] |
| Suboptimal ion source settings. | Optimize ion source parameters such as temperature, gas flows, and voltages.[13] | |
| High background noise | Contaminated solvents, reagents, or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware to avoid contaminants like sodium that can form adducts.[6] |
| Leaks in the LC or MS system. | Perform a leak check on the entire system.[13] | |
| Presence of unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺) | Contamination from glassware, solvents, or mobile phase additives. | Use high-purity solvents and plasticware if possible. Minimize the use of sodium-containing reagents.[6][7] |
| Natural abundance of sodium and potassium. | While difficult to eliminate completely, careful sample and mobile phase preparation can minimize adduct formation.[6] | |
| Difficulty in quantifying HMS due to overlapping peaks with sulfate | Inadequate chromatographic separation. | Utilize an ion chromatography (IC) method with an appropriate column and eluent to achieve baseline separation of HMS and sulfate.[1][9] |
| Shared fragment ions in MS/MS. | If using MS/MS, carefully select precursor and product ions to maximize specificity for HMS. However, complete distinction may still be challenging.[1] |
Quantitative Data Summary
The following table summarizes key mass-to-charge ratios (m/z) for ions related to hydroxymethanesulfonate and common interferences.
| Ion | m/z | Notes | Reference |
| Hydroxymethanesulfonate ([HOCH₂SO₃]⁻) | 111 | Characteristic molecular ion in negative mode ESI-MS. | [1][10] |
| Sulfite ([SO₃]²⁻) / Bisulfite ([HSO₃]⁻) | 80 / 81 | Fragment ions of HMS and also present as individual species. | [1] |
| Sulfate ([SO₄]²⁻) | 96 | A common inorganic interference. | |
| H₂SO₄⁺ | 97.97 | Common fragment ion for sulfur species. | [1] |
| HSO₃⁺ | 80.96 | Common fragment ion for sulfur species. | [1] |
| SO₃⁺ | 79.96 | Common fragment ion for sulfur species. | [1] |
| SO₂⁺ | 63.96 | Dominant fragment ion for many sulfur species. | [1] |
| SO⁺ | 47.97 | Dominant fragment ion for many sulfur species. | [1] |
Key Experimental Protocols
Ion Chromatography Method for HMS and Sulfate Separation
This protocol describes a method for separating HMS from sulfate using ion chromatography, which is crucial for accurate quantification, especially when followed by mass spectrometry.
-
Instrumentation:
-
Ion Chromatograph (e.g., Dionex) coupled to a mass spectrometer.
-
Anion-exchange column (e.g., Dionex IonPac AS22 or AS12A).[1]
-
Suppressor (e.g., Anion Self-Regenerating Suppressor).
-
-
Reagents:
-
Procedure:
-
Set the eluent flow rate (e.g., 1.0-1.2 mL/min).
-
Inject the sample onto the column.
-
Run a gradient or isocratic elution program to separate HMS and sulfate. Retention times will vary based on the column and eluent conditions. For example, with an AS22 column, HMS may elute around 14.8-15.2 minutes and sulfate around 14.2-15.2 minutes, highlighting the need for good resolution.[1]
-
Detect the separated ions using a conductivity detector and/or a mass spectrometer.
-
Visualizations
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
stability of hydroxymethanesulfonate samples during storage and analysis
Hydroxymethanesulfonate (HMS) Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydroxymethanesulfonate (HMS) samples during storage and analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is hydroxymethanesulfonate (HMS) and why is its stability a concern?
Hydroxymethanesulfonate (HMS) is an organosulfur compound formed from the reaction of formaldehyde and sulfur dioxide.[1][2] Its stability is a significant concern for accurate quantification in environmental and potentially other samples. HMS can degrade back to its precursors or be converted to sulfate, leading to underestimation of HMS and overestimation of sulfate concentrations.[3][4]
Q2: What are the optimal storage conditions for solid hydroxymethanesulfonate?
For solid (powder) forms of HMS, it is recommended to store the compound in a cool, dry, and well-ventilated area.[5][6] Containers should be tightly sealed and protected from physical damage.[5] It is also crucial to store it away from incompatible materials such as strong oxidizing agents and acids.[6]
Q3: How should I store HMS samples collected on filters?
Filter samples should be stored at low temperatures to minimize degradation. One study mentions storing filter samples at -20°C before analysis.[7] However, it is important to note that HMS has been found to be unstable on PTFE filters, with a likelihood of converting to inorganic sulfate over time.[8] Therefore, prompt analysis after sample collection is recommended.
Q4: What factors can influence the stability of HMS in aqueous solutions?
The stability of HMS in aqueous solutions is influenced by several factors:
-
pH: HMS is more stable at a pH greater than 4.[9] Moderate pH (4–6) provides favorable conditions for its formation and stability.[3] In highly basic conditions (pH 12 or higher), such as those in some ion chromatography columns, HMS can be largely converted to sulfate.[4]
-
Presence of Oxidants: Oxidants can lead to the degradation of HMS.[10] Heterogeneous oxidation by hydroxyl radicals (OH) can convert HMS to inorganic sulfate and peroxydisulfate.[11]
Troubleshooting Guide
Issue 1: Low or no detection of HMS in my samples.
-
Possible Cause 1: Sample Degradation During Storage.
-
Possible Cause 2: Conversion to Sulfate During Analysis.
-
Recommendation: The analytical method, particularly ion chromatography (IC), can induce HMS degradation. Using a high pH eluent (like KOH) can convert HMS to sulfate within the IC column.[4] An improved IC method with an eluent of sodium bicarbonate and sodium carbonate can provide better separation and quantification of HMS.[4][9]
-
-
Possible Cause 3: Inappropriate Analytical Technique.
Issue 2: Overestimation of sulfate concentrations.
-
Possible Cause: Misidentification of HMS as Sulfate.
-
Recommendation: If your analytical method does not effectively separate HMS from sulfate, the HMS in your sample may be incorrectly quantified as sulfate.[3][4] This is a common issue with IC methods using high pH eluents.[4] It is crucial to use an analytical method that can resolve and separately quantify HMS and sulfate.[9][12]
-
Quantitative Data Summary
The following tables summarize quantitative data on HMS concentrations and its ratio to sulfate from various studies.
Table 1: Hydroxymethanesulfonate (HMS) Concentrations in Ambient Aerosols
| Location | Average HMS Concentration (μg/m³) | Peak HMS Concentration (μg/m³) | Study/Year |
| Beijing, China | 4 (in 2015), 7 (in 2016) during severe winter haze | 18.5 | Ma et al.[3] |
| Shijiazhuang, China | 2.5 | Not Reported | [3] |
| Singapore | 0.50 | Not Reported | [3] |
| Po Valley, Italy | 0.05 | Not Reported | [3] |
| Fairbanks, Alaska | 5 (during a peak event) | Not Reported | [4] |
Table 2: Molar Ratios of Hydroxymethanesulfonate (HMS) to Sulfate
| Location | Condition | HMS/Sulfate Molar Ratio (%) | Study |
| Fairbanks, Alaska | PM2.5 > 35 μg/m³ (2020) | 41 | [3] |
| Fairbanks, Alaska | PM2.5 > 35 μg/m³ (2021) | 26 | [3] |
| Fairbanks, Alaska | PM2.5 < 35 μg/m³ (2020) | 8.5 | [3] |
| Fairbanks, Alaska | PM2.5 < 35 μg/m³ (2021) | 11 | [3] |
| Beijing, China | Severe winter haze | 6 - 15 | [3] |
Experimental Protocols
Protocol 1: Ion Chromatography (IC) for HMS Analysis
This protocol is based on a method designed for the efficient separation of HMS and sulfate.[4]
-
Instrumentation: Particle-into-Liquid Sampler coupled with Ion Chromatography (PILS-IC).
-
Analytical Column: Metrosep A Supp-5, 150/4.0 anion column.
-
Eluent: 1.0 mM Sodium Bicarbonate (NaHCO₃) and 3.2 mM Sodium Carbonate (Na₂CO₃). The pH of this eluent is approximately 10.5.
-
Flow Rate: 0.7 mL/min.
-
Pressure: 8.5 MPa.
-
Detection: Suppressed conductivity.
-
Run Time: Approximately 23 minutes to separate chloride, acetate/formate, bromide, nitrite, nitrate, S(IV) species (including HMS), sulfate, and oxalate.
-
Calibration: Calibrate the instrument using commercially available liquid standards for sulfate and other anions. HMS standards need to be prepared or sourced for its quantification.
Protocol 2: Sample Preparation from Filters
This is a general guideline for extracting HMS from filter samples.
-
A portion of the collected filter is placed in a clean extraction vessel.
-
An extraction solution is added. One study used a 0.1% formaldehyde solution for extraction, which may help to stabilize the HMS.[7] Another common extraction solvent is filtered deionized water.[9]
-
The sample is treated with ultrasonic agitation for approximately 20 minutes in an ice water bath to ensure efficient extraction while minimizing degradation.[7]
-
The extract is then filtered to remove any particulate matter from the filter matrix.
-
The filtered extract is then ready for injection into the analytical instrument (e.g., IC).
Visualizations
Caption: Formation pathway of hydroxymethanesulfonate (HMS) in atmospheric aerosols.
Caption: Recommended workflow for the analysis of hydroxymethanesulfonate (HMS).
References
- 1. Hydroxymethanesulphonate (HMS) Explaination |ForumIAS [forumias.com]
- 2. researchgate.net [researchgate.net]
- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]
- 8. Quantitative Determination of Hydroxymethanesulfonate (HMS) Using Ion Chromatography and UHPLC-LTQ-Orbitrap Mass Spectr… [ouci.dntb.gov.ua]
- 9. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 10. Hydroxymethanesulfonate and Sulfur(IV) in Fairbanks Winter During the ALPACA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 13. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Minimizing Hydroxymethanesulfonate (HMS) Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of hydroxymethanesulfonate (HMS) during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause hydroxymethanesulfonate (HMS) degradation during sample preparation and extraction?
A1: The stability of HMS is significantly influenced by pH and temperature. HMS is susceptible to degradation, primarily through decomposition back to formaldehyde and sulfite, especially under alkaline conditions (high pH).[1][2] Elevated temperatures can also accelerate this degradation process. Additionally, the choice of analytical method, particularly the eluent pH in ion chromatography, can lead to the conversion of HMS to sulfate, resulting in inaccurate quantification.[3][4]
Q2: I am observing lower than expected HMS concentrations in my samples. What could be the cause?
A2: Lower than expected HMS concentrations can stem from several factors:
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Degradation during storage: Samples should be stored at low temperatures (e.g., -20°C) to minimize degradation.
-
Extraction solvent: Using a solvent that is not optimized for HMS stability can lead to losses. Aqueous solutions are common, but their pH must be controlled.
-
High pH during extraction or analysis: If the pH of your extraction solvent or analytical mobile phase is high, HMS can decompose. For ion chromatography, eluents with a pH of 12 or higher are known to convert HMS to sulfate.[3][4]
-
Oxidation: Although HMS is relatively resistant to oxidation by some common atmospheric oxidants, strong oxidizing agents in the sample matrix or introduced during sample preparation could potentially degrade it.
Q3: Can the choice of extraction solvent impact HMS stability?
A3: Yes, the solvent system can impact HMS stability, primarily through its pH. While various solvents are used for extracting compounds from environmental and biological matrices, for HMS, an aqueous solution is typically used. To counteract decomposition, it has been shown that extracting samples in a dilute formaldehyde (e.g., 0.1%) solution can help to stabilize the HMS adduct.
Q4: How can I prevent the conversion of HMS to sulfate during ion chromatography (IC) analysis?
A4: The conversion of HMS to sulfate during IC analysis is a common issue, particularly when using columns that require high pH eluents (e.g., hydroxide eluents). To prevent this, it is recommended to use an IC method with a neutral pH eluent.[1] Anion carbonate columns, for instance, typically use eluents with a neutral pH, which helps to avoid the decomposition of HMS during separation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no HMS recovery | HMS degradation due to high pH in extraction solvent. | Maintain a slightly acidic to neutral pH (ideally pH 4-6) during extraction. Consider using a dilute formaldehyde solution (e.g., 0.1%) as the extraction solvent to stabilize HMS. |
| High temperature during extraction. | Perform extraction at room temperature or on ice to minimize thermal degradation. | |
| Conversion to sulfate during IC analysis. | Use an ion chromatography method with a neutral pH eluent. Avoid hydroxide-based eluents.[1] | |
| Poor peak shape or splitting for HMS and sulfate peaks in chromatogram | Inefficient separation by the IC column. | Optimize the ion chromatography method. Consider using a column with medium hydrophobicity for better separation of sulfur species.[1] Ensure proper column equilibration. |
| Co-elution with other anions. | Adjust the mobile phase composition or gradient to improve resolution. A reversed-phase ion-pair HPLC method can also be effective for separating sulfite, sulfate, and HMS.[3] | |
| Inconsistent and non-reproducible HMS concentrations | Variable degradation during sample preparation. | Standardize the entire extraction procedure, including extraction time, temperature, and pH. Ensure all samples are processed consistently. |
| Instability of HMS in prepared extracts before analysis. | Analyze the extracts as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C for short-term, -20°C for long-term) and in a neutral pH buffer. |
Data Presentation
Table 1: Influence of pH and Temperature on Hydroxymethanesulfonate Stability (Qualitative)
| Factor | Condition | Effect on HMS Stability | Reference |
| pH | High pH (> 6) | Decreased stability, promotes decomposition to formaldehyde and sulfite. | [1][2] |
| Moderately Acidic (pH 4-6) | Favorable for HMS formation and stability.[2] | ||
| Temperature | Low Temperature | Increased stability, enhances the solubility of precursors (SO₂ and formaldehyde), favoring HMS formation. | |
| High Temperature | Decreased stability, accelerates degradation. |
Experimental Protocols
Protocol 1: Extraction of HMS from Aqueous Samples
This protocol outlines a general procedure for extracting HMS from aqueous samples, such as atmospheric water or biological fluids, while minimizing degradation.
Materials:
-
Sample containing HMS
-
Extraction solvent: 0.1% Formaldehyde solution in deionized water (prepare fresh)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Sample Collection: Collect the aqueous sample and store it at or below 4°C if not analyzed immediately. For long-term storage, freeze at -20°C.
-
pH Adjustment (Optional but Recommended): Measure the pH of the sample. If it is alkaline, adjust to a pH between 4 and 6 using a dilute acid (e.g., 0.1 M HCl) to improve HMS stability.
-
Extraction:
-
Allow the sample to reach room temperature if frozen.
-
For a known volume of the sample, add an equal volume of the 0.1% formaldehyde extraction solvent.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
-
Clarification:
-
If the sample contains particulate matter, centrifuge at 4000 rpm for 10 minutes to pellet the solids.
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant or the extracted sample through a 0.45 µm syringe filter to remove any remaining particulates.
-
-
Analysis:
-
Transfer the filtered extract to an autosampler vial.
-
Analyze promptly using a suitable analytical method, such as ion chromatography with a neutral pH eluent.
-
Protocol 2: Analysis of HMS by Ion Chromatography (IC)
This protocol provides a recommended IC method for the analysis of HMS, designed to prevent its conversion to sulfate.
Instrumentation:
-
Ion Chromatograph with a conductivity detector
-
Anion-exchange column suitable for neutral pH eluents (e.g., a column with an alkanol quaternary ammonium functional group).
-
Guard column of the same stationary phase.
Reagents:
-
Eluent: Prepare a mobile phase with a neutral pH, for example, a solution of sodium carbonate and sodium bicarbonate. A common mobile phase is 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, and 3% methanol, adjusted to pH 7.9.[3]
-
HMS standard solutions: Prepare a series of HMS standard solutions in the 0.1% formaldehyde solution for calibration.
Procedure:
-
System Equilibration: Equilibrate the IC system with the neutral pH eluent until a stable baseline is achieved.
-
Calibration: Inject the prepared HMS standard solutions to generate a calibration curve.
-
Sample Analysis: Inject the filtered sample extract into the IC system.
-
Data Acquisition and Processing: Record the chromatogram and integrate the peak corresponding to HMS. The retention time of HMS should be confirmed using the standard.
-
Quantification: Determine the concentration of HMS in the sample using the calibration curve.
Visualizations
Caption: Factors leading to the degradation of hydroxymethanesulfonate.
Caption: A streamlined workflow for HMS extraction to minimize degradation.
Caption: A decision tree for troubleshooting low HMS recovery.
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Nebulizer Conditions for Hydroxymethanesulfonate (HMSA) Aerosol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their nebulizer conditions for the analysis of hydroxymethanesulfonate (HMSA) aerosols.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup for HMSA aerosol analysis.
Q1: Why am I observing a low or inconsistent signal for HMSA?
A1: Low or inconsistent signal intensity for HMSA can stem from several factors related to the nebulizer and sample preparation.
-
Nebulizer Clogging: HMSA is an adduct of formaldehyde and bisulfite, and depending on the sample matrix, "salting out" can occur, leading to partial or complete clogging of the nebulizer tip.[1]
-
Improper Nebulizer Gas Flow Rate: The gas flow rate significantly impacts aerosol droplet size and sample transport efficiency. An incorrect flow rate can lead to poor nebulization and reduced signal.
-
Solution: Optimize the nebulizer gas flow rate. Start with the instrument manufacturer's recommendations and perform a flow rate study to find the optimal setting for your specific application.
-
-
Sample Viscosity: The viscosity of the HMSA solution can affect the efficiency of nebulization.
-
Solution: Ensure that the viscosity of your standards and samples are matched as closely as possible. If necessary, dilute your samples in a low-viscosity solvent.
-
-
Inadequate Sample Uptake: Kinked or worn pump tubing can lead to inconsistent sample delivery to the nebulizer.
Q2: My results have poor precision and reproducibility. What could be the cause?
A2: Poor precision is often related to instability in the aerosol generation and transport process.
-
Fluctuating Nebulizer Performance: As mentioned in Q1, partial clogging can cause fluctuating signal intensity.
-
Solution: Thoroughly clean the nebulizer and consider using an argon humidifier for the nebulizer gas to prevent the crystallization of salts for high total dissolved solids (TDS) samples.[1]
-
-
Inconsistent Droplet Size: The droplet size distribution is a critical factor in aerosol analysis.[3] Variations in droplet size can lead to inconsistent results.
-
Spray Chamber Temperature: Temperature fluctuations in the spray chamber can affect aerosol characteristics and lead to variability.
Q3: How can I improve the sensitivity of my HMSA measurement?
A3: Improving sensitivity involves optimizing the entire analytical system, from sample introduction to detection.
-
Optimize Nebulizer Type: Different nebulizer designs have different efficiencies. For instance, a high-efficiency nebulizer can increase the amount of sample reaching the detector.
-
Enhance Sample Transport: The design of the spray chamber plays a role in aerosol transport efficiency.
-
Solution: A single-pass spray chamber can improve sensitivity and detection limits compared to a double-pass design.[7]
-
-
Method of Detection: The analytical technique used for detection is crucial. Ion chromatography (IC) and aerosol mass spectrometry (AMS) are commonly used for HMSA analysis.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for nebulizer gas flow rate?
A1: A typical starting point for nebulizer gas flow rate is around 1 L/min. However, the optimal flow rate is instrument-dependent. It is recommended to perform an optimization study by varying the flow rate and observing the signal intensity and stability.
Q2: How often should I clean my nebulizer?
A2: For routine analysis, it is good practice to clean the nebulizer daily by flushing it with a cleaning solution.[9] If you are analyzing samples with high matrix content, more frequent cleaning may be necessary to prevent blockages.[1][2]
Q3: What type of nebulizer is best for HMSA analysis?
A3: The choice of nebulizer depends on your specific analytical setup and sample characteristics.
-
Concentric glass nebulizers are common for clean aqueous samples.
-
Cross-flow nebulizers can be more tolerant of high dissolved solids.
-
Vibrating mesh nebulizers (VMN) are known for their efficiency and ability to produce a fine aerosol at low flow rates.[6]
Q4: Can the pH of my HMSA solution affect the analysis?
A4: Yes, the pH of the solution can be critical. HMSA formation and stability are pH-dependent.[10][11][12] It is important to maintain a consistent pH across your standards and samples to ensure accurate and reproducible results.
Quantitative Data
Table 1: Nebulizer Performance Parameters from Literature
| Parameter | Value/Range | Context | Reference |
|---|---|---|---|
| Droplet Size (MMAD) | 1.1 - 8.6 µm | Varies with nebulizer type and operating conditions. | [13] |
| Respirable Particle Fraction (<5 µm) | 54 ± 3.7% to 67.3 ± 2.6% | Dependent on nebulizer type. | [14] |
| Nebulizer Flow Rate | 2.08 - 5.42 L/min | For various nebulizer/compressor combinations. | [15] |
| VMN Optimal Frequency | 98.5 kHz | For a specific Pd-Ni membrane filter nebulizer. |[5] |
Table 2: HMSA Detection and Quantification Limits
| Analytical Method | Detection Limit | Context | Reference |
|---|---|---|---|
| Ion Chromatography (IC) | 0.8 µM | In aqueous solution. | [8] |
| Ion Chromatography (IC) | 6-7 ng m⁻³ | In ambient aerosol samples. | [8] |
| PILS-IC | 0.15 µg/m³ | In situ measurements in Fairbanks. |[16] |
Experimental Protocols
Protocol 1: Optimization of Nebulizer Gas Flow Rate
-
Prepare a mid-range HMSA standard solution. The concentration should be well above the detection limit of your instrument.
-
Set up the instrument with the nebulizer and spray chamber to be used for the analysis.
-
Start with a low gas flow rate (e.g., 0.5 L/min) and allow the signal to stabilize.
-
Aspirate the HMSA standard and record the signal intensity for a set period (e.g., 60 seconds).
-
Increase the gas flow rate in small increments (e.g., 0.1 L/min) and repeat step 4.
-
Continue this process until the signal intensity begins to decrease or becomes unstable.
-
Plot the signal intensity versus the gas flow rate. The optimal flow rate is the one that provides the highest stable signal.
Protocol 2: Nebulizer Cleaning Procedure
-
Disconnect the nebulizer from the spray chamber and gas lines.
-
Backflush the nebulizer with deionized water or a suitable solvent to remove any loose particles.[2]
-
For stubborn deposits, soak the nebulizer tip in a 25% detergent solution overnight.[2] Alternatively, a dilute solution of nitric acid can be used.[2]
-
Rinse the nebulizer thoroughly with deionized water after soaking.
-
Allow the nebulizer to air dry completely before reinstalling it.
Visualizations
Caption: Experimental workflow for optimizing nebulizer gas flow rate.
Caption: Troubleshooting logic for common nebulizer issues.
References
- 1. blog.txscientific.com [blog.txscientific.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Aerosolization Performance of Jet Nebulizers and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 9. aeroflowhealth.com [aeroflowhealth.com]
- 10. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aerosol deposition in mechanically ventilated patients. Optimizing nebulizer delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of a procedure used to measure aerosol characteristics of nebulized solutions using a cooled next generation impactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of aerosol output from various nebulizer/compressor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
addressing matrix effects in the quantification of hydroxymethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of hydroxymethanesulfonate (HMS). The information provided aims to help address common challenges, particularly those related to matrix effects in various sample types.
Troubleshooting Guides
Ion Chromatography (IC) Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate eluent pH affecting HMS stability or interaction with the stationary phase. | Ensure the eluent pH is maintained in a range that ensures the stability of HMS and optimal interaction with the column. A near-neutral pH is often a good starting point. |
| Column contamination or degradation. | Implement a regular column cleaning protocol. If performance does not improve, replace the guard or analytical column. | |
| Inconsistent Retention Times | Fluctuations in eluent concentration or flow rate. | Prepare fresh eluent daily and ensure the pump is properly primed and delivering a consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a stable temperature throughout the analysis. | |
| Co-elution of HMS and Sulfate | Suboptimal chromatographic separation. | Adjust the eluent composition (e.g., carbonate/bicarbonate concentration) or gradient profile to improve resolution between HMS and sulfate peaks.[1] |
| Use of an inappropriate column. | Select an anion-exchange column with a suitable stationary phase chemistry for the separation of small organic acids and inorganic anions. | |
| Low HMS Recovery | Degradation of HMS to sulfate in high pH eluents. | Use a lower pH eluent if possible, or minimize the time the sample is in contact with high pH conditions.[1] |
| Sample matrix interference. | Employ sample preparation techniques such as solid-phase extraction (SPE) to remove interfering matrix components before injection. | |
| Baseline Noise or Drift | Contaminated eluent or system components. | Use high-purity water and reagents for eluent preparation. Flush the system thoroughly. |
| Air bubbles in the system. | Degas the eluent and check for leaks in the pump and tubing. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting the ionization efficiency of HMS. | Method 1: Chromatographic Separation. Optimize the LC method (e.g., gradient, column chemistry) to separate HMS from interfering compounds. |
| Method 2: Sample Preparation. Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components. | ||
| Method 3: Dilution. Dilute the sample to reduce the concentration of interfering matrix components, if sensitivity allows. | ||
| Poor Sensitivity | Suboptimal ionization parameters. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for HMS. |
| Inefficient desolvation due to matrix. | Adjust mobile phase composition to include more volatile organic solvents if compatible with the chromatography. | |
| Inaccurate Quantification | Matrix effects leading to biased results. | Method 1: Stable Isotope-Labeled Internal Standard (SIL-IS). If available, use a SIL-IS to compensate for matrix effects. |
| Method 2: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix that closely matches the samples. | ||
| Method 3: Standard Addition. Add known amounts of HMS standard to sample aliquots to create a calibration curve within the sample matrix. | ||
| Fragment Ion Instability | In-source fragmentation or instability of the HMS molecule. | Optimize collision energy and other MS/MS parameters to ensure stable and reproducible fragmentation. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in quantifying hydroxymethanesulfonate (HMS)?
The primary challenges in HMS quantification stem from its chemical properties and the complexity of the matrices in which it is often found. Key issues include:
-
Matrix Effects: Co-eluting compounds in the sample can suppress or enhance the ionization of HMS in mass spectrometry, leading to inaccurate results. In ion chromatography, other ions can interfere with its separation and detection.[1]
-
Chemical Instability: HMS can be unstable under certain conditions, such as high pH, where it may dissociate back to formaldehyde and sulfite, or be oxidized to sulfate, leading to underestimation.[1]
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Lack of a Commercially Available Stable Isotope-Labeled Internal Standard (SIL-IS): The absence of a commercially available SIL-IS for HMS makes it more challenging to correct for matrix effects and variations in sample preparation and instrument response in LC-MS analysis.
2. How can I minimize the conversion of HMS to sulfate during analysis?
To minimize the conversion of HMS to sulfate:
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Control pH: Avoid high pH conditions during sample preparation and analysis. In ion chromatography, using an eluent with a pH that is not excessively basic can help preserve HMS.[1]
-
Sample Storage: Store samples at low temperatures and analyze them as soon as possible after collection and preparation.
-
Avoid Oxidizing Agents: Ensure that all solutions and reagents used are free from oxidizing agents.
3. Is there a stable isotope-labeled internal standard (SIL-IS) available for HMS?
4. What are the alternative quantification strategies in the absence of a SIL-IS for HMS?
In the absence of a SIL-IS, the following strategies can be employed for quantification, particularly in LC-MS:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.
-
Standard Addition: This method involves adding known amounts of a certified HMS standard to aliquots of the sample. The instrument response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolation. This is a robust method for correcting for matrix effects as the calibration is performed within the sample matrix itself.
-
Use of a Structural Analog as an Internal Standard: While not as ideal as a SIL-IS, a non-labeled compound that is structurally similar to HMS and has similar chromatographic and ionization behavior can be used as an internal standard. However, it is crucial to validate that this analog accurately compensates for the matrix effects on HMS.
5. Which analytical technique is better for HMS quantification: Ion Chromatography (IC) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
The choice between IC and LC-MS depends on the specific requirements of the analysis:
-
Ion Chromatography (IC) is a robust and reliable technique for the quantification of ions in aqueous samples. It can provide good separation of HMS from other inorganic anions like sulfate, especially with optimized columns and eluents.[1] However, it may lack the specificity of MS and can be susceptible to interferences from other co-eluting ionic species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of HMS even in complex matrices. However, it is more susceptible to matrix effects that can impact ionization efficiency.
Summary of a study comparing IC and Aerosol Mass Spectrometry (AMS) for HMS quantification in atmospheric particulate matter:
| Parameter | Ion Chromatography (IC) | Aerosol Mass Spectrometry (AMS) |
| Separation of HMS and Sulfate | Efficient separation can be achieved with appropriate columns and eluents.[1] | Challenging due to the lack of unique organic fragments for HMS and variability in fragmentation patterns depending on the matrix.[1] |
| Quantification in Complex Mixtures | Allows for reliable identification and quantification of both HMS and sulfate.[1] | Quantification is difficult in complex ambient mixtures containing multiple inorganic and organic sulfur species.[1] |
| Matrix Effects | Less susceptible to ionization suppression/enhancement but can have co-elution interferences. | Highly susceptible to matrix effects that alter the fragmentation and ionization of HMS.[1] |
Experimental Protocols
Detailed Methodology for IC Analysis of HMS
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Sample Preparation:
-
For aqueous samples (e.g., rainwater), filter through a 0.22 µm syringe filter to remove particulate matter.
-
For solid samples (e.g., particulate matter collected on a filter), extract the filter in a known volume of high-purity deionized water using sonication or vortexing. Centrifuge and filter the extract.
-
-
Chromatographic Conditions:
-
Analytical Column: Anion-exchange column suitable for the separation of small organic and inorganic anions (e.g., a column with alkanol quaternary ammonium functional groups).
-
Guard Column: A guard column with the same stationary phase as the analytical column.
-
Eluent: A solution of sodium carbonate and sodium bicarbonate (e.g., 4.5 mM sodium carbonate and 1.4 mM sodium bicarbonate in high-purity water). The eluent should be degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature, for example, at 30 °C.
-
Injection Volume: Typically 20-100 µL.
-
-
Detection:
-
Suppressed conductivity detection is commonly used.
-
-
Calibration:
-
Prepare a series of calibration standards of HMS in high-purity deionized water or a matrix blank.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Detailed Methodology for LC-MS/MS Analysis of HMS
This protocol provides a starting point for developing an LC-MS/MS method for HMS quantification.
-
Sample Preparation:
-
Perform a sample cleanup procedure to minimize matrix effects. This may include:
-
Protein Precipitation: For biological samples, precipitate proteins with a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Extract HMS from the aqueous sample into an immiscible organic solvent after pH adjustment.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain and elute HMS while removing interfering matrix components.
-
-
-
LC Conditions:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be suitable.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: Develop a gradient elution program that provides good retention and separation of HMS from matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, at 40 °C.
-
Injection Volume: Typically 5-20 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for HMS.
-
Source Parameters: Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
-
MRM Transitions: Determine the optimal precursor ion (e.g., m/z 111 for [M-H]⁻) and product ions for HMS by infusing a standard solution. Select at least two transitions for quantification and confirmation.
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve maximum signal intensity.
-
-
Quantification:
-
Use one of the recommended quantification strategies: matrix-matched calibration, standard addition, or a structural analog internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of hydroxymethanesulfonate (HMS) using Ion Chromatography (IC).
Caption: A logical troubleshooting guide for addressing inaccurate quantification of hydroxymethanesulfonate (HMS) in LC-MS analysis.
References
Technical Support Center: Optimizing Hydroxymethanesulfonate (HMS) Analysis in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution for hydroxymethanesulfonate (HMS) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for hydroxymethanesulfonate (HMS) in HPLC?
Poor peak resolution for HMS, a highly polar and anionic compound, typically manifests as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the negatively charged sulfonate group of HMS and residual positive charges on the silica-based stationary phase can lead to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of HMS.[2][3] An unsuitable pH can lead to inconsistent retention and poor peak shape.[2][3]
-
Column Overload: Injecting too much sample can saturate the column, causing peak fronting or broadening.
-
Mobile Phase and Sample Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can distort peak shape.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to peak splitting and tailing.
Q2: Which HPLC methods are most suitable for analyzing hydroxymethanesulfonate (HMS)?
Due to its high polarity and anionic nature, reversed-phase HPLC is often challenging for retaining and resolving HMS. The most successful approaches involve:
-
Ion-Pair Reversed-Phase HPLC: This technique introduces an ion-pairing reagent into the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the oppositely charged HMS, increasing its retention on a reversed-phase column.[4][5]
-
Anion-Exchange Chromatography (AEC): This method utilizes a stationary phase with positively charged functional groups that directly interact with the anionic HMS, providing good retention and selectivity.
Q3: How does mobile phase pH affect the peak shape of hydroxymethanesulfonate (HMS)?
The mobile phase pH is a crucial parameter for controlling the retention and peak shape of ionizable compounds like HMS.[2][3][6] For HMS, maintaining a consistent and appropriate pH is essential to ensure it is in a single ionic form, which promotes sharp, symmetrical peaks.[2][3] A pH that is too close to the pKa of the analyte can result in the presence of both ionized and non-ionized forms, leading to peak splitting or broadening.[2][3] In ion-pair chromatography, the pH must also be controlled to ensure both the analyte and the ion-pairing reagent are in their desired charge states.
Q4: My HMS peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for HMS is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot this issue:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica-based column, reducing secondary interactions.
-
Use an End-Capped Column: Modern, high-quality end-capped columns have fewer exposed silanol groups, minimizing tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to mask the active sites on the stationary phase.
-
Consider a Different Column: If tailing persists, switching to a column with a different stationary phase chemistry or a polymer-based column with better pH stability might be necessary.
Q5: I am observing peak fronting for my HMS analysis. What should I do?
Peak fronting is typically a result of column overload or issues with the sample solvent.[7] Consider the following solutions:
-
Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility and prevent peak distortion.
-
Check for Column Collapse: In rare cases, peak fronting can be a sign of a collapsed column bed, which would necessitate column replacement.
Q6: Why is my hydroxymethanesulfonate peak splitting into two or more peaks?
Peak splitting can be a complex issue with several potential causes:
-
Co-elution with an Interferent: The split peak may actually be two different compounds eluting very close together. Try adjusting the mobile phase composition or gradient to improve separation.[8]
-
Column Contamination: A blocked frit or contamination at the head of the column can disrupt the sample flow path, leading to peak splitting.[7] Try back-flushing the column or replacing the frit.
-
Mobile Phase/Sample Solvent Mismatch: A strong sample solvent can cause the analyte to precipitate on the column, leading to a split peak. Ensure your sample is fully dissolved in a compatible solvent.
-
Inadequate Buffering: If the mobile phase pH is not properly buffered, interactions within the column can lead to peak splitting. Ensure your buffer has sufficient capacity at the desired pH.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues with peak resolution for hydroxymethanesulfonate (HMS).
Troubleshooting Workflow for Poor HMS Peak Resolution
Figure 1: A troubleshooting workflow for diagnosing and resolving common peak shape issues encountered during the HPLC analysis of hydroxymethanesulfonate.
Data Presentation
The following table summarizes key HPLC parameters from various methods used for the analysis of hydroxymethanesulfonate (HMS), providing a comparative overview to aid in method development and optimization.
| Parameter | Method 1: Ion-Pair Reversed-Phase HPLC[4][5] | Method 2: Ion-Pair Reversed-Phase HPLC[9] | Method 3: Anion-Exchange Chromatography[10] |
| Column | Cetylpyridinium-coated C18 | Restek Ultra C18, 5 µm, 250 mm x 4.6 mm | Metrosep A Supp-5, 150 mm x 4.0 mm |
| Mobile Phase | 0.5 mM Potassium Hydrogen Phthalate, 0.015% Triethanolamine, 3% Methanol | 1.0 mM Potassium Hydrogen Phthalate in Methanol/Water (1:99, v/v) | 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃ |
| pH | 7.9 | 6.5 | ~10.5 |
| Flow Rate | Not Specified | 1.0 mL/min | 0.7 mL/min |
| Detection | Indirect Photometric | Negative UV-Vis at 255 nm | Not Specified |
| Key Feature | Rapid separation in less than 10 minutes. | Dynamic coating of the column with cetylpyridinium chloride. | Isocratic elution. |
Experimental Protocols
Below are detailed methodologies for two common HPLC approaches for the analysis of hydroxymethanesulfonate (HMS).
Protocol 1: Ion-Pair Reversed-Phase HPLC
This protocol is adapted from a method for the simultaneous determination of sulfite, sulfate, and HMS in atmospheric waters.[4][5]
1. Materials and Reagents:
-
HPLC-grade water
-
HPLC-grade methanol
-
Potassium hydrogen phthalate
-
Triethanolamine
-
Cetylpyridinium chloride
-
Hydroxymethanesulfonate sodium salt (analytical standard)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, and 3% methanol in HPLC-grade water. Adjust pH to 7.9.
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization)
-
Detection: Indirect photometric detection (wavelength will depend on the chromophore in the mobile phase, e.g., 254 nm for phthalate).
-
Injection Volume: 10-20 µL
3. Procedure:
-
Column Coating (if required): Some methods utilize a dynamically coated column. To do this, flush the C18 column with a solution of the ion-pairing reagent (e.g., 1.0 mM cetylpyridinium chloride in 7% acetonitrile) for an extended period (e.g., 1-2 hours) until a stable baseline is achieved.[9]
-
Mobile Phase Preparation: Prepare the mobile phase by dissolving the appropriate amounts of potassium hydrogen phthalate and triethanolamine in HPLC-grade water. Add the methanol and adjust the pH to 7.9 using a suitable acid or base. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of HMS in HPLC-grade water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of the HMS standard against its concentration. Determine the concentration of HMS in the samples from the calibration curve.
Protocol 2: Anion-Exchange Chromatography (AEC)
This protocol is based on a method used for the analysis of HMS in atmospheric samples.[10]
1. Materials and Reagents:
-
HPLC-grade water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Hydroxymethanesulfonate sodium salt (analytical standard)
-
Anion-exchange column (e.g., Metrosep A Supp-5, 150/4.0)
2. Instrument and Conditions:
-
Ion chromatography (IC) system with a conductivity detector
-
Column: Anion-exchange column suitable for the separation of small anions (e.g., Metrosep A Supp-5, 150 mm x 4.0 mm).
-
Eluent (Mobile Phase): 1.0 mM sodium bicarbonate and 3.2 mM sodium carbonate in HPLC-grade water.
-
Flow Rate: 0.7 mL/min
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 10-20 µL
3. Procedure:
-
Eluent Preparation: Prepare the eluent by dissolving the specified amounts of sodium bicarbonate and sodium carbonate in HPLC-grade water. Degas the eluent before use.
-
Standard Preparation: Prepare a stock solution of HMS in HPLC-grade water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.
-
Analysis: Equilibrate the anion-exchange column with the eluent until a stable baseline conductivity is observed. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the HMS standard against its concentration. Calculate the concentration of HMS in the samples based on the calibration curve.
References
- 1. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. moravek.com [moravek.com]
- 4. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
strategies to prevent hydroxymethanesulfonate decomposition in high pH eluents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the analysis of hydroxymethanesulfonate (HMS), particularly its decomposition in high pH eluents.
Troubleshooting Guide
Issue: Inaccurate quantification of hydroxymethanesulfonate (HMS) in ion chromatography (IC).
Researchers often encounter difficulties in the accurate measurement of HMS, especially when using ion chromatography with high pH eluents. A common problem is the underestimation of HMS and a corresponding overestimation of sulfate.[1][2] This is primarily due to the chemical instability of HMS under alkaline conditions.
Root Cause Analysis:
Hydroxymethanesulfonate is known to be unstable in high pH environments.[3] In alkaline solutions, it undergoes decomposition to form sulfite, which is then readily oxidized to sulfate. This reaction is particularly problematic in analytical techniques like ion chromatography that employ high pH mobile phases, such as potassium hydroxide (KOH) eluents, where the pH can reach 12 or higher.[1][2] This on-column degradation leads to a decrease in the HMS peak and an artificial increase in the sulfate peak, compromising the accuracy of the analysis.[1][2]
Summary of HMS Stability at Different pH Levels
| pH Range | Stability of Hydroxymethanesulfonate (HMS) | Impact on Analytical Methods |
| < 6 | High Stability: HMS is very stable at a low pH and is resistant to oxidation.[3][4] | Ideal for accurate quantification. Methods should aim for this pH range if possible. |
| 4 - 6 | Favorable for Formation: Moderate pH conditions are favorable for the formation of HMS.[1][2] | Samples should be maintained in this pH range post-collection and prior to analysis. |
| > 6 | Begins to Dissociate: The stability of HMS decreases as the pH increases above 6.[3] | Caution is advised when using analytical methods with eluents in this pH range. |
| ≥ 10.5 | Significant Decomposition: At high pH values, HMS readily decomposes to sulfate.[1][2] | Methods using high pH eluents (e.g., KOH in IC) will lead to inaccurate HMS quantification.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why are my hydroxymethanesulfonate (HMS) concentrations lower than expected when using ion chromatography?
A1: If you are using an ion chromatography (IC) system with a high pH eluent, such as potassium hydroxide (KOH), your HMS samples are likely decomposing on the column.[1][2] HMS is unstable in alkaline conditions and can convert to sulfate, leading to an underestimation of HMS and an overestimation of sulfate.[1][2]
Q2: What is the chemical basis for HMS decomposition in high pH eluents?
A2: The decomposition of HMS in alkaline solutions is a dissociation reaction. The high pH environment promotes the breakdown of the HMS molecule into formaldehyde and sulfite. The sulfite can then be oxidized to sulfate, which is a more stable sulfur species under these conditions.
Q3: Are there alternative analytical methods to avoid HMS decomposition?
A3: Yes, several alternative methods can be employed for the accurate quantification of HMS. These methods typically use mobile phases with a lower pH to maintain the stability of the analyte. One such method is reverse-phase ion-pair High-Performance Liquid Chromatography (HPLC).[3][5] This technique has been successfully used for the separation and quantification of sulfite, sulfate, and HMS.[5]
Q4: Can I adjust the pH of my current IC eluent to prevent HMS decomposition?
A4: While lowering the pH of the eluent would in principle stabilize HMS, it may compromise the performance of your current IC method, including retention times and peak shapes for other analytes. It is generally recommended to switch to an alternative, validated method that operates at a lower pH rather than modifying an existing high-pH method.
Q5: How should I prepare and store my samples to ensure HMS stability before analysis?
A5: To ensure the stability of HMS in your samples prior to analysis, it is crucial to maintain a low pH environment (ideally pH < 6).[3] Depending on your sample matrix, this may involve acidification of the sample upon collection and storage at low temperatures to minimize any potential degradation.
Experimental Protocols
Protocol: Analysis of Hydroxymethanesulfonate (HMS) using Reverse-Phase Ion-Pair HPLC
This protocol describes a method for the simultaneous determination of sulfite, sulfate, and HMS in aqueous samples using a reverse-phase ion-pair HPLC with indirect photometric detection.[5]
1. Materials and Reagents:
-
C18 column coated with cetylpyridinium
-
Potassium hydrogen phthalate
-
Triethanolamine
-
Methanol
-
HPLC grade water
-
HMS, sulfite, and sulfate standards
2. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, and 3% methanol in HPLC grade water.
-
Adjust the pH of the mobile phase to 7.9.
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: Cetylpyridinium-coated C18 column
-
Mobile Phase: 0.5 mM potassium hydrogen phthalate, 0.015% triethanolamine, 3% methanol, pH 7.9
-
Flow Rate: (Specify a typical flow rate, e.g., 1.0 mL/min)
-
Detection: Indirect photometric detection (UV detector)
-
Injection Volume: (Specify a typical injection volume, e.g., 20 µL)
4. Standard and Sample Preparation:
-
Prepare a series of calibration standards containing known concentrations of HMS, sulfite, and sulfate in a suitable diluent.
-
Prepare your samples, ensuring the pH is maintained in a range where HMS is stable.
5. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Quantify the analytes based on the peak area of the calibration curve.
Visualizations
Caption: Workflow illustrating HMS decomposition in high pH eluents and the recommended alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio for Trace Level Hydroxymethanesulfonate (HMSA) Analysis
Welcome to the technical support center for the analysis of hydroxymethanesulfonate (HMSA) at trace levels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of trace level HMSA.
Issue 1: Poor Signal or No Detectable HMSA Peak
-
Question: I am not seeing a discernible peak for hydroxymethanesulfonate in my chromatogram, or the signal is very weak. What are the possible causes and solutions?
-
Answer: A weak or absent HMSA signal can stem from several factors, from sample stability to instrumental settings. Here's a systematic approach to troubleshoot this issue:
-
Sample Integrity:
-
pH-Dependent Stability: HMSA is unstable in alkaline conditions (pH > 6) and can dissociate back to formaldehyde and sulfite.[1][2] Ensure your sample and standard solutions are maintained at a pH between 3 and 6 to enhance stability.[1]
-
Oxidation: HMSA, a sulfur(IV) species, can be oxidized to sulfate, especially in the presence of oxidants.[1][2] Minimize sample exposure to air and consider using antioxidants if compatible with your analytical method.
-
Storage: Store samples and standards at low temperatures (e.g., 4°C) to minimize degradation. For long-term storage, freezing may be appropriate, but validate for potential freeze-thaw degradation.
-
-
Instrumentation and Method Parameters:
-
Detector Sensitivity: For UV detectors, ensure you are using the optimal wavelength for indirect detection of HMSA, as it lacks a strong chromophore. For mass spectrometry, optimize the ionization source parameters (e.g., spray voltage, gas flows) for the specific m/z of the HMSA ion (HOCH₂SO₃⁻, m/z 111).[1]
-
Injection Volume: Increasing the injection volume can proportionally increase the signal.[3] However, be cautious of potential peak broadening and matrix effects.
-
Column Choice (for IC): The choice of analytical column is critical for HMSA analysis. The Dionex AS12A column has been shown to provide good separation of HMSA from sulfate, with the HMSA peak appearing before the sulfate peak.[1] In contrast, the AS22 column may result in co-elution or the HMSA peak appearing after sulfate.[1]
-
-
Derivatization (for HPLC): While not commonly reported for HMSA, derivatization can significantly enhance the signal for compounds lacking strong UV absorbance or fluorescence.[4][5] This involves reacting the analyte with a labeling agent to attach a chromophore or fluorophore. Feasibility for HMSA would require experimental validation.
-
Issue 2: High Baseline Noise Obscuring the HMSA Peak
-
Question: My baseline is very noisy, making it difficult to accurately integrate the small peak corresponding to trace level HMSA. How can I reduce the baseline noise?
-
Answer: A high signal-to-noise ratio is crucial for trace-level analysis. Reducing the baseline noise is a key strategy to improve it.[3][6]
-
Mobile Phase/Eluent Preparation:
-
High-Purity Solvents: Use high-purity, HPLC/MS-grade solvents and reagents to prepare your mobile phase. Impurities can contribute significantly to baseline noise.
-
Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
-
Fresh Preparation: Prepare fresh mobile phase daily to avoid microbial growth and degradation of additives.
-
-
System Cleanliness:
-
Contamination: A contaminated HPLC/IC system (e.g., pump, injector, column, detector) is a common source of noise. Flush the system thoroughly with appropriate cleaning solutions.
-
Column Health: An old or poorly maintained column can lead to increased backpressure and baseline noise. Replace the column if necessary.
-
-
Detector Settings:
-
Software-Based Noise Reduction:
-
Signal Averaging: If your system allows, acquiring and averaging multiple chromatograms can improve the S/N ratio by the square root of the number of scans.[6]
-
Digital Smoothing: Applying digital smoothing algorithms (e.g., moving average) post-acquisition can reduce baseline noise.[6] Be cautious not to distort the peak shape.
-
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: The peak for HMSA is not symmetrical (e.g., tailing, fronting, or split). What could be causing this, and how can I improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and accurate quantification. The following factors can contribute to this issue:
-
Column Issues:
-
Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. Dilute the sample if necessary.
-
Column Void: A void at the head of the column can cause peak splitting or tailing.[8] This can result from pressure shocks or improper packing. Replacing the column is often the solution.
-
Contamination: Contaminants irreversibly adsorbed to the column stationary phase can lead to peak tailing. Use a guard column and appropriate sample cleanup procedures.
-
-
Mobile Phase Mismatch:
-
Sample Solvent Strength: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9] Ideally, dissolve your sample in the mobile phase or a weaker solvent.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing. Minimize the length and internal diameter of all connections.
-
Issue 4: Co-elution of HMSA with Sulfate
-
Question: I am having difficulty separating the hydroxymethanesulfonate peak from the sulfate peak in my ion chromatography analysis. How can I improve the resolution?
-
Answer: Co-elution of HMSA and sulfate is a well-documented challenge in IC analysis.[1][10] Here are strategies to improve their separation:
-
Column Selection: As mentioned previously, the choice of the analytical column is critical. The Dionex AS12A column has been reported to provide better separation of HMSA and sulfate compared to the AS22 column.[1]
-
Eluent Composition and Gradient:
-
pH: The pH of the eluent can influence the retention times of both analytes. Experiment with slight adjustments to the eluent pH to optimize separation.
-
Eluent Strength: Modifying the concentration of the eluent (e.g., hydroxide or carbonate/bicarbonate) or employing a gradient elution can help to resolve closely eluting peaks.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for trace level HMSA analysis?
A1: The most common techniques for quantifying trace levels of hydroxymethanesulfonate are:
-
Ion Chromatography (IC): Often coupled with conductivity detection, IC is a robust method for separating HMSA from other anions like sulfate.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase ion-pair HPLC with indirect photometric detection has also been successfully used.[11]
-
Mass Spectrometry (MS): Techniques like electrospray ionization-tandem mass spectrometry (ESI-MS) and aerosol mass spectrometry (AMS) can provide high sensitivity and specificity.[1][12] However, AMS can be challenging for quantification in complex mixtures due to matrix effects.[12]
Q2: How do matrix effects impact HMSA analysis, and how can they be mitigated?
A2: Matrix effects occur when other components in the sample interfere with the ionization of HMSA in the mass spectrometer source, leading to signal suppression or enhancement.[13][14] This can significantly affect the accuracy and reproducibility of quantitative analysis. Mitigation strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate HMSA from co-eluting matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[13]
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix, thereby accounting for matrix effects.[13]
Q3: What are the expected detection limits for HMSA with different techniques?
A3: The detection limits for HMSA can vary significantly depending on the analytical technique, instrumentation, and sample matrix. The following table summarizes some reported detection limits.
| Analytical Technique | Reported Detection Limit | Reference |
| Ion Chromatography (PILS-IC) | ~150 ng/m³ (in air) | [10] |
| Reverse-Phase Ion Pair HPLC | 3.8 µM | [2] |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | ~100 µg m⁻³ (in air) | [1] |
Q4: Can derivatization be used to improve the detection of HMSA?
A4: While derivatization is a common strategy to enhance the detectability of analytes, especially in HPLC with UV or fluorescence detection, its application specifically for HMSA is not widely reported in the literature reviewed.[4][5] The principle involves chemically modifying the HMSA molecule to attach a chromophore or fluorophore. This would require a specific derivatization reaction that is efficient and produces a stable product. Developing such a method would necessitate dedicated research and validation.
Experimental Protocols
Protocol 1: Ion Chromatography (IC) Method for HMSA and Sulfate Separation
This protocol is based on methodologies described for the separation of HMSA and sulfate.[1]
-
Instrumentation: Ion chromatograph equipped with a conductivity detector and an anion-exchange column (e.g., Dionex AS12A).
-
Eluent: A suitable eluent, for example, a carbonate/bicarbonate buffer. The exact concentration should be optimized for the specific column and application.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
-
Sample Preparation: Dilute the sample in deionized water to a concentration within the calibrated range. Ensure the pH is maintained between 3 and 6. Filter the sample through a 0.22 µm filter before injection.
-
Calibration: Prepare a series of HMSA and sulfate standards in deionized water and run them to generate a calibration curve.
Visualizations
Caption: Experimental workflow for trace level HMSA analysis.
Caption: Troubleshooting logic for improving HMSA signal-to-noise ratio.
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. phenomenex.com [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous determination of sulfite, sulfate, and hydroxymethanesulfonate in atmospheric waters by ion-pair HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Guide to Validating Hydroxymethanesulfonate Measurements
A critical challenge in atmospheric science and environmental health is the accurate measurement of hydroxymethanesulfonate (HMS), a significant but often overlooked component of airborne particulate matter. For researchers, scientists, and drug development professionals, the lack of certified reference materials (CRMs) for HMS presents a substantial hurdle to ensuring the validity and comparability of measurement results. This guide provides a comprehensive comparison of current analytical methodologies for HMS, offering detailed experimental protocols and performance data to aid in the selection and validation of appropriate techniques.
The absence of a commercially available, certified standard necessitates that laboratories prepare their own HMS reference materials, typically from the formaldehyde-sodium bisulfite adduct. This guide will delve into the common practices for in-house standard preparation and explore the primary analytical techniques employed for HMS quantification: Ion Chromatography (IC), Aerosol Mass Spectrometry (AMS), and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
The Challenge of a Missing Standard
Certified Reference Materials are the bedrock of analytical quality control, providing a benchmark of known concentration and purity. Without a CRM for HMS, laboratories face difficulties in:
-
Ensuring Accuracy: Verifying that a measurement method is producing results that are close to the true value.
-
Method Validation: Demonstrating that an analytical procedure is suitable for its intended purpose.
-
Inter-laboratory Comparability: Ensuring that results from different laboratories can be reliably compared.
Researchers commonly synthesize HMS standards in-house by reacting formaldehyde with sodium bisulfite.[1][2] This approach, while necessary, introduces potential variability between laboratories and underscores the importance of rigorous internal validation procedures.
Comparing the Tools of the Trade: A Head-to-Head Look at Analytical Techniques
The choice of analytical technique for HMS measurement depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. Here, we compare the most prevalent methods, highlighting their strengths and weaknesses.
| Analytical Technique | Principle | Advantages | Disadvantages | Key Performance Characteristics |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Robust and reliable for separating HMS from sulfate.[3] Good for routine analysis. | Separation is highly dependent on eluent pH; high pH can convert HMS to sulfate.[1][2] Potential for co-elution with other S(IV) species.[2] | Detection Limit: ~150 ng/m³[1][2] |
| Aerosol Mass Spectrometry (AMS) | Real-time measurement of the size and chemical composition of non-refractory aerosol particles. | Provides real-time data and information on particle composition. | Quantification of HMS in complex mixtures is challenging due to the lack of unique fragment ions.[3][4] Can misidentify HMS as sulfate.[4] | Fragmentation Pattern: Dominant sulfur-containing ions are SO⁺ and SO₂⁺. The characteristic m/z = 111 (HOCH₂SO₃⁻) is often not observed due to fragmentation.[4] |
| UHPLC-LTQ-Orbitrap MS | High-resolution separation by UHPLC followed by high-resolution mass analysis. | High sensitivity and specificity. Can provide structural information for confirmation. | Requires more complex instrumentation and expertise. Potential for matrix effects. | Detection Limit: Not explicitly stated in comparative studies, but generally offers high sensitivity. |
In-Depth Experimental Protocols
To facilitate the implementation and validation of these methods, detailed experimental protocols are provided below.
Preparation of Hydroxymethanesulfonate Standard
A common method for preparing an HMS standard involves the gravimetric preparation from a solid formaldehyde–sodium bisulfite adduct.[1][2]
Materials:
-
Formaldehyde–sodium bisulfite adduct (95% purity)
-
Deionized water
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Accurately weigh a known amount of the formaldehyde–sodium bisulfite adduct.
-
Dissolve the adduct in a known volume of deionized water in a volumetric flask.
-
Calculate the concentration of the HMS standard solution based on the weight of the adduct and the final volume.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 10, 50, 100, 500, and 1000 ppb).[2]
Ion Chromatography (IC) Method for HMS Analysis
This protocol is based on methods described for the separation of HMS and sulfate in atmospheric samples.[1][2]
Instrumentation:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column (e.g., Metrosep A Supp-5, 150/4.0)[1][2]
Reagents:
-
Eluent: 1.0 mM Sodium Bicarbonate (NaHCO₃) and 3.2 mM Sodium Carbonate (Na₂CO₃)[1][2]
-
HMS and Sulfate calibration standards
Procedure:
-
Sample Preparation: Extract filter samples in deionized water.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples and calibration standards into the IC system.
-
Quantification: Identify and quantify HMS and sulfate based on their retention times and the calibration curves generated from the standards. The retention time for HMS is typically around 15.5 minutes under these conditions.[2]
UHPLC-LTQ-Orbitrap Mass Spectrometry Method for HMS Analysis
This method provides high sensitivity and selectivity for HMS determination.
Instrumentation:
-
UHPLC system
-
LTQ-Orbitrap Mass Spectrometer
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HMS calibration standards
Procedure:
-
Sample Preparation: Extract filter samples and dilute in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Gradient elution with a mixture of Mobile Phase A and B.
-
Flow rate: 0.3 mL/min
-
Column temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Negative Electrospray Ionization (ESI-)
-
Scan range: m/z 50-200
-
Monitor for the deprotonated HMS ion [M-H]⁻ at m/z 111.
-
-
Quantification: Generate a calibration curve using the peak areas of the HMS standards and quantify the HMS concentration in the samples.
Visualizing the Validation Workflow
The following diagram illustrates a logical workflow for validating HMS measurements in the absence of a certified reference material.
Caption: Workflow for validating HMS measurements without a CRM.
The Path Forward: A Call for Certified Reference Materials
The development and availability of a certified reference material for hydroxymethanesulfonate is a critical next step for advancing research in atmospheric chemistry, environmental science, and related fields. A CRM would significantly improve the quality and comparability of data, leading to a better understanding of the formation, transport, and health impacts of this important atmospheric species. In the interim, the rigorous application of the validation principles and methods outlined in this guide will empower researchers to generate reliable and defensible data for their studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 4. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
comparative study of hydroxymethanesulfonate vs. methanesulfonic acid in aerosols
A comparative analysis of hydroxymethanesulfonate (HMS) and methanesulfonic acid (MSA) in atmospheric aerosols is crucial for understanding the diverse sources and chemical processes that govern aerosol composition and its impact on air quality and climate. While both are significant organosulfur compounds found in atmospheric particles, they originate from different precursors and formation pathways, leading to distinct spatial and temporal distributions. This guide provides an objective comparison of their properties, atmospheric behavior, and measurement techniques, supported by experimental data.
Overview and Key Distinctions
Hydroxymethanesulfonate (HMS) and methanesulfonic acid (MSA) are both sulfonates, a class of organosulfur compounds. However, their atmospheric relevance and formation mechanisms are fundamentally different.
-
Hydroxymethanesulfonate (HOCH₂SO₃⁻) , the anion of hydroxymethanesulfonic acid, is a secondary aerosol species formed from the aqueous-phase reaction of sulfur dioxide (SO₂) and formaldehyde (HCHO).[1][2][3] Its presence is often linked to anthropogenic pollution in humid and cold conditions, where high concentrations of its precursors are available.[2][4][5]
-
Methanesulfonic acid (CH₃SO₃H) , commonly detected as its anion methanesulfonate (MSA), is a key oxidation product of dimethyl sulfide (DMS).[6] DMS is primarily emitted from marine phytoplankton, making MSA a well-established tracer for biogenic activity in the marine atmosphere.
The following table summarizes the core distinctions between HMS and MSA.
| Feature | Hydroxymethanesulfonate (HMS) | Methanesulfonic Acid (MSA) |
| Primary Precursors | Sulfur Dioxide (SO₂), Formaldehyde (HCHO) | Dimethyl Sulfide (DMS) |
| Primary Sources | Anthropogenic (fossil fuel combustion), biomass burning, secondary formation | Marine biogenic activity (phytoplankton) |
| Formation Environment | Aqueous phase (aerosol water, cloud/fog droplets), favored by high humidity, low temperatures, and moderately acidic conditions (pH 4-6).[2][4][5] | Gas-phase oxidation of DMS by hydroxyl (OH) and other radicals. |
| Typical Location | Polluted urban and continental areas, especially during winter haze.[1][2] Also found in marine and Arctic atmospheres.[1][3] | Predominantly marine and coastal environments. |
| Atmospheric Significance | Significant contributor to PM₂.₅ mass and aerosol sulfur in polluted regions, acting as a reservoir for sulfur(IV).[4][7][8][9] | Tracer for marine biogenic aerosol sources and secondary aerosol formation. |
Formation Pathways
The chemical pathways leading to the formation of HMS and MSA are distinct processes occurring in different atmospheric compartments.
Hydroxymethanesulfonate (HMS) Formation
HMS is formed in the aqueous phase. The process begins with the dissolution of its gaseous precursors, SO₂ and HCHO, into aerosol liquid water or cloud droplets. The subsequent nucleophilic addition reaction is pH-dependent.[2]
References
- 1. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 2. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxymethanesulphonate (HMS) Explaination |ForumIAS [forumias.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Role of Hydroxymethanesulfonate Versus Sulfate in New Particle Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of new atmospheric particles, a process critical to cloud formation and air quality, is significantly influenced by sulfur compounds. While sulfate has long been recognized as a primary driver of this phenomenon, recent studies have highlighted the substantial role of hydroxymethanesulfonate (HMS), particularly in polluted environments. This guide provides an objective comparison of the roles of HMS and sulfate in new particle formation (NPF), supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding the complex interplay of these two key sulfur-containing species.
Comparative Analysis of Physicochemical Properties and Formation Conditions
Hydroxymethanesulfonate and sulfate are both formed from the precursor gas sulfur dioxide (SO₂), but their formation pathways, stability, and prevalence are governed by distinct atmospheric conditions. Understanding these differences is crucial for accurately modeling new particle formation and its impact.
| Parameter | Hydroxymethanesulfonate (HMS) | Sulfate (SO₄²⁻) | Key References |
| Formation Pathway | Aqueous-phase reaction of dissolved SO₂ (as bisulfite/sulfite) with formaldehyde (HCHO). This is a non-oxidative pathway. | Primarily formed through the oxidation of SO₂ in the gas phase (by OH radicals) or in the aqueous phase (by H₂O₂, O₃, NO₂, or catalyzed by transition metals). | [1][2][3][4] |
| Key Precursors | SO₂, HCHO, liquid water | SO₂, oxidants (OH, H₂O₂, O₃, NO₂), liquid water, transition metal ions | [1][2][3][4] |
| Favorable Atmospheric Conditions | Low temperatures, high relative humidity, and moderately acidic pH (4-6). Often prevalent in polluted winter conditions with low oxidant levels. | High photochemical activity (for gas-phase formation), presence of clouds or fog (for aqueous-phase formation), and presence of catalysts like transition metal ions. | [3][5] |
| Role in New Particle Formation | Contributes to the mass of existing aerosol particles, particularly in the accumulation mode. Its direct role in the initial nucleation step is less clear and appears to be less significant than sulfate. However, it is a major contributor to particle growth in specific environments. | A key species in the initial nucleation step of new particles, often in conjunction with ammonia and water. It is a major contributor to particle growth across various environments. | [6][7][8] |
| Measurement Challenges | Can be misidentified as sulfate by common analytical techniques like ion chromatography (IC) and aerosol mass spectrometry (AMS) if not properly resolved. | Well-established measurement techniques, but can be overestimated if HMS is not accounted for. | [9] |
Quantitative Comparison of Atmospheric Abundance
The relative abundance of HMS and sulfate in atmospheric aerosols varies significantly with location, season, and pollution levels. The following table summarizes representative quantitative data from various field studies.
| Location and Condition | HMS Concentration (µg/m³) | Sulfate Concentration (µg/m³) | HMS/Sulfate Molar Ratio (%) | Contribution of HMS to PM₂.₅ Sulfur (%) | Key References |
| Fairbanks, Alaska (Winter Pollution) | Up to 5 | Similar to sulfate concentration | 26 - 41 | 26 - 41 | [3] |
| Beijing, China (Severe Winter Haze) | 4.0 (average during haze) | 45 (average during haze) | ~10 | Significant, but variable | [5] |
| Shijiazhuang, China (Winter) | Up to 7.6 | - | ~15 (of total particulate sulfur) | ~11 (modeled) | [9] |
| Urban Nanjing, China (Winter Haze) | 0.36 ± 0.09 | 11.4 ± 4.0 | 3.5 ± 0.7 | - | [10] |
| Marine Atmosphere (Yellow Sea and Bohai Sea) | 0.05 ± 0.01 | 2.30 ± 0.40 | - | - | [10] |
Chemical Formation Pathways
The formation of hydroxymethanesulfonate and sulfate in the atmosphere proceeds through distinct chemical pathways, as illustrated below.
Caption: Formation pathway of hydroxymethanesulfonate (HMS) in aqueous aerosols.
Caption: Major formation pathways of sulfate aerosols in the atmosphere.
Experimental Protocols for Key Experiments
Accurate quantification of HMS and sulfate is essential for assessing their roles in new particle formation. The following sections outline the principles of the primary analytical techniques employed in this field.
Particle-Into-Liquid Sampler coupled with Ion Chromatography (PILS-IC)
Principle: The PILS-IC system enables semi-continuous, quantitative measurements of water-soluble aerosol components. Ambient air is drawn into the PILS, where particles are grown into larger droplets by condensation of water vapor. These droplets are then collected by impaction and the resulting liquid sample is introduced into an ion chromatograph for chemical analysis.
Methodology:
-
Aerosol Sampling: Ambient air is drawn through a size-selective inlet (e.g., a PM₂.₅ cyclone) at a constant flow rate.
-
Particle Growth: The sampled air is mixed with steam in a growth chamber, leading to supersaturation and subsequent condensational growth of aerosol particles into droplets.
-
Droplet Collection: The enlarged droplets are collected by inertial impaction onto a plate.
-
Sample Extraction: A continuous flow of deionized water washes the collected liquid from the impaction plate.
-
Online Analysis: The aqueous sample is then injected into an ion chromatograph (IC) for the separation and quantification of various ions, including HMS and sulfate. A guard column and an analytical column are used to separate the different ions based on their affinity for the stationary phase. A conductivity detector is typically used for detection.
-
Calibration: The IC is calibrated using standard solutions of known concentrations of HMS and sulfate to ensure accurate quantification.
Note: The separation of HMS and sulfate in the IC can be challenging. Optimized eluent composition and specific analytical columns (e.g., Dionex AS12A) are required for their successful separation.[5]
Aerosol Mass Spectrometry (AMS)
Principle: The AMS provides real-time, size-resolved chemical composition of non-refractory submicron aerosol particles. Aerosols are focused into a narrow beam, vaporized upon impact with a heated surface, and the resulting gas molecules are ionized and analyzed by a mass spectrometer.
Methodology:
-
Aerosol Inlet: Ambient air is drawn through a critical orifice into an aerodynamic lens, which focuses the particles into a narrow beam.
-
Particle Sizing: The particle beam is modulated by a chopper to determine the particle time-of-flight, which is related to their vacuum aerodynamic diameter.
-
Vaporization and Ionization: The sized particles impact a heated surface (typically ~600°C) and are flash vaporized. The resulting vapor is ionized by electron impact.
-
Mass Analysis: The ions are then analyzed by a mass spectrometer (typically a time-of-flight or quadrupole mass analyzer) to determine their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are analyzed to identify and quantify the chemical components of the aerosol, including sulfate. Differentiating HMS from sulfate using AMS is complex due to overlapping fragmentation patterns. Specific ion fragments and their ratios can be used to infer the presence of organosulfates, but quantitative deconvolution remains a challenge.
Logical Relationship in Assessing the Role of HMS vs. Sulfate in NPF
The assessment of the relative importance of HMS and sulfate in new particle formation involves a logical workflow that integrates field observations, laboratory experiments, and modeling.
Caption: Workflow for assessing the roles of HMS and sulfate in new particle formation.
Conclusion
Both hydroxymethanesulfonate and sulfate are significant contributors to atmospheric aerosol mass, originating from the common precursor SO₂. While sulfate, and specifically sulfuric acid, is a well-established driver of new particle nucleation, the role of HMS appears to be more prominent in the subsequent growth of particles, particularly in cold, humid, and polluted environments where its formation is favored.
The quantitative data clearly indicates that HMS can constitute a substantial fraction of particulate sulfur, and its contribution should not be overlooked in air quality and climate models. However, direct comparative studies on the kinetics of new particle formation and growth driven by HMS versus sulfate are still limited, representing a key area for future research. The advancement of analytical techniques that can accurately and independently quantify these two species in real-time is crucial for a more complete understanding of their respective roles in the complex processes of atmospheric new particle formation.
References
- 1. Quantitative assessment of the sulfuric acid contribution to new particle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]
- 6. The contribution of new particle formation and subsequent growth to haze formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrohm.com [metrohm.com]
- 8. Sulfate aerosols cool climate less than assumed [mpg.de]
- 9. Global Importance of Hydroxymethanesulfonate in Ambient Particulate Matter: Implications for Air Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
inter-laboratory comparison of hydroxymethanesulfonate quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of hydroxymethanesulfonate (HMS), a sulfur(IV) species of increasing interest in atmospheric chemistry and environmental science. The information presented is synthesized from recent studies to aid researchers in selecting the most appropriate methodology for their specific application.
Data Presentation: Comparison of Quantification Methods
The performance of the most common analytical techniques for HMS quantification is summarized in the table below. The data is compiled from various studies and represents typical performance characteristics.
| Method | Principle | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Aqueous extracts of particulate matter, fog/cloud water. | ~6-7 ng/m³ (in aerosol)[1] | ~18-21 ng/m³ (in aerosol)[1] | Good separation of HMS from sulfate and other inorganic ions.[1][2] | Potential for HMS to convert to sulfate in the IC column at high eluent pH.[3] |
| Aerosol Mass Spectrometry (AMS) | Real-time aerosol analysis by vaporization, ionization, and mass analysis of aerosol components. | Ambient aerosol particles. | Not explicitly reported for HMS alone. | Quantification is challenging in complex mixtures.[1][2] | Provides real-time, online measurements of aerosol composition.[4] | Difficulty in distinguishing HMS from other sulfur-containing species due to overlapping fragmentation patterns.[1][2] |
| UHPLC-LTQ-Orbitrap Mass Spectrometry | High-resolution separation by UHPLC coupled with high-resolution mass analysis. | Aerosol particle extracts. | Not explicitly reported. | Not explicitly reported. | High sensitivity and selectivity for HMS. | Requires sophisticated instrumentation and extensive sample preparation. |
| Reverse-Phase Ion Pair HPLC | Separation based on the formation of ion pairs between HMS and a reagent, followed by UV detection. | Aqueous solutions. | Not explicitly reported. | 3.8 µM[1] | Efficient separation of various sulfur species.[1] | Indirect UV detection may have lower sensitivity compared to mass spectrometry. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility. | Atmospheric aerosol and vehicle-emitted samples. | Not explicitly reported. | Not explicitly reported. | Successful quantification of HMS has been reported.[1] | Limited information available on performance characteristics compared to other methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of the key experimental protocols for the most prominent HMS quantification techniques.
Ion Chromatography (IC) Method for HMS and Sulfate Separation
An improved IC method has been described for the efficient separation and quantification of HMS and sulfate.[1][2]
-
Sample Preparation:
-
Aqueous extracts from particulate matter filters or direct analysis of fog/cloud water samples.
-
Samples are filtered to remove insoluble components.
-
Dilution may be required to bring the concentration within the calibrated range.
-
-
Chromatographic System:
-
Analysis:
-
Injection of the sample into the IC system.
-
Separation of anions based on their retention times. HMS typically elutes before sulfate under specific conditions.
-
Quantification is achieved by comparing the peak area of the sample to that of a certified HMS standard.
-
Aerosol Mass Spectrometry (AMS) for Real-Time HMS Detection
AMS allows for the online analysis of aerosol composition, but HMS quantification presents challenges.[1][2]
-
Aerosol Sampling:
-
Ambient air is drawn directly into the AMS instrument.
-
-
Analysis:
-
Aerosol particles are focused into a narrow beam.
-
The particles are vaporized upon impact with a heated surface (~600°C).
-
The resulting gas-phase molecules are ionized by electron impact.
-
The ions are analyzed by a mass spectrometer to generate a mass spectrum of the aerosol components.
-
-
HMS Identification and Quantification:
-
HMS can be identified by differences in fragmentation patterns compared to ammonium sulfate, particularly in simpler mixtures.[1][2]
-
However, in complex ambient aerosols, the lack of unique organic fragments for HMS makes its quantification difficult due to interferences from other organic and inorganic sulfur species.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a typical IC-based HMS quantification and the logical relationships in comparing different analytical methods.
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to the Validation of a Novel Analytical Method for Hydroxymethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the determination of hydroxymethanesulfonate (HMS) against existing techniques. It includes detailed experimental protocols and supporting data to aid researchers in the selection and validation of analytical methods for this important sulfur-containing compound.
Hydroxymethanesulfonate, an adduct of sulfur dioxide and formaldehyde, is of growing interest in atmospheric science and environmental chemistry due to its contribution to particulate matter.[1][2] Accurate and reliable quantification of HMS is crucial for understanding its formation and impact. This guide outlines the validation of a hypothetical new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares it with established Ion Chromatography (IC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
Performance Comparison of Analytical Methods
The performance of the new UHPLC-MS/MS method is compared against existing methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3][4]
| Validation Parameter | New UHPLC-MS/MS Method | Conventional IC Method [1][2] | RP-HPLC Method [5] |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Retention time based, potential co-elution with structurally similar compounds) | Moderate (Retention time based, potential co-elution) |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | 0.1 ng/mL | 6-7 ng m⁻³ | 3.8 µM |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 18-21 ng m⁻³ | Not explicitly stated |
| Analysis Time | ~5 minutes | ~15-30 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new UHPLC-MS/MS method are provided below.
Specificity
The specificity of the method is its ability to accurately measure the analyte of interest in the presence of other components.
-
Protocol:
-
Analyze a blank matrix sample (e.g., artificial rainwater, particulate matter extract) to assess for interfering peaks at the retention time and mass transition of HMS.
-
Analyze a sample spiked with HMS and potential interferents (e.g., sulfate, sulfite, methanesulfonic acid).
-
Compare the chromatograms and mass spectra to ensure no co-eluting peaks interfere with the quantification of HMS.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Protocol:
-
Prepare a series of at least five calibration standards of HMS in the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995.[3]
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[4]
-
Protocol:
-
Prepare samples with known concentrations of HMS (e.g., by spiking a blank matrix at low, medium, and high concentration levels).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery of the analyte. The acceptance criterion is typically between 98% and 102%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a known concentration of HMS on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days with different analysts and/or different instruments.
-
Calculate the relative standard deviation (%RSD) for each set of measurements. The acceptance criterion is typically an RSD of ≤ 2%.[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of HMS that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)
-
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes and relationships in the validation of the new analytical method.
Caption: Workflow for the validation of the new analytical method.
Caption: Interrelationship between core analytical method validation parameters.
References
- 1. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 2. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. youtube.com [youtube.com]
A Comparative Analysis of the Atmospheric Reactivity of Hydroxymethanesulfonate and Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethanesulfonate (HMS) and sulfite are two sulfur-containing species of significant interest in atmospheric chemistry. Both play a role in the atmospheric sulfur cycle and can influence air quality and climate. Understanding their relative reactivity towards key atmospheric oxidants is crucial for accurately modeling their atmospheric fate and impact. This guide provides a detailed comparison of the atmospheric reactivity of HMS and sulfite, supported by experimental data, detailed methodologies, and visual representations of the key reaction pathways.
Data Presentation
The following table summarizes the experimentally determined second-order rate constants for the aqueous-phase reactions of hydroxymethanesulfonate (HMS) and sulfite with major atmospheric oxidants: the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (•NO₃).
| Reactant | Oxidant | Rate Constant (M⁻¹s⁻¹) | Experimental Technique | Reference |
| Hydroxymethanesulfonate (HMS) | •OH | (1.3 ± 0.2) x 10⁹ | Pulse Radiolysis | [1] |
| O₃ | Resistant to oxidation | Not specified | ||
| •NO₃ | Data not available | - | - | |
| Sulfite (SO₃²⁻) | •OH | Data not available | - | - |
| O₃ | Data not available | - | - | |
| •NO₃ | Data not available | - | - | |
| Bisulfite (HSO₃⁻) | •NO₂ | 2 x 10⁶ (lower limit) | Gas-liquid reactor | [2][3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the kinetic data. The following sections describe the key techniques used to determine the reaction rates presented above.
Pulse Radiolysis
Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving short-lived reactive species, such as the hydroxyl radical.[4][5][6]
Methodology for the reaction of HMS with •OH: [1]
-
Generation of Hydroxyl Radicals: A solution containing the compound of interest (HMS) is saturated with nitrous oxide (N₂O). A short, intense pulse of high-energy electrons from a linear accelerator is directed at the solution. The high-energy electrons ionize the water molecules, producing hydrated electrons (e⁻aq). These hydrated electrons then react rapidly with N₂O to generate hydroxyl radicals (•OH).
H₂O + e⁻ → H₂O⁻ → •OH + OH⁻ + H•
e⁻aq + N₂O → N₂ + O⁻ (→ •OH in the presence of H⁺)
-
Reaction Monitoring: The reaction of the •OH radicals with HMS is monitored by time-resolved absorption spectroscopy. The concentration of a transient species (either the radical itself or a product) is followed over time by measuring the change in light absorbance at a specific wavelength.
-
Kinetic Analysis: By observing the decay of the •OH radical signal or the formation of a product signal in the presence of varying concentrations of HMS, the second-order rate constant for the reaction can be determined. Competition kinetics, where a reference compound with a known reaction rate is used, can also be employed to determine the rate constant of the target reaction.[7]
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid-mixing technique suitable for studying the kinetics of reactions in solution that occur on the millisecond to second timescale.[8][9][10][11][12][13] It is particularly useful for investigating reactions with stable oxidants like ozone.
General Methodology for Aqueous Ozone Reactions: [14]
-
Rapid Mixing: Solutions of the two reactants (e.g., an aqueous solution of the sulfur compound and an ozone-saturated solution) are placed in separate syringes. The syringes are then rapidly driven, forcing the solutions into a high-efficiency mixing chamber.
-
Flow Stoppage and Observation: The mixed solution flows through an observation cell and into a stopping syringe. When the stopping syringe is full, the flow is abruptly halted. The reaction progress in the observation cell is then monitored in real-time using a spectrophotometer, typically by measuring the change in absorbance of a reactant or product at a characteristic wavelength.
-
Data Analysis: The change in absorbance over time is recorded. From this kinetic trace, the initial reaction rate and the rate constant can be determined by fitting the data to an appropriate rate law.
Atmospheric Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key atmospheric reaction pathways for hydroxymethanesulfonate and sulfite.
HMS [label="Hydroxymethanesulfonate\n(HOCH₂SO₃⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH [label="•OH\n(Hydroxyl Radical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3 [label="O₃\n(Ozone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NO3 [label="•NO₃\n(Nitrate Radical)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products_OH [label="Oxidation Products", fillcolor="#FFFFFF", fontcolor="#202124"]; NoReaction_O3 [label="Resistant to Oxidation", shape=plaintext, fontcolor="#202124"]; Unknown_NO3 [label="Reactivity Unknown", shape=plaintext, fontcolor="#202124"];
HMS -> Products_OH [label="k = (1.3 ± 0.2) x 10⁹ M⁻¹s⁻¹", arrowhead="normal"]; OH -> Products_OH [style=invis]; HMS -> NoReaction_O3 [arrowhead="none"]; O3 -> NoReaction_O3 [style=invis]; HMS -> Unknown_NO3 [arrowhead="none", style=dashed]; NO3 -> Unknown_NO3 [style=invis]; }
Caption: Atmospheric oxidation pathways of hydroxymethanesulfonate.Sulfite [label="Sulfite/Bisulfite\n(SO₃²⁻ / HSO₃⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_S [label="•OH\n(Hydroxyl Radical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; O3_S [label="O₃\n(Ozone)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NO2_S [label="•NO₂\n(Nitrogen Dioxide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfate [label="Sulfate (SO₄²⁻)\n+ other products", fillcolor="#FFFFFF", fontcolor="#202124"]; Unknown_OH [label="Reactivity significant,\nrate constant not found", shape=plaintext, fontcolor="#202124"]; Unknown_O3 [label="Oxidation occurs,\nrate constant not found", shape=plaintext, fontcolor="#202124"];
Sulfite -> Sulfate [label="k ≥ 2 x 10⁶ M⁻¹s⁻¹ (with •NO₂)", arrowhead="normal"]; NO2_S -> Sulfate [style=invis]; Sulfite -> Unknown_OH [arrowhead="none", style=dashed]; OH_S -> Unknown_OH [style=invis]; Sulfite -> Unknown_O3 [arrowhead="none", style=dashed]; O3_S -> Unknown_O3 [style=invis]; }
Caption: Atmospheric oxidation pathways of sulfite and bisulfite.Comparison and Conclusion
Based on the available experimental data, hydroxymethanesulfonate exhibits significant reactivity towards the hydroxyl radical, with a rate constant on the order of 10⁹ M⁻¹s⁻¹. This indicates that reaction with •OH is a major atmospheric sink for HMS. In contrast, HMS is reported to be resistant to oxidation by ozone. Data on its reactivity with the nitrate radical is currently lacking.
Sulfite and its protonated form, bisulfite, are known to be reactive towards atmospheric oxidants, leading to the formation of sulfate, a key component of atmospheric aerosols. The reaction of bisulfite with nitrogen dioxide, a precursor to the nitrate radical, is shown to be rapid. While the oxidation of S(IV) species by •OH and O₃ is a well-established pathway in atmospheric models, specific, directly comparable experimental rate constants for these reactions with sulfite under atmospheric conditions were not identified in this review.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Kinetics of Green Leaf Volatiles with Sulfate, Hydroxyl, and Nitrate Radicals in Tropospheric Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. witpress.com [witpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of sulfate radical and hydroxyl radical by reaction of ozone with peroxymonosulfate: a novel advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stopped-flow - Wikipedia [en.wikipedia.org]
- 9. biologic.net [biologic.net]
- 10. agilent.com [agilent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
Cross-Validation of Ion Chromatography and Mass Spectrometry for the Quantification of Hydroxymethanesulfonate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of hydroxymethanesulfonate (HMS), an adduct of bisulfite and formaldehyde, is critical in various fields, from atmospheric chemistry to pharmaceutical development, where it can be an important indicator of sulfur dioxide exposure or a potential impurity. Two powerful analytical techniques, Ion Chromatography (IC) and Mass Spectrometry (MS), are commonly employed for the determination of HMS. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific application.
At a Glance: Performance Comparison
The selection of an analytical method hinges on a variety of performance metrics. While a direct, comprehensive cross-validation study is not extensively documented in the literature, a compilation of data from various studies allows for a comparative overview.
| Performance Metric | Ion Chromatography (IC) | Mass Spectrometry (MS) | Key Considerations |
| Limit of Detection (LOD) | 0.8 µM; 150 ng/m³ | ~100 µg/m³ (ESI-MS, older data) | Modern MS techniques are expected to have significantly lower LODs. The IC LOD is dependent on the specific column and detector used. |
| Limit of Quantification (LOQ) | Not explicitly found in a comparative context. | Not explicitly found in a comparative context. | Generally, LOQ is 3-5 times the LOD. |
| Linearity | Wide linear range reported for similar anions. | Good linearity is generally achievable. | Matrix effects can impact linearity in both techniques, requiring careful validation. |
| Precision | High precision is a hallmark of modern IC systems. | Generally offers high precision, especially with stable isotope internal standards. | Sample preparation can be a significant source of variability for both methods. |
| Accuracy | Can be affected by co-eluting species, such as sulfate, and eluent pH. | High accuracy is achievable, particularly with high-resolution mass spectrometry (HRMS) for unambiguous identification. | Proper calibration and the use of reference materials are crucial for both techniques. |
| Selectivity | Dependent on chromatographic separation. Peak overlap with sulfate is a known challenge.[1] | High selectivity based on mass-to-charge ratio (m/z). However, HMS lacks a unique fragment, leading to potential misidentification with sulfate.[2] | The choice of column and eluent is critical for IC selectivity. For MS, tandem MS (MS/MS) can enhance selectivity. |
| Throughput | Relatively high throughput, with typical run times of 10-30 minutes per sample. | Can be high-throughput, especially with direct infusion techniques, but often coupled with chromatography, leading to similar run times as IC. | Sample preparation can be a bottleneck for both methods. |
| Cost | Lower initial instrument and operational costs compared to MS. | Higher initial instrument and maintenance costs. | The overall cost-effectiveness depends on the required sensitivity, selectivity, and sample workload. |
Disclaimer: The quantitative data presented in this table is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, instrumentation, and sample matrices.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of hydroxymethanesulfonate using both Ion Chromatography and Mass Spectrometry.
Ion Chromatography (IC) Protocol
Ion chromatography separates ions based on their affinity for an ion-exchange resin. For HMS analysis, an anion-exchange column is typically used with a conductivity detector.
Sample Preparation: Aqueous samples containing HMS are typically filtered through a 0.22 µm filter to remove particulate matter before injection. For air samples, particulate matter is collected on a filter, extracted in ultrapure water, and then filtered.
Instrumentation and Conditions:
-
IC System: A high-performance ion chromatography system equipped with a suppressor and a conductivity detector.
-
Column: Anion-exchange columns such as the Metrosep A Supp-5 or Dionex AS12A and AS22 have been successfully used.[1]
-
Eluent: A common eluent is a mixture of sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃) in ultrapure water.[1] The pH of the eluent is a critical parameter, as a high pH can lead to the decomposition of HMS into sulfite and formaldehyde.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-100 µL, depending on the expected concentration.
-
Detection: Suppressed conductivity detection is the standard method for detecting anions in IC.
A reversed-phase ion-pair high-performance liquid chromatography (HPLC) method has also been developed for the simultaneous determination of sulfite, sulfate, and HMS. This method utilizes a C18 column coated with cetylpyridinium and an indirect photometric detection.
Mass Spectrometry (MS) Protocol
Mass spectrometry identifies and quantifies compounds based on their mass-to-charge ratio (m/z). For HMS, electrospray ionization (ESI) is a common ionization technique, often coupled with a high-resolution mass spectrometer like a Time-of-Flight (TOF) or Orbitrap analyzer.
Sample Preparation: Similar to IC, aqueous samples are typically filtered. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative ion mode is used to detect the deprotonated HMS molecule.
-
Mass Analysis: Full scan mode is used to identify the characteristic m/z of HMS, which is 111.0065 for [CH₃O₄S]⁻. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and identify characteristic product ions (e.g., m/z 81 for [HSO₃]⁻ and m/z 80 for [SO₃]⁻) for increased confidence in identification.
-
Liquid Chromatography (LC): While direct infusion MS is possible, coupling with a liquid chromatography system (LC-MS) is highly recommended to separate HMS from isomeric and isobaric interferences, thereby improving accuracy and reducing ion suppression. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like HMS.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the typical experimental workflows for IC and MS analysis of hydroxymethanesulfonate.
Conclusion: Making an Informed Decision
Both Ion Chromatography and Mass Spectrometry are powerful techniques for the quantification of hydroxymethanesulfonate, each with its own set of advantages and limitations.
Ion Chromatography is a robust, cost-effective, and widely available technique that provides reliable quantification. However, its selectivity can be a limitation, particularly in complex matrices where co-elution with species like sulfate can occur. Careful method development, including the selection of an appropriate column and eluent conditions, is crucial to mitigate these challenges.
Mass Spectrometry , especially when coupled with liquid chromatography, offers superior selectivity and sensitivity. High-resolution mass spectrometry provides unambiguous identification of HMS, which is a significant advantage. The main drawbacks are the higher cost of instrumentation and the potential for matrix effects, which can suppress the analyte signal.
For routine analysis in well-characterized matrices where high sensitivity is not the primary concern, IC is a suitable and economical choice . For complex samples, trace-level quantification, and applications requiring a high degree of confidence in identification, LC-MS is the preferred method . Ultimately, the choice between IC and MS will depend on the specific requirements of the research, including the sample matrix, the required level of sensitivity and selectivity, and budgetary considerations. A thorough method validation is essential, regardless of the technique chosen, to ensure accurate and reliable results.
References
evaluating the performance of different IC columns for hydroxymethanesulfonate separation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of different Ion Chromatography (IC) columns for the separation of hydroxymethanesulfonate (HMSA), a crucial analyte in various research and development fields, including atmospheric chemistry and pharmaceutical analysis. The selection of an appropriate IC column is paramount for achieving accurate and reproducible quantification of HMSA, especially in complex matrices where it may co-elute with other anions, such as sulfate.
Executive Summary
The separation of hydroxymethanesulfonate by ion chromatography is critically influenced by the choice of both the analytical column and the eluent system. A key consideration is the inherent instability of HMSA in high-pH environments. This guide compares two commonly employed anion exchange columns: the Thermo Scientific™ Dionex™ IonPac™ AS22 and the Metrohm Metrosep A Supp 5 . While both columns are capable of retaining and separating HMSA, the recommended eluent systems significantly impact the stability of the analyte. The Metrosep A Supp 5, with its compatibility with carbonate/bicarbonate eluents, offers a more robust method for preserving HMSA integrity during analysis. The Dionex IonPac AS22, while also suitable for use with carbonate eluents, is often associated with hydroxide eluents which can lead to the degradation of HMSA to sulfate, potentially compromising analytical accuracy.
IC Column Performance Comparison
The following table summarizes the key specifications and performance characteristics of the Thermo Scientific™ Dionex™ IonPac™ AS22 and the Metrohm Metrosep A Supp 5 columns for the separation of hydroxymethanesulfonate.
| Feature | Thermo Scientific™ Dionex™ IonPac™ AS22 | Metrohm Metrosep A Supp 5 |
| Stationary Phase | Supermacroporous polyvinylbenzyl ammonium polymer cross-linked with divinylbenzene | Polyvinyl alcohol with quaternary ammonium groups |
| Particle Size | 7.5 µm | 5 µm |
| Column Dimensions | 4 x 250 mm, 2 x 250 mm | 4.0 x 150 mm, 4.0 x 250 mm, 2.0 x 150 mm, 2.0 x 250 mm |
| Capacity | High | High |
| Recommended Eluent for HMSA | Sodium Carbonate / Sodium Bicarbonate | Sodium Carbonate / Sodium Bicarbonate[1] |
| Eluent pH Consideration | Compatible with a wide pH range, but high pH (e.g., hydroxide eluents) can degrade HMSA to sulfate.[1] | Optimal with near-neutral to moderately alkaline carbonate eluents, preserving HMSA. |
| Reported Performance | Capable of separating HMSA from sulfate using a carbonate eluent system.[2] | Demonstrated successful separation of HMSA from other anions, including sulfate, using a carbonate/bicarbonate eluent.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following are representative protocols for the separation of hydroxymethanesulfonate using the compared IC columns.
Method 1: Using Metrohm Metrosep A Supp 5
This method is adapted from a study on the chemical analysis of atmospheric aerosols and is optimized for the stable analysis of HMSA.[1]
-
Column: Metrosep A Supp 5 - 150/4.0
-
Eluent: 1.0 mM Sodium Bicarbonate (NaHCO₃) and 3.2 mM Sodium Carbonate (Na₂CO₃)
-
Flow Rate: 0.7 mL/min
-
Temperature: Ambient
-
Detection: Suppressed conductivity
-
Expected Outcome: This method effectively separates HMSA from common inorganic anions, including sulfate, with good peak shape and resolution. The near-neutral pH of the eluent ensures the stability of HMSA throughout the analysis.
Method 2: Using Thermo Scientific™ Dionex™ IonPac™ AS22
This protocol is based on the column's suitability for organic acid analysis and findings from a study that utilized a carbonate eluent for HMSA separation.[2][3][4]
-
Column: Thermo Scientific™ Dionex™ IonPac™ AS22, 4 x 250 mm
-
Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate
-
Flow Rate: 1.2 mL/min
-
Temperature: 30 °C
-
Detection: Suppressed conductivity
-
Expected Outcome: This method is expected to provide good retention and resolution of hydroxymethanesulfonate from other inorganic and organic anions. The use of a carbonate/bicarbonate eluent is critical to prevent the on-column degradation of HMSA that can occur with hydroxide eluents.
Visualizing the Analytical Workflow and Column Selection Logic
The following diagrams, generated using the DOT language, illustrate the key processes in the ion chromatography analysis of hydroxymethanesulfonate.
Caption: A generalized workflow for the analysis of hydroxymethanesulfonate (HMSA) using ion chromatography.
Caption: Decision tree for selecting an appropriate IC column and eluent system for stable HMSA analysis.
Conclusion
For the reliable and accurate quantification of hydroxymethanesulfonate, the Metrohm Metrosep A Supp 5 column, in conjunction with a sodium carbonate/bicarbonate eluent, presents a well-documented and robust analytical solution. This combination ensures the stability of HMSA during separation, leading to more accurate results. The Thermo Scientific™ Dionex™ IonPac™ AS22 is also a capable column for this application, provided that a carbonate-based eluent is used. Researchers should exercise caution when using hydroxide eluents with the Dionex IonPac AS22 for HMSA analysis due to the high pH, which can lead to analyte degradation and an overestimation of sulfate concentrations. The choice of eluent system is, therefore, as critical as the column itself for successful hydroxymethanesulfonate analysis.
References
A Comparative Analysis of Hydroxymethanesulfonate (HMS) Formation: Urban vs. Marine Environments
A deep dive into the contrasting atmospheric chemistry of hydroxymethanesulfonate (HMS) formation reveals significant disparities between polluted urban centers and pristine marine settings. This guide provides a comparative analysis of HMS concentrations, the environmental factors influencing its formation, and the experimental methodologies used for its quantification in these distinct environments.
Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide (SO₂) and formaldehyde (HCHO), is a significant contributor to fine particulate matter (PM₂.₅) in the atmosphere. Its formation, occurring in the aqueous phase of aerosols, clouds, and fog, is influenced by a complex interplay of precursor gas concentrations, aerosol properties, and meteorological conditions. Understanding the differences in HMS formation between urban and marine environments is crucial for accurately modeling atmospheric sulfur chemistry and its impact on air quality and climate.
Recent studies have highlighted the elevated concentrations of HMS in polluted urban areas, particularly during haze events, while its presence in the marine atmosphere is comparatively lower. This guide synthesizes key findings from recent research to provide a comprehensive comparison of HMS formation in these two contrasting environments.
Quantitative Comparison of HMS and Related Parameters
The following tables summarize key quantitative data on HMS concentrations and influential environmental parameters in representative urban and marine locations.
Table 1: Hydroxymethanesulfonate (HMS) and Precursor Concentrations
| Parameter | Urban (Nanjing, China)[1][2][3][4] | Marine (Yellow & Bohai Seas)[1][2][3][4] |
| HMS Concentration (μg m⁻³) | 0.30 ± 0.10 | 0.05 ± 0.01 |
| SO₂ Concentration (ppb) | High variability, can exceed 20 ppb during pollution events[5] | Typically lower, around 0.82 ppb[5] |
| HCHO Concentration (ppb) | Elevated, often co-occurring with SO₂ peaks[5] | Generally lower, around 0.5 ppb[5] |
Table 2: Key Aerosol Properties and Meteorological Conditions
| Parameter | Urban (Nanjing, China)[1][2][3][6][7] | Marine (Yellow & Bohai Seas)[1][2][3][6][7] |
| Aerosol Ionic Strength (mol kg⁻¹) | 6 - 20 | 2.0 - 6.0 |
| Aerosol pH | 3.2 - 5.8[5] | Can be acidic, pH 3.5 - 4.7 in freshly emitted sea spray[5] |
| Relative Humidity (RH) | Highly variable, often elevated during haze events | Generally high and stable |
Experimental Protocols
The quantification of HMS and the characterization of its formation environment rely on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Aerosol Sample Collection and HMS Quantification by Ion Chromatography (IC)
Objective: To collect ambient PM₂.₅ and quantify the concentration of HMS.
Methodology:
-
Aerosol Sampling:
-
High-volume air samplers are used to collect PM₂.₅ samples on quartz fiber filters.
-
Sampling is typically conducted over a 23-hour period to obtain a daily averaged concentration.[5]
-
-
Sample Extraction:
-
A portion of the filter is extracted with ultrapure water via ultrasonication.
-
The extract is then filtered to remove insoluble components.
-
-
Ion Chromatography Analysis:
-
The filtered extract is injected into an ion chromatograph (e.g., Dionex Corp., CA, US).[5]
-
An anion-exchange column is used to separate HMS from other inorganic and organic ions.
-
A suppressor is used to reduce the background conductivity of the eluent, enhancing the signal-to-noise ratio.
-
The concentration of HMS is determined by comparing the peak area to a calibration curve prepared from a certified HMS standard.
-
To specifically isolate HMS and avoid misidentification with other S(IV) species, hydrogen peroxide (H₂O₂) can be employed in the analysis process.[5]
-
Measurement of Gaseous Precursors (SO₂ and HCHO)
Objective: To measure the ambient concentrations of the key precursors for HMS formation.
Methodology for SO₂:
-
Pulsed Fluorescence: Ambient air is drawn into a chamber where it is irradiated with ultraviolet light, causing SO₂ molecules to fluoresce. The intensity of the fluorescence is proportional to the SO₂ concentration. A Thermo Scientific 450i pulsed fluorescence sulfur monitor is a commonly used instrument for this purpose.
Methodology for HCHO:
-
Multi-Axis Differential Optical Absorption Spectroscopy (MAX-DOAS): This remote sensing technique measures the absorption of scattered sunlight by trace gases in the atmosphere. By analyzing the differential absorption spectra at different elevation angles, the vertical column densities and near-surface concentrations of HCHO can be retrieved.[8]
Estimation of Aerosol Properties (Ionic Strength and pH)
Objective: To determine the ionic strength and pH of the aerosol aqueous phase, which are critical parameters for HMS formation kinetics.
Methodology:
-
Thermodynamic Modeling: Since direct measurement of aerosol pH and ionic strength is challenging, these properties are typically estimated using thermodynamic models such as the Extended Aerosol Inorganics Model (E-AIM) or ISORROPIA II.[1][2][6]
-
Model Inputs: These models require inputs of the concentrations of major inorganic ions (e.g., sulfate, nitrate, ammonium) in the aerosol, as well as ambient temperature and relative humidity. These inputs are obtained from the IC analysis of aerosol samples and meteorological measurements.
-
Model Output: The models then calculate the equilibrium partitioning of species between the gas and particle phases and within the aqueous phase, providing estimates of aerosol liquid water content, ionic strength, and pH.
Signaling Pathways and Experimental Workflows
The formation of HMS is a result of a series of chemical reactions in the aqueous phase of atmospheric aerosols. The overall process, from precursor emissions to HMS detection, involves multiple steps that can be visualized to better understand the logical relationships.
Caption: Chemical pathway of hydroxymethanesulfonate (HMS) formation.
Caption: Experimental workflow for HMS measurement and characterization.
Comparative Discussion
The data clearly indicates that urban environments, such as Nanjing, exhibit significantly higher concentrations of HMS compared to marine environments like the Yellow and Bohai Seas. This disparity can be attributed to several key factors:
-
Precursor Availability: Urban areas are characterized by higher emissions of SO₂ and HCHO from anthropogenic sources such as industrial activities and traffic. This abundance of precursors directly fuels the formation of HMS.
-
Aerosol Properties: Urban aerosols have a much higher ionic strength than marine aerosols.[1][2][3][6][7] While a very high ionic strength can inhibit the solubility of precursor gases, moderate levels, as found in urban haze, can enhance the HMS formation rate constants.[1][3] The lower ionic strength of marine aerosols, however, may lead to a more pronounced enhancement of HMS formation relative to their precursor concentrations.[1][3]
-
Aerosol Acidity: The pH of the aerosol aqueous phase plays a critical role in the dissociation of dissolved SO₂ to bisulfite (HSO₃⁻) and sulfite (SO₃²⁻), which are the reactive species for HMS formation. The observed pH range in urban aerosols (3.2-5.8) is favorable for these dissociation steps.[5] While freshly emitted sea spray can also be acidic, the overall buffering capacity and composition of marine aerosols differ significantly from their urban counterparts.
-
Meteorological Conditions: High relative humidity, a common feature of urban haze events, promotes the uptake of water by aerosols, thereby increasing the volume of the aqueous phase where HMS formation occurs. While marine environments are inherently humid, the interplay with other factors like lower precursor concentrations leads to overall lower HMS levels.
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. Detailed Analysis of Estimated pH, Activity Coefficients, and Ion Concentrations between the Three Aerosol Thermodynamic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMT - Metrics - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
Stability of Hydroxymethanesulfonate Compared to Other Organosulfates: A Comprehensive Analysis
This guide provides a detailed comparison of the chemical stability of hydroxymethanesulfonate (HMS) against other common organosulfates, specifically methyl sulfate (MS) and 2-methyltetrol sulfate (2-MTS). The information is targeted towards researchers, scientists, and professionals in drug development who require a thorough understanding of the relative stability of these compounds for their work. The data presented is based on a key study that systematically evaluated the stability of these compounds on polytetrafluoroethylene (PTFE) filters over time.
Comparative Stability Data
The stability of hydroxymethanesulfonate and other organosulfates was assessed over a period of several months using various analytical techniques. The results are summarized in the table below.
| Compound | Chemical Formula | Stability Assessment | Analytical Methods Used |
| Hydroxymethanesulfonate (HMS) | CH₃O₄S⁻ | Unstable on PTFE filters; observed to likely convert to inorganic sulfate.[1][2] | Gravimetric mass measurements, FT-IR Spectroscopy, Ion Chromatography (IC) |
| Methyl Sulfate (MS) | (CH₃)₂SO₄ | Stable on PTFE filters for over 4 months, with mass changes within measurement uncertainty and no significant compositional change observed.[1][2][3][4] | Gravimetric mass measurements, FT-IR Spectroscopy, Ion Chromatography (IC), ICP-OES |
| 2-Methyltetrol Sulfate (2-MTS) | C₅H₁₁O₇S⁻ | Unstable; spectral changes suggest decomposition into other organosulfates or inorganic sulfate after one month on the filter.[1][2][3][4] | Gravimetric mass measurements, FT-IR Spectroscopy |
Experimental Protocols
The stability of the organosulfur compounds was evaluated through a multi-faceted approach involving gravimetric and spectral analysis over time.
Sample Preparation and Storage
-
Filter Preparation : Individual solutions of hydroxymethanesulfonate, methyl sulfate, and 2-methyltetrol sulfate were prepared.
-
Deposition on Filters : A known quantity of each compound was deposited onto separate polytetrafluoroethylene (PTFE) filters.
-
Storage : The filters were stored under controlled conditions for a period of up to nine months to simulate typical sample archiving durations.[1][4]
Analytical Methodologies
A suite of analytical techniques was employed to monitor the physical and chemical changes in the compounds over the storage period.
-
Gravimetric Mass Measurements : The mass of each filter was measured at regular intervals to track any loss or gain of material, which could indicate volatility or degradation.[1][2][4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra were collected to assess changes in the chemical composition of the compounds.[1][2][3][4] Specific spectral peaks corresponding to the organosulfate functional groups were monitored for any alterations that would suggest decomposition or transformation.
-
Ion Chromatography (IC) : IC was used to separate and quantify the target compounds and any potential degradation products, such as inorganic sulfate.[1][2][3][4] This technique was crucial in confirming the conversion of HMS to sulfate.
-
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : This method was used as a complementary technique to quantify the total sulfur content, helping to verify the results obtained from IC and gravimetric analysis for compounds like methyl sulfate.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow used to assess the stability of hydroxymethanesulfonate and other organosulfates.
Broader Context of Organosulfate Stability
While the focused study provides a clear comparison for HMS, MS, and 2-MTS on a specific medium, the broader stability of organosulfates is influenced by their chemical structure and environmental conditions. For instance, studies on isoprene-derived organosulfates have shown that tertiary organosulfates undergo a much slower acid-dependent hydrolysis compared to the rapid nucleophilic substitution of tertiary organonitrates.[5][6] In contrast, primary organosulfates derived from isoprene were found to be stable against nucleophilic substitution, even at low pH.[5][6] This highlights that the stability of an organosulfate is highly dependent on its specific molecular structure.
Furthermore, the atmospheric fate of organosulfates is a significant area of research. For example, the reaction of organosulfates with hydroxyl radicals in the gas and aqueous phases can lead to their decomposition, with primary products being inorganic sulfate and carbonyl compounds.[7][8] Studies have also investigated the heterogeneous oxidation of HMS, revealing a significant conversion of its organic sulfur to inorganic sulfate and peroxydisulfate ions.[9]
References
- 1. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy | RTI [rti.org]
- 2. researchgate.net [researchgate.net]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. AMT - Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy [amt.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.oberlin.edu [digitalcommons.oberlin.edu]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. EGUsphere - Atmospheric fate of organosulfates through gas-phase and aqueous-phase reaction with hydroxyl radicals: implications in inorganic sulfate formation [egusphere.copernicus.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Hydroxymethanesulfonic Acid: A Comprehensive Guide
The safe and compliant disposal of hydroxymethanesulfonic acid is paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is crucial to handle this compound and its waste with appropriate safety measures. As a sulfonic acid, it should be treated as a hazardous substance, requiring proper personal protective equipment (PPE) to prevent exposure.[1][2]
Key Hazards:
-
Skin and Eye Damage: Sulfonic acids can cause severe skin burns and eye damage.[1][3]
-
Respiratory Irritation: Inhalation may irritate the sinuses and lungs, leading to coughing, wheezing, and shortness of breath.[1][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., PVC).[1][5] | Prevents direct skin contact and potential chemical burns. |
| Body Protection | Chemical-resistant protective clothing or lab coat.[1][5] | Prevents skin exposure from spills or splashes. |
| Respiratory Protection | NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded.[2][6] | Protects against inhalation of irritating vapors or mists. |
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to utilize an approved and licensed hazardous waste disposal service.[2] Do not dispose of this chemical into drains or the environment.[2][4]
Step 1: Containment and Labeling
-
Use Appropriate Containers: Ensure any waste containing this compound is stored in a compatible, corrosion-resistant container, preferably the original one.[5] The container must be in good condition, securely closed, and free of external contamination.[7][8]
-
Avoid Mixing Waste: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[5]
-
Clear Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2][8]
Step 2: Segregation and Storage
-
Store Safely: Keep waste containers in a designated, cool, dry, and well-ventilated secondary containment area.[5][6]
-
Segregate Incompatibles: Store the acid waste away from incompatible materials such as bases, oxidizers, and reactive metals.[6][7]
-
Follow Institutional Protocols: Adhere to all specific protocols provided by your institution for the storage and segregation of chemical waste.[2]
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound and an accurate estimate of the quantity to be disposed of.[2]
Step 4: Documentation
-
Maintain Records: Keep a detailed log of the amount of this compound disposed of, the date of disposal request, and the name of the waste disposal company.[2] This documentation is crucial for regulatory compliance.
III. Emergency Spill Procedures
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[4] Alert colleagues and your supervisor.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood if possible.[6]
-
Wear Full PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.[4]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[2][4]
-
Absorb Material: Cover and absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial acid spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Decontaminate Area: Clean the affected area according to your laboratory's standard operating procedures for hazardous spills.[2]
-
Dispose of Waste: The collected spill waste must be disposed of as hazardous waste following the procedures outlined above.[7]
Caption: Workflow for the safe disposal of this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Hydroxymethanesulfonic acid
Essential Safety and Handling Guide for Hydroxymethanesulfonic Acid
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended equipment based on general safety protocols for handling acids.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3][4] A face shield should be worn in addition to goggles when there is a splash hazard.[5][6] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[3] For larger quantities or where splashing is likely, an acid-protective garment or apron is recommended.[5][7][8] |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is insufficient or mists may be generated, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[3][5] |
Operational Plans: Handling and Disposal
Adherence to structured operational plans is crucial for minimizing risks associated with this compound.
Safe Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Clear the workspace of any incompatible materials, such as bases, strong acids, and metals.[3]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Donning PPE : Put on all required PPE as specified in the table above before opening the container.
-
Handling : Open the container carefully in the fume hood. Avoid creating dust if handling a solid form. If working with a solution, prevent the generation of mists or sprays.[3] Do not get the substance in eyes, on skin, or on clothing.[3][9]
-
Storage : Keep the container tightly closed when not in use.[1][9] Store in a cool, dry, well-ventilated area designated as a corrosives area, away from incompatible substances and moisture.[1][3][9]
Emergency Procedures
-
Spill :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[3][9] Seek immediate medical attention.[3][9]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[3][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3][9]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste containing this compound in a clearly labeled, sealed, and corrosion-resistant container.
-
Neutralization : The safest method for disposal is neutralization.[10]
-
Slowly dilute the acidic waste by adding it to a large volume of water (a dilution of at least 1:10 is recommended).[11] Always add acid to water, never the other way around .[10]
-
Slowly add a basic solution, such as soda ash or sodium bicarbonate, to the diluted acid while stirring.[11][12]
-
Monitor the pH of the solution using pH indicator strips or a pH meter.[11]
-
-
Final Disposal : Once the pH is between 5 and 10.5, the neutralized solution can typically be flushed down the drain with a large volume of excess water.[11] Always comply with your local and institutional regulations for chemical waste disposal.[10][13]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ccount-chem.com [ccount-chem.com]
- 2. CAS 870-72-4: Sodium hydroxymethanesulfonate | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. publicportal.fmi.com [publicportal.fmi.com]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. laballey.com [laballey.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
